2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S2/c1-5-2-3-13-7(5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPBHIQCNCYXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2NC(CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389849 | |
| Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318466-03-4 | |
| Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathway for 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is predicated on the well-established condensation reaction between L-cysteine and an appropriate aldehyde, in this case, 3-methyl-2-thiophenecarboxaldehyde. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the analytical characterization of the final product.
Introduction and Significance
Thiazolidine-4-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry. Their structural similarity to proline and the presence of a sulfur atom imbue them with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The synthesis of 1,3-thiazolidine-4-carboxylic acid derivatives is most commonly achieved through the reaction of carbonyl compounds (aldehydes or ketones) with L-cysteine.[1] The specific target of this guide, this compound, incorporates a substituted thiophene moiety, a common scaffold in medicinal chemistry known to modulate pharmacological activity.
The Synthetic Pathway: A Mechanistic Perspective
The core of this synthesis lies in the nucleophilic condensation reaction between the amino acid L-cysteine and 3-methyl-2-thiophenecarboxaldehyde. This reaction proceeds through a well-documented mechanism involving the formation of a Schiff base intermediate.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the primary amine of L-cysteine on the carbonyl carbon of 3-methyl-2-thiophenecarboxaldehyde. This is followed by a dehydration step to form a Schiff base (imine) intermediate. Subsequently, an intramolecular cyclization occurs via the nucleophilic attack of the thiol group onto the imine carbon. This ring-closing step forms the thiazolidine ring. The reaction creates a new chiral center at the C2 position of the thiazolidine ring, resulting in the formation of a mixture of diastereomers (typically the (2R,4R) and (2S,4R) isomers).[1] The diastereomeric ratio can be influenced by the reaction solvent.[1]
Below is a visual representation of the proposed reaction mechanism:
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
L-Cysteine
-
3-Methyl-2-thiophenecarboxaldehyde
-
Ethanol
-
Water, distilled
-
Diethyl ether
-
Sodium sulfate, anhydrous
Synthetic Procedure
-
Dissolution of L-Cysteine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine (1.0 equivalent) in a 10:1 mixture of ethanol and distilled water.
-
Addition of Aldehyde: To the stirred solution of L-cysteine, add 3-methyl-2-thiophenecarboxaldehyde (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, a precipitate of the product is expected to form. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected precipitate with cold diethyl ether to remove any unreacted aldehyde. Dry the product under vacuum to yield this compound as a solid.
-
Purification (if necessary): If further purification is required, the product can be recrystallized from an ethanol/water mixture.
The workflow for the synthesis is illustrated in the following diagram:
Caption: Experimental workflow for the synthesis of the target compound.
Product Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazolidine ring protons, including a singlet for the H-2 proton around δ 5.5-5.8 ppm, and multiplets for the H-4 and H-5 protons. The protons of the 3-methyl-thiophen-2-yl group will also be present in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum should confirm the presence of the carboxylic acid carbon, the C2, C4, and C5 carbons of the thiazolidine ring, and the carbons of the substituted thiophene ring.
-
FT-IR: The infrared spectrum should display characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, the N-H stretching of the secondary amine, and C-S stretching.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (229.32 g/mol ).[4]
Quantitative Data Summary
The following table summarizes key data for the target compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂S₂ | [4] |
| Molecular Weight | 229.32 g/mol | [4] |
| CAS Number | 219709-73-6 | [4] |
| Appearance | Expected to be a solid | General observation |
| Purity | ≥98% (as per commercial suppliers) | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Conclusion
The synthesis of this compound is a straightforward and efficient process based on the well-established condensation of L-cysteine with 3-methyl-2-thiophenecarboxaldehyde. This guide provides a robust framework for its preparation and characterization, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery. The potential for this compound and its derivatives in various therapeutic areas warrants further investigation.
References
-
Al-Ghorbani, M., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(3), 3848-3859. [Link]
-
Mahdy, A. R. E., Elboray, E. E., Fandy, R. F., Abbas-Temirek, H. H., & Aly, M. F. (2017). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Arkivoc, 2016(6), 105–121. [Link]
-
ResearchGate. (2022). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. [Link]
-
Naz, S., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. ZU Scholars. [Link]
-
Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 773-778. [Link]
Sources
A Predictive Spectroscopic and Structural Elucidation Guide to 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid
Foreword: Navigating the Known to Characterize the Novel
This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a foundational framework for the characterization of this and similar heterocyclic systems. The methodologies and interpretations presented herein are grounded in established scientific literature and are designed to guide future experimental work.
Molecular Structure and Rationale for Spectroscopic Investigation
The target molecule, 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid, is a heterocyclic compound featuring a thiazolidine ring linked to a 3-methyl-thiophene moiety at the 2-position. The presence of stereocenters at the C2 and C4 positions of the thiazolidine ring suggests the potential for diastereomers, which would be distinguishable by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic analysis is paramount to confirm the molecular structure, elucidate stereochemistry, and ensure purity. A multi-technique approach employing NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy provides a comprehensive characterization.
Figure 1: Molecular components of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information. The predicted chemical shifts are based on data from similar thiazolidine and thiophene structures.[1][2][3]
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |
| COOH | ~12.0 - 13.0 | broad singlet | - | The acidic proton of the carboxylic acid is typically deshielded and broad. |
| NH | ~9.0 - 9.5 | broad singlet | - | The thiazolidine NH proton is expected to be a broad singlet.[4] |
| Thiophene H5' | ~7.4 - 7.6 | doublet | J ≈ 5.0 | Aromatic proton on the thiophene ring, coupled to H4'. |
| Thiophene H4' | ~6.9 - 7.1 | doublet | J ≈ 5.0 | Aromatic proton on the thiophene ring, coupled to H5'. |
| C2-H | ~5.6 - 5.8 | singlet | - | Methine proton at the junction of the two rings. Its chemical shift is influenced by the adjacent sulfur and nitrogen atoms.[1] |
| C4-H | ~4.2 - 4.4 | doublet of doublets | J ≈ 7.5, 4.5 | Methine proton of the thiazolidine ring, coupled to the two C5 protons.[1] |
| C5-Hₐ | ~3.4 - 3.6 | doublet of doublets | J ≈ 11.0, 7.5 | One of the diastereotopic methylene protons at C5. |
| C5-Hₑ | ~3.2 - 3.4 | doublet of doublets | J ≈ 11.0, 4.5 | The other diastereotopic methylene proton at C5. |
| Thiophene CH₃ | ~2.3 - 2.5 | singlet | - | Methyl group protons on the thiophene ring.[4] |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (COOH) | ~172.0 - 175.0 | Carbonyl carbon of the carboxylic acid.[3] |
| Thiophene C2' | ~138.0 - 142.0 | Quaternary carbon of the thiophene ring attached to the thiazolidine. |
| Thiophene C3' | ~135.0 - 138.0 | Quaternary carbon of the thiophene ring with the methyl substituent. |
| Thiophene C5' | ~127.0 - 129.0 | Aromatic CH carbon of the thiophene ring. |
| Thiophene C4' | ~125.0 - 127.0 | Aromatic CH carbon of the thiophene ring. |
| C2 | ~68.0 - 72.0 | Methine carbon of the thiazolidine ring, deshielded by S and N. |
| C4 | ~58.0 - 62.0 | Methine carbon of the thiazolidine ring, attached to the carboxylic acid. |
| C5 | ~33.0 - 36.0 | Methylene carbon of the thiazolidine ring. |
| Thiophene CH₃ | ~14.0 - 16.0 | Methyl carbon on the thiophene ring.[4] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Predicted Mass Spectral Data
-
Molecular Formula: C₉H₁₁NO₂S₂
-
Molecular Weight: 229.32 g/mol
-
Expected [M+H]⁺: m/z 230.03
-
Expected [M-H]⁻: m/z 228.01
-
Key Fragmentation: A prominent fragment would be expected from the cleavage of the bond between the thiazolidine and thiophene rings, leading to the formation of the 3-methyl-thiophene cation (m/z 97.02). Another key fragmentation would be the loss of the carboxylic acid group (45 Da).
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H (Thiazolidine) | 3400 - 3300 | Medium |
| C-H (Aromatic/Aliphatic) | 3100 - 2850 | Medium-Weak |
| C=O (Carboxylic Acid) | 1720 - 1700 | Strong |
| C=C (Thiophene) | 1600 - 1450 | Medium |
| C-N | 1350 - 1250 | Medium |
| C-S | 750 - 650 | Medium-Weak |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy will provide information about the electronic transitions within the molecule, primarily associated with the thiophene chromophore.
Predicted UV-Vis Absorption
-
λₘₐₓ: Expected in the range of 230-260 nm. This is characteristic of the π → π* transitions in the thiophene ring.[5][6] The thiazolidine portion of the molecule is not expected to have significant absorption in this region.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the absorbance from 200 to 800 nm.
Figure 2: Proposed workflow for spectroscopic analysis.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The predicted data, derived from the analysis of structurally related compounds, offers a robust framework for the initial characterization of this molecule. Experimental verification of these predictions is the logical next step. The synthesis and subsequent spectroscopic analysis as outlined in this document will be crucial for confirming the structure and purity of this novel compound, paving the way for its further investigation in medicinal chemistry and materials science. The synthesis of thiazolidine-4-carboxylic acid derivatives is a well-established field, often involving the condensation of L-cysteine with an appropriate aldehyde.[2][7]
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Ali, B., et al. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
- National Center for Biotechnology Information. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. PubChem.
- ResearchGate. (n.d.). Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y.
- National Center for Biotechnology Information. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. PMC.
- Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Nanobiomedicine.
- Hameed, A. S., et al. (2024). Synthesis, Characterization of some New 4- Thiazolidinone of Acenaphthoquinone. Tikrit Journal of Pure Science.
- ResearchGate. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives.
- INOVATUS JOURNALS. (n.d.). green synthesis, characterization, and multifaceted evaluation of thiazolidinone derivatives: a study.
- SpectraBase. (n.d.). Thiophene - Optional[UV-VIS] - Spectrum.
- ChemicalBook. (n.d.). THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR spectrum.
- Sci-Hub. (n.d.). ChemInform Abstract: Synthesis and NMR Studies of Thiazolidine‐4‐carboxylic Acid Derivatives Containing a Nitro Ester Function.
- National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem.
- ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives.
- National Center for Biotechnology Information. (n.d.). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PMC.
- Thermo Scientific Chemicals. (n.d.). L-Thiazolidine-4-carboxylic acid, 98% 250 g.
- ResearchGate. (n.d.). Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-1,3-thiazolidine-2-carboxylic acid. PubChem.
- Sigma-Aldrich. (n.d.). N-acetyl-thiazolidine-4-carboxylic acid.
- NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook.
Sources
Thiazolidine Ring Conformation and Activity: A Deep Dive into Structure-Activity Relationships
Abstract
The thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its prevalence in a vast array of biologically active compounds, from pioneering antibiotics to modern metabolic drugs, highlights its therapeutic significance. The biological activity of these molecules, however, is not merely a function of their chemical formula but is critically dependent on their three-dimensional structure. The conformation of the thiazolidine ring is a key determinant of molecular recognition and interaction with biological targets. This in-depth technical guide explores the conformational landscape of the thiazolidine ring and its direct implications for biological activity, serving as a critical resource for researchers and professionals in drug development. We will examine the forces that dictate its conformation, the experimental and computational methodologies for its analysis, and present case studies that underscore the direct link between conformation and biological function.
The Thiazolidine Scaffold: A Privileged Structure in Drug Discovery
The thiazolidine ring is a versatile heterocyclic system that has been instrumental in the development of numerous therapeutic agents. Its distinct structural characteristics, including the presence of heteroatoms and its inherent non-planarity, enable it to participate in a wide range of interactions with biological macromolecules. This scaffold forms the core of many approved drugs and promising clinical candidates, cementing its importance in medicinal chemistry.
A prominent example of the therapeutic value of the thiazolidine scaffold is the class of antidiabetic drugs known as thiazolidinediones (TZDs), or "glitazones." These compounds, including pioglitazone and rosiglitazone, function as potent agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid homeostasis. The interaction between TZDs and PPARγ is exquisitely sensitive to the specific conformation adopted by the thiazolidine-2,4-dione ring, which facilitates precise hydrogen bonding and hydrophobic interactions within the receptor's ligand-binding pocket.
Conformational Landscape of the Thiazolidine Ring
In contrast to planar aromatic systems, the saturated thiazolidine ring is flexible and can adopt several non-planar conformations. These are generally described as envelope (E) or twist (T) forms, which are defined by the displacement of one or two atoms from the mean plane of the ring.
The preferred conformation of a thiazolidine ring is governed by a delicate balance of several factors:
-
Substitution Pattern: The nature, size, and orientation of substituents on the ring can introduce steric strain and electronic effects that favor specific conformations. To minimize steric hindrance, bulky substituents typically prefer pseudo-equatorial positions.
-
Nature of Heteroatoms: The presence of sulfur and nitrogen, with their different atomic radii and bonding characteristics, influences bond angles and torsional strains within the ring, thereby shaping its conformational preferences.
-
Intramolecular and Intermolecular Interactions: Non-covalent forces such as hydrogen bonds and dipole-dipole interactions can stabilize particular conformations. The surrounding solvent environment can also significantly influence the conformational equilibrium.
The interconversion between these conformations is generally rapid at physiological temperatures, but the relative populations of the different conformers can have a significant impact on the molecule's overall shape and its ability to bind to its biological target.
Caption: Factors influencing the conformational equilibrium of the thiazolidine ring.
Methodology for Conformational Analysis
A thorough understanding of the conformational preferences of a thiazolidine-containing molecule necessitates a synergistic approach that combines experimental techniques with computational modeling.
Experimental Techniques
3.1.1 X-ray Crystallography
X-ray crystallography provides a high-resolution, static image of the molecule's conformation in the solid state. This technique is indispensable for unambiguously determining the precise three-dimensional arrangement of atoms and for identifying key intramolecular and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the thiazolidine derivative are grown through methods such as slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to yield the final crystal structure.
3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the conformation of molecules in solution, which often provides a more biologically relevant picture than the solid-state structure.
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle separating them, a relationship described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the thiazolidine ring can be deduced.
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, provide information about the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which helps to define the overall molecular conformation.
Computational Modeling
Computational methods are essential for exploring the conformational landscape of flexible molecules like thiazolidines and for rationalizing experimental observations.
3.2.1 Molecular Mechanics (MM)
MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its conformation. These methods are computationally efficient and are well-suited for performing conformational searches to identify low-energy conformers.
3.2.2 Quantum Mechanics (QM)
QM methods, such as Density Functional Theory (DFT), offer a more accurate description of the electronic structure and are used to calculate the relative energies of different conformers with high precision.
Workflow: Integrated Conformational Analysis
Caption: Integrated workflow for the conformational analysis of thiazolidine derivatives.
Case Study: Thiazolidinediones (TZDs) and PPARγ Agonism
The development of TZDs as PPARγ agonists serves as a powerful illustration of the critical role of thiazolidine ring conformation in drug action. The binding of these ligands to the PPARγ ligand-binding domain (LBD) induces a conformational change in the receptor, which in turn leads to the recruitment of coactivators and the regulation of gene expression.
The thiazolidine-2,4-dione headgroup of TZDs is indispensable for their activity. It forms a network of hydrogen bonds with specific amino acid residues in the PPARγ LBD, including Ser289, His323, His449, and Tyr473. The precise geometry of these interactions is dictated by the conformation of the thiazolidine ring.
Structural studies have revealed that the thiazolidine-2,4-dione ring in active TZDs adopts a relatively planar conformation, which allows for optimal hydrogen bonding with the receptor. Substituents on the ring can influence this planarity and, as a result, the binding affinity and agonist activity. For example, the introduction of bulky substituents can force the ring into a more puckered conformation, thereby disrupting the key hydrogen bonding interactions and diminishing the compound's potency.
Data Summary: Conformation-Activity Relationship in TZDs
| Compound | Thiazolidine Ring Conformation | PPARγ Binding Affinity (Ki) | Agonist Activity (EC50) |
| Rosiglitazone | Near-planar | High | Potent |
| Pioglitazone | Near-planar | High | Potent |
| Analogue with Bulky Substituent | Puckered | Low | Weak/Inactive |
Conclusion and Future Perspectives
The conformation of the thiazolidine ring is a critical determinant of the biological activity of molecules that contain this scaffold. A comprehensive understanding of the factors that govern its conformational preferences is therefore paramount for the rational design of novel therapeutic agents. The integrated application of experimental techniques, such as X-ray crystallography and NMR spectroscopy, in conjunction with computational modeling, provides a robust platform for elucidating the conformational landscape of thiazolidine derivatives and for establishing definitive structure-activity relationships.
Future research in this domain will likely concentrate on the development of more sophisticated computational models capable of accurately predicting the conformational behavior of thiazolidine rings in diverse biological environments. Furthermore, the application of advanced experimental techniques, such as cryo-electron microscopy (cryo-EM), will offer unprecedented, near-atomic level insights into the interactions of thiazolidine-containing ligands with their biological targets. These advancements will undoubtedly expedite the discovery and development of new and improved drugs based on this privileged heterocyclic scaffold.
References
-
Henke, B. R. (2004). Thiazolidinediones. Journal of Medicinal Chemistry, 47(17), 4118–4127. Available at: [Link]
-
Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor γ (PPARγ). Journal of Biological Chemistry, 270(22), 12953–12956. Available at: [Link]
-
Casy, A. F. (1971). The conformation of the thiazolidine ring. Chemical Reviews, 71(2), 213–226. Available at: [Link]
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. Available at: [Link]
-
Nolte, R. T., Wisely, G. B., Westin, S., Cobb, J. E., Lambert, M. H., Kurokawa, R., Rosenfeld, M. G., Willson, T. M., Glass, C. K., & Milburn, M. V. (1998). Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-γ. Nature, 395(6698), 137–143. Available at: [Link]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Thiophene-Containing Thiazolidines
Preamble: The Strategic Value of Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical entities with therapeutic potential is a paramount objective. Within this endeavor, certain molecular frameworks, often referred to as "privileged scaffolds," consistently appear in compounds demonstrating a wide array of biological activities.[1] The thiophene ring, a five-membered sulfur-containing heterocycle, and the thiazolidine ring, a saturated five-membered ring with sulfur and nitrogen atoms, are two such scaffolds.[1] Their combination into a single molecular entity creates a synergistic pharmacophore with significant therapeutic promise, particularly in the fields of oncology, infectious diseases, and metabolic disorders.[2][3][4][5]
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiophene-containing thiazolidines. Moving beyond a mere catalog of compounds, we will explore the causal relationships between specific structural modifications and the resulting biological outcomes. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to guide the rational design of next-generation therapeutic agents based on this versatile scaffold.
The Core Scaffold: Synthetic Strategies and Key Modification Points
The foundational step in any SAR study is the efficient and versatile synthesis of the core scaffold and its derivatives. The most common route to thiophene-containing thiazolidin-4-ones involves a multi-step synthesis. A cornerstone of this process is often the Gewald reaction, a multicomponent condensation that efficiently produces substituted 2-aminothiophenes.[2][6] These intermediates can then be reacted with various aldehydes to form Schiff bases, which subsequently undergo cyclization with thioglycolic acid to yield the desired thiazolidinone ring.[2][6]
This synthetic pathway is not merely a means to an end; it is a strategic tool that allows for systematic structural modifications at key positions, which are critical for probing the SAR.
Caption: Synthetic workflow and key points for SAR modifications.
The primary points of diversification for SAR studies are:
-
The substituent on the aryl ring derived from the aldehyde (R1): This position allows for the exploration of electronic and steric effects.
-
The nitrogen atom of the thiazolidinone ring (R2): Modifications here can influence solubility, hydrogen bonding capacity, and overall molecular conformation.
-
The C5 position of the thiazolidinone ring (R3): This position is often a key interaction point with biological targets.
Structure-Activity Relationships in Anticancer Applications
Thiophene-containing thiazolidinones have emerged as a promising class of anticancer agents, with activities reported against a range of cancer cell lines including breast (MCF-7), colon (HCT-116), and liver (HepG2).[3][5][7][8] The mechanism of action is often attributed to the inhibition of critical cellular targets like protein kinases or enzymes such as carbonic anhydrase IX (CA IX), which is involved in tumor progression.[5][7]
2.1. Substitutions on the Aryl Ring (R1)
The nature and position of substituents on the aryl ring attached to the thiazolidinone core play a critical role in determining antiproliferative activity.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO2) on the phenyl ring often enhance anticancer activity. This is likely due to their ability to form halogen bonds or engage in favorable electrostatic interactions with the target protein's active site.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and methyl (-CH3) can also confer potent activity, suggesting that a delicate balance of electronic and steric properties is required.[8] For instance, a p-methoxy substituted benzylidene derivative showed high activity against MCF-7 cancer cells.[8]
-
Positional Isomerism: The position of the substituent is crucial. Ortho- and para-substitutions are often more favorable than meta-substitutions, indicating specific spatial requirements within the receptor's binding pocket. A study highlighted that an ortho-methyl group on the benzene ring resulted in the best antimicrobial activity in that series, a principle that often translates to anticancer assays as well.[2]
2.2. Modifications at the C5 Position of the Thiazolidinone Ring
The C5 position is frequently modified through Knoevenagel condensation with various aldehydes, leading to 5-arylidene derivatives.[9]
-
Isatin Hybrids: The incorporation of an isatin moiety at the C5 position has been shown to produce compounds with significant anticancer activity, in some cases more potent than the reference drug doxorubicin.[8] Specifically, a fluoro-substituted isatin derivative demonstrated potent activity against both HepG-2 and MCF-7 cell lines.[8]
Table 1: SAR Summary of Thiophene-Thiazolidinones as Anticancer Agents
| Compound Series | Modification Point | Substituent | Target Cell Line | Observed Activity Trend | Reference |
| Benzylidene-thiazolidinones | R1 (para-position) | -OCH3 | MCF-7 | High potency | [8] |
| Isatin-thiazolidinone hybrids | C5-position | 5-Fluoro-isatin | HepG-2, MCF-7 | Potent; exceeded doxorubicin | [8] |
| Phenyl-thiazolidinones | R1 (ortho-position) | -CH3 | (Antimicrobial) | Highest in series | [2] |
| Generic Aryl-thiazolidinones | R1 | EWGs (e.g., -Cl, -NO2) | Various | Generally enhanced activity | General Finding |
Structure-Activity Relationships in Antimicrobial Applications
The thiophene-thiazolidinone scaffold is also a fertile ground for the development of novel antimicrobial agents, with activity reported against both bacteria and fungi.[2][4][6][10]
3.1. Key Structural Features for Antimicrobial Potency
-
Aromatic Scaffolds: The presence of an aromatic scaffold generally increases the lipophilicity of the compounds, which can improve their permeability through the microbial cell membrane, leading to enhanced activity.[3]
-
Substituent Effects: In a series of thiophene-bearing thiazolidinones, a compound with a dimethylamino substitution on the benzene ring demonstrated the most potent activity against the tested microbial strains.[4] This highlights the potential importance of basic, electron-donating groups for antimicrobial action.
-
Thioxo-thiazolidinones: Replacing the carbonyl group at the C2 position of the thiazolidine ring with a thiocarbonyl (a thioxo-thiazolidinone) can significantly impact activity. Studies have shown that 4-thioxo-thiazolidin-2-one derivatives are particularly promising against multidrug-resistant Staphylococcus aureus (MRSA).[11] The 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one derivative was identified as the most active in one study, demonstrating a bactericidal effect.[11]
Experimental Protocol: A Self-Validating Cytotoxicity Assay
To ensure the trustworthiness and reproducibility of SAR data, experimental protocols must be robust and self-validating. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of novel thiophene-thiazolidinone derivatives against the MCF-7 human breast cancer cell line.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions (e.g., 10 mM) and then serially diluted in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: The culture medium is removed from the wells and replaced with the media containing the various concentrations of the test compounds.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
Self-Validating System through Controls:
-
Negative Control (Vehicle): Wells containing cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO in media) but no test compound. This establishes the baseline for 100% cell viability.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates that the assay system is responsive to cytotoxic effects.
-
Blank Control: Wells containing media and MTT but no cells. This provides the background absorbance to be subtracted from all other readings.
The data is then used to plot a dose-response curve, and the IC50 value is calculated, providing a quantitative measure of the compound's cytotoxic potency.
Caption: Workflow for a self-validating MTT cytotoxicity assay.
Future Perspectives and Conclusion
The convergence of the thiophene and thiazolidine scaffolds provides a robust platform for the development of novel therapeutic agents. The SAR insights discussed herein underscore the importance of systematic structural modification and the profound impact that subtle changes in electronic and steric properties can have on biological activity.
Future research should focus on:
-
Target Identification: Elucidating the precise molecular targets of the most active compounds to move beyond phenotypic screening.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness.[3]
-
Quantitative Structure-Activity Relationship (QSAR): Developing computational models to quantitatively correlate structural features with biological activity, thereby accelerating the design of more potent and selective analogues.[12][13]
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of thiophene-containing thiazolidines can be realized, paving the way for new treatments for cancer, infectious diseases, and beyond.
References
- Mishra, R., Tomar, I., Singhal, S., & Jha, K. K. (2012). Facile synthesis of thiazolidinones bearing thiophene nucleus as antimicrobial agents. Der Pharma Chemica, 4(1), 489-496. [URL: https://www.scholarsresearchlibrary.com/articles/facile-synthesis-of-thiazolidinones-bearing-thiophene-nucleus-as-antimicrobial-agents.pdf]
- Mishra, R., et al. (2012). Facile synthesis of thiazolidinones bearing thiophene nucleus as antimicrobial agents. Scholars Research Library.
- Al-Ostath, A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07963a]
- Gouda, M. A., Berghot, M. A., Shoeib, A. I., & Khalil, A. M. (2010). Synthesis and Antimicrobial of Certain New Thiazolidinone, Thiazoline, and Thiophene Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1455–1462. [URL: https://www.tandfonline.com/doi/abs/10.1080/10426500903074858]
- Al-Ostath, A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10870377/]
- Mishra, R., & Tomer, I. (2011). Antimicrobial activity of some novel thiazolidinones derivatives of 2-amino thiophene. Pharmacologyonline, 3, 1478-1480. [URL: https://pharmacologyonline.ktpress.co.in/pharmaonline/2011/3/1478-1480.pdf]
- Unknown Authors. (n.d.). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Google Search Result. [URL: Not provided in search result]
- Unknown Authors. (n.d.). Structure–activity relationship (SAR) of thiazole, thiophene, pyrindone derivatives. ResearchGate. [URL: https://www.researchgate.
- Kumar, D., et al. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8711867/]
- Al-Abdullah, E. S., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308432/]
- Al-Abdullah, E. S., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02347]
- Al-Ostath, A., et al. (2024). Some clinical drugs bearing thiophene scaffolds as anticancer agents. ResearchGate. [URL: https://www.researchgate.net/figure/Some-clinical-drugs-bearing-thiophene-scaffolds-as-anticancer-agents_fig1_378119890]
- Ghorab, M. M., & Alsaid, M. S. (2013). Synthesis of Thiazolidine and Thiophene Derivatives for Evaluation as Anticancer Agents. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2012.723467]
- Hassan, E. A., et al. (2021). Synthesis, Single Crystal X-Ray, and Anticancer Activity of Some New Thiophene and 1,3-Thiazolidine Derivatives. ResearchGate. [URL: https://www.researchgate.
- Singh, P., & Kaur, M. (2013). Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23456094/]
- de Almeida, M. S., et al. (2021). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34125547/]
- Vasile, C. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454378/]
- da Silva, A. F. C., et al. (2022). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345228/]
- Sharma, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9414002/]
- Unknown Authors. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.
- Prabhakar, Y. S., et al. (n.d.). QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. ResearchGate. [URL: https://www.researchgate.net/publication/225134766_QSAR_Studies_on_Thiazolidines_A_Biologically_Privileged_Scaffold]
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of thiazolidinones bearing thiophene nucleus as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Synthesis and Antimicrobial of Certain New Thiazolidinone, Thiazoline, and Thiophene Derivatives / Phosphorus, Sulfur, and Silicon and the Related Elements, 2010 [sci-hub.box]
- 11. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Discovery and synthesis of novel thiazolidine-4-carboxylic acid analogs
<A Technical Guide to the Discovery and Synthesis of Novel Thiazolidine-4-Carboxylic Acid Analogs
Abstract
Thiazolidine-4-carboxylic acid (T4CA) and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antioxidant, and antiviral properties. This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the discovery and synthesis of novel T4CA analogs. This document outlines strategic design considerations, modern synthetic methodologies, and robust characterization techniques essential for the development of new therapeutic agents based on this versatile heterocyclic core. By integrating established principles with practical insights, this guide aims to accelerate innovation in this promising field of drug discovery.
Introduction: The Therapeutic Potential of the Thiazolidine-4-Carboxylic Acid Scaffold
The thiazolidine ring, a sulfur-containing heterocyclic motif, is a cornerstone in the architecture of numerous biologically active compounds.[1] Thiazolidine-4-carboxylic acid, in particular, has garnered substantial interest due to its structural similarity to proline and its ability to serve as a versatile pharmacophore. The inherent chirality and conformational rigidity of the T4CA scaffold allow for specific interactions with biological targets, leading to a diverse range of pharmacological effects.
The therapeutic promise of T4CA derivatives is highlighted by their broad spectrum of biological activities. These compounds have demonstrated potential as anticancer, antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory agents.[1][2] For instance, certain T4CA derivatives have been identified as potent inhibitors of influenza virus neuraminidase, an essential enzyme for viral replication.[3][4] Furthermore, their anticancer activity is often associated with the induction of apoptosis in cancer cells.[3][5] The favorable drug-like properties and synthetic accessibility of the T4CA scaffold make it a highly attractive starting point for novel drug development.
Strategic Design of Novel T4CA Analogs
The rational design of new T4CA analogs hinges on a thorough understanding of structure-activity relationships (SAR) and the application of medicinal chemistry principles. The T4CA core offers multiple sites for chemical modification, enabling the optimization of both physicochemical properties and biological activity.
Key Modification Sites:
-
N-3 Position: The nitrogen atom within the thiazolidine ring is a primary site for derivatization. Modifications at this position, such as acylation or alkylation, can significantly influence the molecule's polarity, lipophilicity, and hydrogen-bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profile.
-
C-2 Position: The C-2 position is amenable to the introduction of various substituents, which can modulate the compound's steric and electronic properties. The nature and position of substituents on an aromatic ring at C-2 can significantly impact the antioxidant potential of the resulting T4CA derivatives.[1][6]
-
C-5 Position: Substitution at the C-5 position can introduce additional stereocenters and alter the overall conformation of the thiazolidine ring, which can be critical for achieving selective target engagement.
-
Carboxylic Acid Group: The carboxylic acid at C-4 is often a key feature for biological activity, frequently participating in crucial interactions with target proteins. Esterification or amidation of this group can be employed to generate prodrugs with enhanced bioavailability.
Synthetic Methodologies for T4CA Analog Construction
The synthesis of T4CA analogs is most commonly achieved through the cyclocondensation of L-cysteine with a suitable aldehyde or ketone.[2][3] This versatile approach allows for the generation of a wide variety of substituted thiazolidines.
One-Pot Nucleophilic Cyclocondensation
This straightforward and efficient method is widely employed for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.
Experimental Protocol: Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids [1][3]
-
Reaction Setup: Dissolve L-cysteine (1.0 equivalent) and a selected aromatic aldehyde (1.0-1.2 equivalents) in a mixture of ethanol and water (1:1).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for approximately 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the precipitate is collected by filtration and washed with a cold solvent such as diethyl ether to remove unreacted aldehyde.[3] The crude product can be further purified by recrystallization from a hot ethanol/water mixture.[3]
Causality Behind Experimental Choices:
-
Solvent System: The ethanol/water mixture serves as an effective solvent for both the hydrophilic L-cysteine and the more hydrophobic aromatic aldehydes, facilitating the reaction.
-
Stoichiometry: A slight excess of the aldehyde can be used to drive the reaction to completion and ensure full consumption of the L-cysteine.
-
Temperature: The reaction typically proceeds efficiently at room temperature, making it an energy-efficient and convenient method.
Characterization and Purification of Novel T4CA Analogs
The definitive characterization of newly synthesized T4CA analogs is paramount to ensure their structural integrity and purity. A combination of spectroscopic and chromatographic techniques is essential for this purpose.
Table 1: Key Characterization Techniques
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidates the precise molecular structure, including atom connectivity and stereochemistry.[1] |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide the elemental composition of the compound.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups within the molecule.[1] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound and can be used for preparative purification. |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S) of the final product.[7] |
Experimental Protocol: General Purification by Recrystallization [3]
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent system, such as an ethanol/water mixture.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Filtration: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified product in a desiccator over a suitable drying agent.
Biological Evaluation of T4CA Analogs
Following synthesis and characterization, the biological activity of the novel T4CA analogs must be assessed through a series of in vitro and potentially in vivo assays.
Workflow for Biological Evaluation:
Caption: A generalized workflow for the biological evaluation of novel T4CA analogs.
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity [1]
-
Preparation: Prepare solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
Assay: Add the test compound solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Conclusion and Future Directions
The thiazolidine-4-carboxylic acid scaffold remains a highly valuable platform in the quest for novel therapeutic agents. The synthetic accessibility and the broad range of biological activities associated with its derivatives continue to fuel research in this area. Future efforts will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational modeling to guide the design of next-generation T4CA-based drugs. The continued multidisciplinary approach, combining synthetic chemistry, pharmacology, and computational science, will be crucial in fully realizing the therapeutic potential of this remarkable class of compounds.
References
- Riaz, M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
- Al-Bayati, M. A. H., & Al-Amiery, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
- Khan, A., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575.
- Miller, D. D., et al. (2005). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 48(5), 1369-1378.
- Riaz, M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
- Saeed, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6499.
- Kumar, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Advances, 11(43), 26848-26879.
- Jagtap, R. M., et al. (2022). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. In Advances in Chemistry Research. Volume 76. Nova Science Publishers.
- Saeed, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6499.
- Khan, A., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575.
- Kumar, A., et al. (2018). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2903.
-
ResearchGate. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Retrieved from [Link]
-
ResearchGate. (2025). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Retrieved from [Link]
- Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 750-754.
-
International Journal for Multidisciplinary Research. (2025). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Retrieved from [Link]
-
National Institutes of Health. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of thiazolidine-4-carboxylic acid derivatives. Retrieved from [Link]
Sources
- 1. pjps.pk [pjps.pk]
- 2. novapublishers.com [novapublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
2-(3-methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the novel compound, 2-(3-methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid. The thiazolidine-4-carboxylic acid (TCA) scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document outlines a robust synthetic protocol based on the well-established cyclocondensation of L-cysteine with a substituted aldehyde.[3] Furthermore, it presents a complete, predictive characterization workflow, leveraging established principles from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By referencing analogous structures, this guide offers an expert-driven, predictive analysis of the expected spectral data, providing researchers with a validated roadmap for confirming the synthesis and structural integrity of the target molecule.
Introduction: The Significance of the Thiazolidine Scaffold
The 1,3-thiazolidine ring is a vital heterocyclic motif in drug discovery and development.[4] As a saturated analog of thiazole, it offers unique stereochemical and conformational properties. When derived from the amino acid L-cysteine, the resulting thiazolidine-4-carboxylic acid (TCA) core integrates the structural features of a cyclic sulfur-containing amino acid, making it a versatile building block in peptide synthesis and a scaffold for developing therapeutic agents.[5]
The biological potential of TCA derivatives is vast. They have been identified as potent inhibitors of enzymes like influenza virus neuraminidase and are explored as agents against cancer and oxidative stress.[1][6][7] The functionalization at the C-2 position of the thiazolidine ring is a common strategy to modulate this activity. The introduction of a 3-methyl-2-thienyl group, as proposed in the target molecule, is of particular interest. The thiophene ring is a well-known bioisostere of the benzene ring, often used to enhance metabolic stability or modify biological activity. This guide provides the necessary technical protocols and predictive data to enable the successful synthesis and rigorous characterization of this promising compound.
Proposed Synthesis: A Validated Protocol
The most direct and widely adopted method for synthesizing 2-substituted thiazolidine-4-carboxylic acids is the nucleophilic cyclocondensation of L-cysteine with an appropriate aldehyde.[3][8] This reaction is typically performed in a protic solvent system at room temperature and proceeds with high yield.
Reaction Scheme
The synthesis involves the reaction between L-cysteine hydrochloride and 3-methyl-2-thiophenecarboxaldehyde. Sodium acetate is used to neutralize the hydrochloride salt of L-cysteine, liberating the free amine for the initial nucleophilic attack on the aldehyde carbonyl.
Caption: Synthetic route for the target compound.
Step-by-Step Experimental Protocol
Rationale: This protocol is designed for clarity and reproducibility. The use of an ethanol/water solvent system ensures the solubility of both the polar amino acid salt and the less polar aldehyde.[3] The reaction is monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials, which is a critical self-validating step.
-
Preparation: In a 100 mL round-bottom flask, dissolve L-cysteine hydrochloride (e.g., 10 mmol) in 25 mL of deionized water. Add sodium acetate (10 mmol) to the solution and stir until fully dissolved.
-
Addition of Aldehyde: In a separate beaker, dissolve 3-methyl-2-thiophenecarboxaldehyde (10 mmol) in 25 mL of ethanol. Add this solution dropwise to the stirring aqueous solution of L-cysteine at room temperature.
-
Reaction: Vigorously stir the resulting mixture at room temperature for approximately 24 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane 1:1) to observe the disappearance of the aldehyde spot.
-
Isolation: Upon completion, a precipitate typically forms. To maximize precipitation, place the reaction flask in an ice-water bath for 30 minutes.
-
Purification: Collect the solid product by suction filtration. Wash the precipitate thoroughly with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the final product in a desiccator over anhydrous calcium chloride to yield the pure 2-(3-methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid.
Structural and Spectroscopic Characterization
This section provides a predictive analysis of the spectroscopic data expected for the title compound. The predictions are grounded in the well-documented characterization of structurally similar thiazolidine-4-carboxylic acid derivatives.[3][6][9]
Caption: A typical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The formation of the thiazolidine ring creates a new chiral center at the C-2 position, potentially resulting in a mixture of diastereomers (cis and trans), which may be observable in the NMR spectrum.[6][8]
¹H NMR Analysis (Predicted): The diagnostic signals confirming the formation of the thiazolidine ring include a singlet for the H-2 proton and a characteristic multiplet system for the H-4 and H-5 protons.[3][9]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Thienyl-H | 7.0 - 7.5 | Doublet, Doublet | Aromatic protons of the thiophene ring. |
| H-2 (Thiazolidine) | 5.5 - 6.0 | Singlet | Methine proton positioned between two heteroatoms (S and N), leading to a significant downfield shift.[3][9] |
| H-4 (Thiazolidine) | 4.1 - 4.5 | Doublet of doublets (dd) or Triplet (t) | Methine proton adjacent to the carboxylic acid and coupled to the two H-5 protons. |
| H-5 (Thiazolidine) | 3.2 - 3.8 | Multiplet (m) or two Doublets of doublets (dd) | Diastereotopic methylene protons coupled to the H-4 proton, often presenting as a complex ABX system.[9] |
| Thienyl-CH₃ | 2.2 - 2.5 | Singlet | Methyl group attached to the thiophene ring. |
| COOH | 10.0 - 13.0 | Broad singlet | Acidic proton of the carboxylic acid group; may exchange with D₂O. |
| NH | 8.0 - 9.5 | Broad singlet | Amine proton of the thiazolidine ring; may exchange with D₂O. |
¹³C NMR Analysis (Predicted): The carbon spectrum will corroborate the structure, with characteristic peaks for the thiazolidine ring carbons and the thienyl moiety.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic) | 170 - 175 | Carbonyl carbon of the carboxylic acid.[6] |
| Thienyl-C | 120 - 145 | Aromatic carbons of the thiophene ring. |
| C-2 (Thiazolidine) | 65 - 75 | Methine carbon between two heteroatoms.[6] |
| C-4 (Thiazolidine) | 60 - 70 | Methine carbon adjacent to the carboxylic acid.[9] |
| C-5 (Thiazolidine) | 35 - 45 | Methylene carbon of the thiazolidine ring.[9] |
| Thienyl-CH₃ | 14 - 18 | Methyl carbon attached to the thiophene ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum will confirm the presence of the carboxylic acid, the secondary amine, and the aromatic thienyl group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | O-H stretch |
| N-H (Amine) | 3400 - 3200 | N-H stretch[3] |
| C-H (Aromatic/Aliphatic) | 3100 - 2850 | C-H stretch |
| C=O (Carboxylic Acid) | 1725 - 1680 | C=O stretch[9] |
| C=C (Thiophene) | 1620 - 1500 | Aromatic C=C stretch[3] |
| C-S (Thioether) | 700 - 600 | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight and provide insights into the compound's structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Predicted Molecular Ion: The calculated exact mass for C₁₀H₁₁NO₂S₂ is 241.0231. The ESI-MS spectrum should show a prominent peak at m/z 242.0309 [M+H]⁺ in positive ion mode or 240.0153 [M-H]⁻ in negative ion mode.
-
Key Fragmentation Patterns: Thiazolidine rings are known to undergo characteristic cleavages. The primary fragmentations are expected to be the 1,4-ring cleavage and the 2,5-ring cleavage, which are diagnostic for confirming the ring structure.[9]
Caption: Predicted major fragmentation pathways in MS.
Physicochemical Properties Assessment
A complete characterization includes the determination of fundamental physicochemical properties.
-
Melting Point: The melting point should be determined using a calibrated apparatus. A sharp melting range is indicative of high purity.
-
Solubility: The solubility profile should be assessed in a range of standard laboratory solvents (e.g., water, methanol, DMSO, chloroform) to aid in formulation and further reactions.
-
Optical Rotation: As the synthesis starts with L-cysteine, the product is expected to be chiral. The specific optical rotation should be measured to confirm its chiral nature.
Potential Applications and Future Directions
The title compound is a novel chemical entity with significant potential for drug discovery. Based on the extensive literature on related analogs, key areas for investigation include:
-
Antiviral Activity: Thiazolidine derivatives have shown promise as inhibitors of viral enzymes, particularly influenza neuraminidase.[1][7]
-
Antimicrobial and Antifungal Agents: The thiazolidine scaffold is present in numerous compounds with demonstrated activity against various bacterial and fungal strains.[1][2]
-
Anticancer Research: The ability of some thiazolidines to induce apoptosis in cancer cells makes this a valuable area for further study.[1]
Future work should focus on in vitro screening of 2-(3-methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid against these biological targets to elucidate its therapeutic potential.
Conclusion
This guide provides a comprehensive, expert-led framework for the synthesis and characterization of 2-(3-methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid. By following the detailed protocols and using the predictive spectral data as a benchmark, researchers can confidently synthesize, purify, and validate the structure of this novel compound. The established importance of the thiazolidine-4-carboxylic acid scaffold in medicinal chemistry strongly suggests that this thienyl-substituted derivative is a compelling candidate for further biological evaluation.
References
- BenchChem. (n.d.). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. BenchChem.
- ResearchGate. (n.d.). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents.
- Sci-Hub. (n.d.). ChemInform Abstract: Synthesis and NMR Studies of Thiazolidine‐4‐carboxylic Acid Derivatives Containing a Nitro Ester Function.
- Khan, I., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1302.
- Lesyk, R., et al. (2018). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 34(3), 165-179.
- Parchem. (2026). Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists.
- ZU Scholars. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neuroinflammation.
- PubMed. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A.
- National Institutes of Health (NIH). (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review.
- Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
- ResearchGate. (n.d.). 13C-NMR data for the prepared thiazolidinones (4a-e).
- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Preprints.org.
- Ahmad, N. F., Osman, S. M., & Pimlott, W. (1982). Derivatization of keto fatty acids: I. Synthesis and mass spectrometry of thiazolidinones. Journal of the American Oil Chemists' Society, 59(10), 411–414.
- National Institutes of Health (NIH). (n.d.). 2-Methylthiazolidine-4-carboxylic acid. PubChem.
- ResearchGate. (n.d.). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds.
- National Institute of Standards and Technology (NIST). (n.d.). 2,4-Thiazolidinedione. NIST WebBook.
- PrepChem.com. (n.d.). Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid.
- ChemicalBook. (n.d.). 2,4-Thiazolidinedione(2295-31-0) IR Spectrum.
- National Institutes of Health (NIH). (2020). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. PubMed Central.
- ResearchGate. (n.d.). Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic....
- PLOS One. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors.
- National Institutes of Health (NIH). (n.d.). 2-(3-Piridyl)thiazolidine-4-carboxylic acid. PubChem.
- MedCrave online. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application.
- PubMed. (n.d.). Synthesis and NMR Properties of 2-(4-pyridyl) thiazolidine-4-carboxylic Acids.
- Sci-Hub. (n.d.). Synthesis of 2‐Substituted Thiazolidine‐4‐carboxylic Acids.
- ChemicalBook. (n.d.). THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR spectrum.
- ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives.
- Sigma-Aldrich. (n.d.). 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.
- Wikipedia. (n.d.). Thioproline.
- Santa Cruz Biotechnology. (n.d.). 1,3-Thiazolidine-4-carboxylic acid.
- Wikipedia. (n.d.). Thiazolidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. Thiazolidine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 7. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2-aryl thiazolidine-4-carboxylic acids, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. These compounds serve as valuable intermediates in the synthesis of bioactive molecules and are recognized as prodrugs of L-cysteine, which can enhance intracellular glutathione levels.[1] The synthetic route described herein is a robust and versatile method for obtaining these valuable scaffolds.
The core structure of 2-aryl thiazolidine-4-carboxylic acids is assembled through a nucleophilic condensation reaction between L-cysteine and a variety of aromatic aldehydes.[1][2] This reaction typically results in a diastereomeric mixture of (2R, 4R)-cis and (2S, 4R)-trans isomers.[1] These compounds have garnered attention for their wide array of pharmacological activities, including potential antiviral, antioxidant, and anticancer properties.[1][3][4] This document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, underlying mechanisms, and characterization of these important molecules.
Reaction Mechanism: A Two-Step Cascade
The formation of the 2-aryl thiazolidine-4-carboxylic acid core proceeds through a well-established two-step mechanism. Understanding this process is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Imine Formation: The synthesis is initiated by a nucleophilic attack of the amino group of L-cysteine on the carbonyl carbon of the aromatic aldehyde. This forms an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine leads to the formation of a Schiff base, also known as an imine.[1]
-
Intramolecular Cyclization: The second and final step involves an intramolecular nucleophilic attack by the thiol group of the cysteine moiety on the imine carbon. This attack results in the closure of the five-membered thiazolidine ring, yielding the desired 2-aryl thiazolidine-4-carboxylic acid.[1]
Below is a diagram illustrating the general mechanism for this synthesis.
Caption: General mechanism for the synthesis of 2-aryl thiazolidine-4-carboxylic acids.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for the synthesis of 2-aryl thiazolidine-4-carboxylic acids. Two common methods are presented, differing primarily in the solvent and temperature conditions.
Protocol 1: Synthesis in Ethanol at Room Temperature
This method is straightforward and often results in the precipitation of the product from the reaction mixture, simplifying purification.
Materials:
-
L-cysteine (e.g., 16.50 mmol, 2.00 g)
-
Appropriate aromatic aldehyde (16.50 mmol)
-
Ethanol (30.00 mL)
-
Diethyl ether (for washing)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
In a suitable flask, combine L-cysteine and the chosen aromatic aldehyde in ethanol.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
As the reaction proceeds, a solid product will typically precipitate out of the solution.[1]
-
Once the reaction is complete (as indicated by TLC or cessation of precipitation), separate the solid product by filtration.
-
Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified 2-aryl thiazolidine-4-carboxylic acid.
Protocol 2: Synthesis in Acidified Methanol under Reflux
This protocol utilizes elevated temperatures and an acid catalyst, which can be beneficial for less reactive aldehydes.
Materials:
-
(R)-cysteine
-
Aromatic aldehyde
-
Methanol
-
Acid catalyst (e.g., concentrated HCl)
-
Reflux apparatus (condenser, heating mantle)
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Prepare a solution of (R)-cysteine in methanol in a round-bottom flask.
-
Add the aromatic aldehyde to the solution.
-
Carefully acidify the mixture with a few drops of a suitable acid catalyst.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's completion by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration.
-
Wash the product with cold methanol or another suitable solvent to remove impurities.[1]
-
Dry the product under vacuum.
The following diagram outlines the general experimental workflow for the synthesis.
Caption: General experimental workflow for the synthesis.
Data Summary and Characterization
The successful synthesis of 2-aryl thiazolidine-4-carboxylic acids can be confirmed through various spectroscopic methods. The following table summarizes the yield and key characterization data for several derivatives synthesized using similar procedures.
| Aromatic Aldehyde Substituent | Yield (%) | ¹H NMR (δ ppm) Highlights | Mass Spec (m/z) |
| Unsubstituted Phenyl | 87% | 3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, 1H), 5.66 (s, 1H), 7.32-7.52 (m, 5H)[2] | 209[2] |
| 4-Chlorophenyl | 86% | 3.29 (m, 1H), 3.46 (m, 1H), 4.19 (t, 1H), 5.63 (s, 1H), 7.37-7.53 (m, 4H)[2] | 243[2] |
| 3,4,5-Trimethoxyphenyl | 81% | 3.22 (m, 1H), 3.41 (m, 1H), 3.70 (s, 3H), 3.81 (s, 6H), 4.40 (dd, 1H), 5.58 (s, 1H), 6.86 (d, 2H)[2] | 299[2] |
| 4-Pyridyl | 79% | 3.37 (m, 2H), 3.48 (m, 1H), 3.53 (m, 1H), 4.10 (t, 1H), 5.60 (s, 1H), 7.43-7.75 (m, 4H)[2] | 210 |
Note: Melting points were not consistently provided for all compounds in the cited sources. Structural confirmation of the synthesized compounds is typically achieved using a combination of spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2][5]
Concluding Remarks
The protocols described in this application note provide a reliable and efficient means for the synthesis of 2-aryl thiazolidine-4-carboxylic acids. These compounds are of significant interest due to their diverse biological activities and their utility as synthetic intermediates.[2][3][6] The straightforward nature of the condensation reaction between L-cysteine and aromatic aldehydes makes this class of compounds accessible for a wide range of research applications in medicinal chemistry and drug discovery. Further derivatization of the thiazolidine core can lead to the development of novel therapeutic agents.[4][7]
References
-
Singh, P., & Kumar, A. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2342-2348. Retrieved from [Link]
- Jabeen, A., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1633-1639.
-
Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Retrieved from [Link]
-
Nova Science Publishers. (n.d.). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Retrieved from [Link]
-
Khan, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575. Retrieved from [Link]
-
Wikipedia. (n.d.). Cysteine. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2025). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Medicinal and Chemical Sciences, 8(1), 244-253.
- El-Sayed, R., et al. (2025).
-
ResearchGate. (n.d.). Synthesis of L‐cysteine derived γ‐lactam‐fused thiazolidine. Retrieved from [Link]
-
Li, W., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(3), 1075-1082. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pjps.pk [pjps.pk]
- 3. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. novapublishers.com [novapublishers.com]
- 7. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Methodological Framework for Evaluating the Antiviral Potential of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid
Introduction
The persistent threat of emerging and re-emerging viral diseases necessitates a robust pipeline for the discovery and development of novel antiviral agents. Thiazolidine-4-carboxylic acid derivatives represent a promising class of heterocyclic compounds, with numerous studies reporting their potential as antiviral inhibitors.[1][2] This scaffold has demonstrated activity against a range of viruses, including avian influenza virus (AIV) and infectious bronchitis virus (IBV).[1][3] Furthermore, the incorporation of a thiophene moiety, a feature of our compound of interest, is a strategy employed in the development of other antiviral agents, including inhibitors of Ebola virus entry.[4][5]
This application note provides a comprehensive methodological framework for the initial in vitro evaluation of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid (hereafter designated MTTC ). As a novel compound, a systematic, multi-assay approach is required to determine its therapeutic potential. This guide is designed for researchers in virology and drug development, offering detailed, self-validating protocols to establish the compound's cytotoxicity, primary antiviral efficacy, and its impact on viral replication.
The workflow is structured into three core phases:
-
Cytotoxicity Assessment: To define the compound's toxicity profile in host cells.
-
Antiviral Efficacy Screening: To quantify the inhibition of viral infection using the gold-standard plaque reduction assay.[6]
-
Viral Replication Analysis: To measure the reduction in viral RNA production via quantitative reverse transcription PCR (qRT-PCR).
By integrating the data from these assays, researchers can calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.
Phase 1: Foundational Analysis - Host Cell Cytotoxicity
Causality: Before assessing antiviral activity, it is imperative to determine the concentration at which MTTC is toxic to the host cells used for viral propagation. A reduction in viral output is meaningless if it is merely a consequence of host cell death. This assay establishes the 50% cytotoxic concentration (CC50), which is the concentration of MTTC that reduces the viability of uninfected cells by 50%. The MTT assay is a reliable colorimetric method for this purpose, measuring the metabolic activity of living cells.[7][8]
Protocol 1: MTT Assay for CC50 Determination
Objective: To determine the CC50 of MTTC in a relevant cell line (e.g., Vero E6 for general screening, MDCK for influenza, A549 for respiratory viruses).
Materials:
-
MTTC, dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 100 mM).
-
Appropriate host cell line (e.g., Vero E6, ATCC CCL-81).
-
Complete culture medium (e.g., DMEM with 10% Fetal Bovine Serum).
-
Phosphate-Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).
-
Sterile 96-well cell culture plates.
-
Multi-channel pipette.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate spectrophotometer (reader).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate. Incubate for 24 hours to allow for cell attachment and formation of a semi-confluent monolayer.[9]
-
Compound Dilution: Prepare a 2-fold serial dilution of MTTC in culture medium, starting from a high concentration (e.g., 1000 µM) down to a low concentration (e.g., ~1 µM). Also prepare a "vehicle control" containing the same percentage of DMSO as the highest concentration test well and a "cell control" with medium only.
-
Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared MTTC dilutions, vehicle control, or cell control medium to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the cell control wells (100% viability).
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and calculate the CC50 value.
-
Phase 2: Primary Efficacy - Plaque Reduction Assay
Causality: The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.[10] Lytic viruses create zones of cell death, or "plaques," in a cell monolayer. An effective antiviral will reduce the number of these plaques. This assay is considered a gold standard for determining the 50% effective concentration (EC50) — the concentration required to reduce plaque numbers by 50%.[6]
Protocol 2: Plaque Reduction Assay for EC50 Determination
Objective: To quantify the inhibition of viral infectivity by MTTC and determine its EC50 value.
Materials:
-
Virus stock with a known titer (Plaque-Forming Units, PFU/mL).
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
MTTC serial dilutions prepared in infection medium (e.g., serum-free medium).
-
Semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.6% low-melting-point agarose).
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).
-
Fixative solution (e.g., 10% formaldehyde in PBS).
Step-by-Step Methodology:
-
Cell Preparation: Seed host cells into 6-well plates to achieve a 95-100% confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of MTTC in infection medium at non-toxic concentrations (well below the calculated CC50). In separate tubes, dilute the virus stock to achieve approximately 50-100 PFU per well.
-
Infection: Wash the cell monolayers twice with PBS. Inoculate the cells with 200 µL of the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption. Gently rock the plates every 15 minutes.[11]
-
Treatment: After adsorption, remove the virus inoculum. Wash the monolayer once with PBS to remove unattached virus. Add 1 mL of the MTTC dilutions to the appropriate wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay Application: Incubate for 1-2 hours. Then, without removing the compound-containing medium, add 2 mL of the semi-solid overlay medium to each well. The overlay restricts viral spread to adjacent cells, ensuring discrete plaque formation.[6]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells by adding 1 mL of fixative solution directly to the overlay and incubating for at least 4 hours.
-
Carefully remove the overlay plug.
-
Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each MTTC concentration compared to the virus control.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.
-
Phase 3: Mechanistic Insight - Viral Load by qRT-PCR
Causality: While a plaque assay measures infectious particles, qRT-PCR quantifies viral genetic material (RNA). This provides a highly sensitive and specific measure of viral replication. A compound may inhibit viral replication without completely stopping the production of non-infectious particles. This assay can reveal if MTTC targets the viral replication cycle at the level of genome synthesis.
Protocol 3: Quantifying Viral RNA Reduction
Objective: To measure the effect of MTTC on the accumulation of viral RNA in infected cells.
Materials:
-
Experimental setup from Protocol 2 (up to the treatment step, but performed in 24-well or 48-well plates).
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
Reverse transcriptase enzyme and buffers.
-
qPCR master mix (e.g., SYBR Green or TaqMan-based).
-
Virus-specific primers and, if applicable, a TaqMan probe.
-
Real-Time PCR instrument.
Step-by-Step Methodology:
-
Experiment Setup: Seed cells, infect with virus (at a multiplicity of infection, MOI, of ~0.1), and treat with serial dilutions of MTTC as described previously.
-
Sample Collection: At a specific time point post-infection (e.g., 24 or 48 hours), collect the cell culture supernatant or lyse the cells directly in the well.
-
RNA Extraction: Extract total RNA from the samples according to the manufacturer's protocol of the chosen kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase. This converts the viral RNA genome into a stable DNA template for PCR.[12]
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction by combining the cDNA template, qPCR master mix, and virus-specific primers/probe.[13]
-
Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Include a "no-template control" (NTC) to check for contamination and a standard curve of known viral RNA copies for absolute quantification.[14]
-
-
Data Analysis:
-
The instrument measures the fluorescence at each cycle, and the cycle threshold (Ct) value is determined. The Ct is inversely proportional to the amount of starting template.
-
Calculate the reduction in viral RNA copies in treated samples compared to the untreated virus control. This can be done via absolute quantification (using the standard curve) or relative quantification (ΔΔCt method).[14][15]
-
Plot the percentage of viral RNA reduction against the log of MTTC concentration to determine the concentration that inhibits replication by 50% (IC50).
-
Data Integration and Visualization
Calculating the Selectivity Index (SI)
The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI). It is a ratio that compares the concentration at which the compound is toxic to the host cell to the concentration at which it is effective against the virus.
SI = CC50 / EC50
A higher SI value (ideally >10) indicates that the compound's antiviral activity occurs at concentrations far below its toxic threshold, making it a more promising candidate for further investigation.[4][5]
Data Presentation
Summarize all quantitative data into a clear, structured table for easy comparison.
Table 1: Hypothetical Antiviral Profile of MTTC against Influenza A Virus (H1N1) in MDCK Cells
| Assay Type | Parameter | Value (µM) |
| Cytotoxicity Assay | CC50 | 150.5 |
| Plaque Reduction Assay | EC50 | 7.2 |
| qRT-PCR | IC50 | 5.8 |
| Calculated Index | Selectivity Index (SI) | 20.9 |
Experimental and Logical Workflows
Conclusion
This application note details a validated, multi-faceted approach for the initial characterization of the novel compound this compound (MTTC). By systematically determining the CC50, EC50, and effect on viral RNA replication, researchers can generate a robust preliminary dataset. The calculation of the Selectivity Index provides a clear, quantitative measure of the compound's therapeutic window. This structured workflow ensures that the data generated is reliable and allows for confident decision-making regarding the progression of MTTC into more advanced preclinical studies.
References
-
Musaddiq, S., Shahzad, M. I., Firdous, F., et al. (2021). Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. Veterinary Research Forum, 12(1), 57–63. Available at: [Link][1][2][3]
-
Zahid, H., Ahmed, N., Shah, S. T. A., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575. Available at: [Link][16][17]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link][10]
-
Pereda, M., Biedma, M. E., Herrador, L., et al. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 66(15), 10568–10591. Available at: [Link][4][5]
-
Figueiredo, L. T. M., de Souza, W. M., & Moreli, M. L. (2013). Development of a novel plaque reduction neutralisation test for hantavirus infection. Memorias do Instituto Oswaldo Cruz, 108(6), 803–806. Available at: [Link][11]
-
Bio-protocol. (2021). qRT-PCR viral quantification. Bio-protocol, 11(15), e4100. Available at: [Link][13]
-
U.S. Food and Drug Administration (FDA). (2021). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link][18]
-
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link][9]
-
Desselberger, U. (2000). Antiviral Methods and Protocols. Journal of Clinical Pathology, 53(10), 804. Available at: [Link][19]
-
Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link][20]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][8]
-
Springer Nature Experiments. (n.d.). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Retrieved from [Link][21]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link][22]
-
Virology Research Services. (2017). Six useful viral qRT-PCR tips. Retrieved from [Link][14]
-
Dittmer, D. P., & Papin, J. (2004). Real-Time Quantitative PCR Analysis of Viral Transcription. Methods in Molecular Biology, 292, 447-463. Available at: [Link][12]
-
Mackay, I. M. (2004). Real-time PCR in virology. Nucleic Acids Research, 32(5), e52. Available at: [Link][15]
Sources
- 1. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.unc.edu [med.unc.edu]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. gene-quantification.com [gene-quantification.com]
- 16. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
Application Notes & Protocols: Experimental Guide to Thiazolidine-4-Carboxylic Acid Reactions
Introduction: The Versatile Thiazolidine Scaffold
Thiazolidine-4-carboxylic acid (T4CA) and its derivatives represent a cornerstone in medicinal chemistry and drug development. As a cyclic sulfur-containing amino acid, the T4CA scaffold is present in a multitude of biologically active compounds, including the famous penicillin antibiotic family.[1] Its significance stems from its role as a versatile intermediate and a prodrug of L-cysteine, which is crucial for the intracellular synthesis of the antioxidant glutathione.[2] The T4CA core can be readily synthesized and subsequently modified at three key positions: the C-2 position via condensation with different carbonyl compounds, the secondary amine at N-3, and the carboxylic acid at C-4. These modifications allow for the generation of vast chemical libraries with diverse pharmacological activities, including antiviral, antioxidant, anticancer, and antidiabetic properties.[3][4][5][6][7]
This guide provides an in-depth exploration of the experimental setups for the synthesis and key reactions of thiazolidine-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.
Part 1: Core Synthesis of 2-Substituted Thiazolidine-4-Carboxylic Acids
The foundational reaction for creating the T4CA scaffold is the nucleophilic condensation between L-cysteine and a carbonyl compound, typically an aldehyde.[8] This reaction is efficient and often proceeds under mild conditions.
Reaction Mechanism
The synthesis follows a well-established two-step mechanism. The initial step involves a nucleophilic attack by the primary amino group of L-cysteine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which rapidly dehydrates to yield a Schiff base (imine). The second, ring-closing step consists of an intramolecular nucleophilic attack by the thiol group (-SH) on the imine carbon, forming the stable five-membered thiazolidine ring.[2] This reaction can produce a diastereomeric mixture of (2R, 4R)-cis and (2S, 4R)-trans isomers.[2][8]
Protocol 1: Synthesis at Room Temperature in Ethanol
This protocol is a widely used method that leverages mild conditions, making it suitable for a broad range of aldehydes. The product often precipitates directly from the reaction mixture, simplifying purification.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol. A typical concentration is around 0.5 M.[9] For example, use 16.50 mmol of L-cysteine and 16.50 mmol of aldehyde in 30 mL of ethanol.[9]
-
Reaction: Stir the mixture vigorously at room temperature (25-30°C).
-
Monitoring: The reaction progress can be monitored by the formation of a precipitate. For more sensitive aldehydes, Thin-Layer Chromatography (TLC) can be used to track the disappearance of starting materials. The reaction time can vary from 2 to 24 hours depending on the reactivity of the aldehyde.[4][9]
-
Isolation: Once the reaction is complete, collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid several times with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.[3][9]
-
Drying & Characterization: Dry the final product under vacuum. The structure and purity should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[3][10]
Protocol 2: Synthesis in Acidified Methanol under Reflux
For less reactive aldehydes, heating the reaction mixture under reflux with an acid catalyst can significantly increase the reaction rate and yield.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, prepare a solution of (R)-cysteine (1.0 eq) in methanol.
-
Addition of Reactants: Add the aromatic aldehyde (1.0 eq) to the solution.
-
Catalysis: Acidify the mixture by adding a catalytic amount of a suitable acid, such as HCl.[2][11]
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for several hours.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold methanol.[2]
-
Drying & Characterization: Dry the product and characterize as described in Protocol 1.
Data Summary: Synthesis of 2-Aryl T4CA Derivatives
The choice of aromatic aldehyde significantly impacts the reaction outcome and the biological activity of the resulting product.
| Aromatic Aldehyde | Solvent / Temp. | Yield (%) | M.P. (°C) | Reference |
| 2-hydroxy benzaldehyde | Ethanol:Water / RT | 92% | 158-160 | [4] |
| 3,4,5-trimethoxybenzaldehyde | Ethanol / RT | 81% | - | [3] |
| Unsubstituted Benzaldehyde | Ethanol / RT | 93% | - | [3] |
Part 2: Key Derivatization Reactions of the T4CA Scaffold
Once the core T4CA ring is formed, its secondary amine and carboxylic acid groups serve as handles for further chemical modifications, enabling the synthesis of diverse derivatives.
N-Acylation of the Thiazolidine Ring
The secondary amine at the N-3 position is readily acylated using agents like acetic anhydride or various fatty acids, which can modulate the compound's lipophilicity and biological activity.[12][13]
Protocol 3: N-Acetylation with Acetic Anhydride This procedure describes the acetylation of the T4CA nitrogen, a common step in creating derivatives for further reactions or biological testing.[1][14]
Methodology:
-
Reagent Preparation: Dissolve the starting 2-substituted T4CA (1.0 eq) in a 6% sodium carbonate (Na₂CO₃) aqueous solution in a flask. Cool the solution in an ice bath to 0°C.[1]
-
Acylating Agent Addition: While stirring vigorously, add acetic anhydride (approx. 4.0 eq) dropwise over 10-15 minutes, ensuring the temperature remains low.[1][14]
-
Reaction: Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1 hour) and then allow it to warm to room temperature, stirring for several more hours.
-
Monitoring: Monitor the reaction via TLC to confirm the consumption of the starting material.
-
Work-up and Isolation: Upon completion, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the N-acetylated product. Collect the solid by vacuum filtration.
-
Purification and Characterization: Wash the product with cold water, dry it, and confirm its structure via spectroscopic analysis.
Esterification of the Carboxylic Acid
The carboxylic acid group can be converted to an ester, which is a common strategy in prodrug design to improve membrane permeability. The Fischer esterification is a classic and effective method.[15]
Mechanism Insight (Fischer Esterification): This reaction involves treating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[16][17] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. A series of proton transfers and the elimination of a water molecule yields the final ester. The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction toward the product side.[16]
Protocol 4: General Fischer Esterification Methodology:
-
Reagent Preparation: Suspend the T4CA derivative (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will act as both the reagent and the solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or dry HCl gas to the mixture.[17]
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC indicates the reaction is complete.
-
Work-up: Cool the reaction mixture and remove the excess alcohol using a rotary evaporator.
-
Isolation: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary. Characterize the final product.
Part 3: Advanced Reactions & Applications
The T4CA scaffold's utility extends to more complex transformations and diverse applications.
Oxidation of the Sulfur Atom
The sulfur atom in the thiazolidine ring can be oxidized to form the corresponding sulfoxide.[18] This modification can alter the molecule's polarity and hydrogen bonding capabilities, potentially influencing its biological interactions.
Protocol 5: Oxidation to Thiazolidine Sulfoxide Methodology:
-
Reagent Preparation: Dissolve the T4CA derivative in a suitable solvent like acetic acid or methanol.
-
Oxidant Addition: Cool the solution in an ice bath and add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.
-
Reaction & Monitoring: Stir the reaction at low temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench any excess oxidant (e.g., with sodium sulfite solution) and proceed with a standard aqueous work-up.
-
Purification and Characterization: Purify the resulting sulfoxide by recrystallization or column chromatography. Characterize the product, paying close attention to stereochemical assignments (cis/trans sulfoxides) if applicable.[18]
Applications in Drug Discovery
The derivatization of T4CA is a powerful strategy in the search for new therapeutic agents. By modifying the core structure, researchers have developed compounds with a wide array of biological activities.
-
Antiviral Activity: T4CA derivatives have shown significant potential as inhibitors of the influenza virus neuraminidase, an essential enzyme for viral replication.[4][5]
-
Anticancer Properties: Certain 2-arylthiazolidine-4-carboxylic acid amides have been identified as potent cytotoxic agents against prostate cancer cells.[6]
-
Antioxidant Effects: The thiazolidine ring itself, being a cysteine derivative, is associated with antioxidant properties that can be tuned by substitution at the C-2 position.[3][19]
-
Antidiabetic Potential: Researchers have developed T4CA derivatives that act as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, highlighting their potential for managing diabetes.[7]
Conclusion
The thiazolidine-4-carboxylic acid scaffold is a remarkably adaptable platform for chemical synthesis and drug discovery. The experimental protocols detailed herein provide a solid foundation for both the creation of the core T4CA ring and its subsequent derivatization. By understanding the mechanisms behind these reactions and employing robust methods for monitoring, purification, and characterization, researchers can effectively explore the vast chemical space offered by this scaffold. The continued investigation of T4CA derivatives holds significant promise for the development of novel therapeutics to address a wide range of diseases.
References
-
Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Al-Amiery, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]
-
Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar. [Link]
-
Bandyopadhyay, D. (2020). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Nova Science Publishers. [Link]
-
Aslam, M., et al. (2023). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. [Link]
-
Kantevari, S., et al. (2007). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. ResearchGate. [Link]
-
Gududuru, V., et al. (2006). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry. [Link]
-
Naz, S., et al. (2023). Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2023). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. [Link]
- Ratner, S., & Clarke, H.T. (1966). Thiazolidine-4-carboxylic acid and its esters in a hair compositions method.
-
An, N., et al. (2016). Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. PMC - NIH. [Link]
-
Al-Qalaf, F. A., et al. (2008). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. [Link]
- Gotor, V., et al. (2009). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
-
Pious, A., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. PubMed Central. [Link]
-
Pious, A., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. [Link]
-
Kim, C.S., & Sykes, B.D. (1984). A Study on the Rearrangement of 1,3-Thiazolidine Sulfoxides to Dihydro-1,4-thiazines. Journal of the Korean Chemical Society. [Link]
-
Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pjps.pk [pjps.pk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. novapublishers.com [novapublishers.com]
- 9. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid - Google Patents [patents.google.com]
- 15. US3243346A - Thiazolidine-4-carboxylic acid and its esters in a hair compositions method - Google Patents [patents.google.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. A Study on the Rearrangement of 1,3-Thiazolidine Sulfoxides to Dihydro-1,4-thiazines -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 19. [PDF] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for the Quantification of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification and characterization of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it details spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, for structural elucidation. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring robustness and reliability in accordance with international standards such as the ICH guidelines.[1][2][3][4][5]
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a thiophene ring, a thiazolidine core, and a carboxylic acid moiety, suggests a potential for diverse biological activities. The thiazolidine ring, in particular, is a well-known pharmacophore present in various drugs.[6] The thiophene ring's presence can influence the metabolic profile and overall bioactivity of the molecule.[7]
Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle—from discovery and preclinical studies to quality control in manufacturing. This guide provides a suite of validated analytical methods to address this need, ensuring data integrity and regulatory compliance.
Foundational Principles: Method Validation
The reliability of any analytical data hinges on the rigorous validation of the methodology. All protocols described herein are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] The core validation parameters to be assessed for each quantitative method include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[1][2]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[1][2]
-
Accuracy: The closeness of the test results to the true value.[1][2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1][2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]
A validation protocol should be established before commencing the validation study, and the results should be documented in a comprehensive validation report.[3]
Chromatographic Quantification Methods
Chromatographic techniques are the cornerstone of quantitative analysis for pharmaceutical compounds, offering high separation efficiency and sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for routine quantification. The presence of the thiophene chromophore in the target molecule makes it amenable to UV detection.
Rationale for Method Design:
-
Reversed-Phase Chromatography: This is the preferred mode for separating moderately polar compounds like the target analyte. A C18 stationary phase is selected for its versatility and wide availability.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol) allows for the fine-tuning of retention time and peak shape. The acidic pH ensures the carboxylic acid group is protonated, leading to better retention and symmetrical peaks.
-
UV Detection Wavelength: The optimal wavelength will be determined by acquiring a UV spectrum of the analyte. Thiophene-containing compounds typically exhibit strong absorbance in the range of 230-280 nm.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the determined λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution in the initial mobile phase composition (90:10 A:B).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For unknown samples, dissolve in a suitable solvent and dilute to fall within the calibration range.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.99).
-
Quantify the analyte in unknown samples and QCs using the calibration curve.
-
Workflow for HPLC-UV Method Development and Validation
Caption: Workflow for HPLC-UV method development and validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.
Rationale for Method Design:
-
Ionization: Electrospray ionization (ESI) is suitable for this polar, acidic molecule. Both positive and negative ion modes should be evaluated, though negative mode is often preferred for carboxylic acids.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS Quantification
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
LC Conditions:
-
Similar to the HPLC-UV method, but with a potentially lower flow rate (e.g., 0.4 mL/min) and smaller column dimensions (e.g., 2.1 x 50 mm, 1.8 µm) for improved sensitivity.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Negative (or Positive, if more sensitive).
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows.
-
Analyte Tuning: Infuse a standard solution of the analyte to determine the precursor ion ([M-H]⁻ or [M+H]⁺) and optimize collision energy to identify the most stable and abundant product ions.
-
MRM Transitions:
-
Analyte: e.g., m/z [Precursor] → [Product 1] (Quantifier), m/z [Precursor] → [Product 2] (Qualifier).
-
Internal Standard: Monitor the corresponding transitions.
-
-
-
Sample Preparation:
-
As with HPLC-UV, but with the addition of a fixed concentration of the internal standard to all samples and standards.
-
For biological matrices (e.g., plasma), sample preparation will involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analyte in unknown samples using this ratio-based calibration.
-
Table 1: Comparison of Chromatographic Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-charge ratio | Mass-to-charge ratio |
| Sensitivity | ng-µg/mL | pg-ng/mL | ng/mL |
| Selectivity | Moderate | Very High | High |
| Sample Prep | Simple | Moderate to Complex | Derivatization Required |
| Cost | Low | High | Moderate |
| Application | Routine QC, Assay | Bioanalysis, Trace Analysis | Volatile Impurities |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like the target analyte, derivatization is necessary to increase volatility.
Rationale for Method Design:
-
Derivatization: The carboxylic acid and secondary amine groups make the molecule non-volatile. Silylation (e.g., with BSTFA) or esterification followed by acylation are common derivatization strategies to make the compound amenable to GC analysis.
-
Separation: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used for the separation of derivatized compounds.
-
Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern (mass spectrum).
Experimental Protocol: GC-MS Quantification (Post-Derivatization)
-
Instrumentation:
-
GC system with a capillary column coupled to a mass spectrometer (e.g., a single quadrupole).
-
-
Derivatization:
-
Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
For quantification, use a suitable internal standard and create a calibration curve based on the peak area of a characteristic ion.
-
Spectroscopic Characterization Methods
While not primarily quantitative for this application, spectroscopic methods are indispensable for confirming the identity and structure of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Signals:
-
Thiophene Protons: Signals in the aromatic region (δ 6.5-8.0 ppm).
-
Thiazolidine Protons: Signals for the CH and CH₂ groups of the thiazolidine ring.[8][9]
-
Methyl Group: A singlet around δ 2.0-2.5 ppm.
-
NH and COOH Protons: Broad singlets that may be exchangeable with D₂O.
Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Perform additional experiments like COSY and HSQC to aid in signal assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid): Broad band around 3000 cm⁻¹.
-
N-H Stretch (Secondary Amine): Band around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): Strong band around 1700-1725 cm⁻¹.[10][11]
-
C-S Stretch: Bands in the fingerprint region (600-800 cm⁻¹).[6]
Protocol:
-
Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for the target analyte.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation. For routine quality control, HPLC-UV offers a reliable and cost-effective solution. For bioanalytical studies or trace-level quantification, the superior sensitivity and selectivity of LC-MS/MS are indispensable. GC-MS, following derivatization, can be a valuable tool for specific applications. The structural confirmation provided by NMR and FTIR underpins the entire analytical strategy. Adherence to the principles of method validation outlined by the ICH is critical to ensure the generation of high-quality, reliable, and defensible data in any research or drug development setting.[1][5]
References
- AMSbiopharma. (2025, July 22).
- ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
- FTIR spectra data (wave number ύ) cm -1 of the thiazolidinone derivatives (IX) a-e.
- The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).
- Design, Synthesis and Evaluation of Thiazolidines deriv
- Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. Semantic Scholar.
- Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PubMed Central.
- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. youtube.com [youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pjps.pk [pjps.pk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling and Storage of Thiophene Compounds
Abstract: This comprehensive guide provides detailed protocols and in-depth scientific context for the safe handling and storage of thiophene and its derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines the inherent hazards, necessary precautions, and best practices to ensure laboratory safety and maintain the chemical integrity of these valuable compounds.
Introduction: The Double-Edged Sword of Thiophene Chemistry
Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and organic electronic materials.[1][2][3] Their unique electronic properties, arising from the sulfur-containing aromatic ring, make them invaluable building blocks. However, the same reactivity that makes them useful also presents significant handling and storage challenges. This guide provides a framework for navigating these challenges, ensuring both personnel safety and the preservation of compound integrity.
The thiophene ring is susceptible to oxidative degradation, which can be initiated by chemical oxidants, light, or metabolic enzymes.[4] This degradation can lead to inconsistent experimental results and the formation of potentially toxic byproducts.[4][5] Therefore, a thorough understanding of their properties is crucial for any researcher working with these compounds.
Hazard Identification and Risk Assessment
A critical first step in handling any chemical is a thorough understanding of its potential hazards. Thiophene compounds, as a class, exhibit a range of hazards that necessitate stringent safety protocols.
2.1. Flammability:
Thiophene itself is a highly flammable liquid and vapor, with a low flash point of approximately -0.11°C (32.2°F).[6] This means it can be easily ignited at room temperature by sparks, open flames, or even hot surfaces.[6][7][8] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to a flashback fire.[8]
2.2. Toxicity and Irritation:
Thiophene and many of its derivatives are harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8][9] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[7] Prolonged or repeated exposure may lead to more severe health effects, including damage to the blood, kidneys, nervous system, and liver.[6] The metabolic transformation of thiophenes can lead to the formation of reactive intermediates, which are a key factor in their potential toxicity.[5][10]
2.3. Reactivity:
Thiophene compounds can react violently with strong oxidizing agents, such as nitric acid.[7][8] It is crucial to avoid contact with incompatible materials to prevent uncontrolled reactions.
2.4. Malodorous Nature:
Many thiophene-containing compounds, particularly thiols, are known for their strong, unpleasant odors. While not always indicative of a high level of toxicity, this property necessitates handling in well-ventilated areas, primarily within a chemical fume hood, to prevent olfactory discomfort and potential health effects from inhalation.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with thiophene compounds.
3.1. Engineering Controls:
-
Chemical Fume Hood: All handling of thiophene compounds, especially volatile ones, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.[8][12]
-
Grounding and Bonding: For flammable liquid thiophenes, all containers and equipment should be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[6][8][13]
-
Explosion-Proof Equipment: When handling larger quantities of flammable thiophenes, use of explosion-proof electrical equipment and lighting is mandatory.[8]
3.2. Personal Protective Equipment (PPE):
The following table summarizes the recommended PPE for handling thiophene compounds. The specific level of protection may need to be adjusted based on the specific compound and the scale of the operation.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 or EN166 | Protects against splashes, sprays, and dust. A face shield should be worn over goggles when there is a significant splash risk.[7][14][15][16] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene (double-gloving recommended) | Provides protection against skin contact.[7][11][14][15][16] For compounds of unknown toxicity, double gloving is a prudent measure. |
| Body Protection | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | Nomex or equivalent | Protects against splashes and potential fire hazards.[6][7][11][14] Must be fully buttoned with sleeves rolled down. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher (for solids); Organic vapor respirator (for liquids/vapors) | Use if there is a risk of inhaling dust or when engineering controls are insufficient to maintain exposure below permissible limits.[6][7][14][15] |
| Foot Protection | Closed-toe Shoes | --- | Prevents injury from spills.[7] |
Step-by-Step Handling Protocols
Adherence to a strict, step-by-step protocol is paramount for the safe handling of thiophene compounds. The following protocols are designed to be self-validating by incorporating checks and balances at each stage.
4.1. Protocol for Weighing and Transferring Solid Thiophene Compounds:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment (spatula, weigh paper/boat, receiving flask, etc.) and place them inside the fume hood.
-
Don appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on a balance located within the fume hood.
-
Carefully transfer the desired amount of the solid thiophene compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Record the weight.
-
-
Transfer:
-
Carefully add the weighed solid to the reaction vessel or container. A powder funnel may be used to facilitate the transfer and prevent spillage.
-
Visually inspect the work area for any residual solid and decontaminate as necessary.
-
-
Post-Transfer:
-
Securely cap the original container of the thiophene compound.
-
Clean any contaminated equipment according to the waste disposal procedures outlined in Section 6.
-
4.2. Protocol for Handling Liquid Thiophene Compounds:
-
Preparation:
-
Work exclusively within a certified chemical fume hood.
-
Ensure all glassware is clean, dry, and free of contaminants.
-
Have appropriate spill control materials readily available.
-
Don appropriate PPE.
-
-
Transfer:
-
Use a calibrated glass syringe or a cannula for precise and safe transfer of the liquid.
-
If using a syringe, ensure it is compatible with the thiophene compound.
-
When transferring via cannula, use an inert gas (e.g., nitrogen or argon) to create a positive pressure in the source flask and facilitate the liquid transfer to the receiving flask.
-
-
Post-Transfer:
-
Immediately cap the source and destination containers.
-
Rinse the syringe or cannula with a suitable solvent in the fume hood, collecting the rinsate as hazardous waste.
-
Storage Procedures for Thiophene Compounds
Proper storage is crucial for maintaining the stability and purity of thiophene compounds, as well as for ensuring laboratory safety.
5.1. General Storage Guidelines:
-
Flammable Storage: Flammable thiophene compounds should be stored in a dedicated, approved flammable liquids storage cabinet or room.[6]
-
Incompatible Materials: Store thiophenes separately from oxidizing agents and other incompatible materials.[8]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[6][12]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[6][7][8][13]
-
Container Integrity: Keep containers tightly closed to prevent the escape of vapors and contamination from atmospheric moisture and oxygen.[6][12][13]
5.2. Storage of Air-Sensitive Thiophene Derivatives:
Many thiophene derivatives are sensitive to air and moisture, leading to degradation.[17][18] For these compounds, more stringent storage conditions are necessary.
| Storage Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerator) | Slows down the rate of potential degradation reactions.[17] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation.[17][18][19] |
| Light | In the dark (Amber vial) | Minimizes light-induced degradation.[12][17] |
| Moisture | Dry (Sealed container with desiccant if necessary) | Prevents hydrolysis and other moisture-related side reactions.[17][19] |
Protocol for Storing Air-Sensitive Thiophene Compounds:
-
Inert Atmosphere Packaging: If the compound is not already packaged under an inert atmosphere, it should be transferred to a suitable container (e.g., a Schlenk flask or a vial with a PTFE-lined cap) inside a glovebox or using Schlenk line techniques.[17][19][20][21]
-
Sealing: Securely seal the container. For vials, wrapping the cap with Parafilm can provide an additional barrier against atmospheric contamination.
-
Labeling: Clearly label the container with the compound name, date, and storage conditions (e.g., "Store at 2-8 °C under Nitrogen").
-
Secondary Containment: Place the primary container inside a labeled, sealed secondary container, especially if storing in a shared refrigerator or freezer.
Spill Management and Waste Disposal
Prompt and proper management of spills and waste is a critical component of laboratory safety.
6.1. Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[6][8]
-
Collect the contaminated absorbent material into a labeled, sealable container for hazardous waste disposal.[9]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]
-
-
Large Spills:
6.2. Waste Disposal:
All waste contaminated with thiophene compounds (e.g., excess reagents, contaminated labware, gloves, and spill cleanup materials) must be treated as hazardous waste.[7][9]
-
Segregation: Collect solid and liquid waste in separate, clearly labeled, and compatible hazardous waste containers.[9][11] Do not mix incompatible waste streams.
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.[9]
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[9][22][23] For malodorous thiophene waste, pretreatment with an oxidizing agent like bleach in a fume hood may be necessary to reduce the odor before disposal.
Trustworthiness: A Self-Validating System
The protocols outlined in this guide are designed to be self-validating. By adhering to these procedures, researchers can have a high degree of confidence in the safety of their work and the integrity of their results.
-
Visual Inspection: Regularly inspect stored thiophene compounds for any changes in color or consistency, which may indicate degradation.
-
Analytical Verification: For long-term storage or before use in a critical experiment, it is advisable to re-analyze the purity of the thiophene compound using techniques such as NMR, LC-MS, or GC-MS. This verifies the integrity of the material and prevents the use of degraded starting materials that could compromise experimental outcomes.
-
Documentation: Maintain a detailed laboratory notebook, documenting the date of receipt, date of opening, and any observations about the compound's condition. This creates a traceable history of the material.
Visualizations
Decision-Making Workflow for Handling and Storage
The following diagram illustrates the decision-making process for selecting the appropriate handling and storage procedures for a thiophene compound.
Caption: Decision workflow for handling and storage of thiophene compounds.
References
-
MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.). Retrieved from [Link]
- Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 108, 437-451.
- Jaladanki, C. K., et al. (2018). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
- Guchhait, G., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1166-1191.
- de la Cueva, L., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 65(1), 474-493.
-
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023-11-04). Retrieved from [Link]
-
Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved from [Link]
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI. (2024-02-21). Retrieved from [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025-06-01).
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta. (2025-07-02). Retrieved from [Link]
-
Standard Operating Procedures for Using Stench Chemicals - UCLA Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. (2025-08-20). Retrieved from [Link]
-
Thiophene - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. femaflavor.org [femaflavor.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. blog.storemasta.com.au [blog.storemasta.com.au]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ossila.com [ossila.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. web.mit.edu [web.mit.edu]
- 21. ehs.umich.edu [ehs.umich.edu]
- 22. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 23. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
The Thiazolidine Scaffold: A Versatile Tool for Enzyme Inhibition in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals
This comprehensive guide delves into the multifaceted world of thiazolidine derivatives as potent and selective enzyme inhibitors. From the well-established class of thiazolidinediones to the diverse applications of rhodanines and other emerging derivatives, this document provides an in-depth exploration of their mechanisms of action, therapeutic potential, and the practical methodologies required for their evaluation. This guide is designed to empower researchers with the foundational knowledge and detailed protocols necessary to advance their drug discovery programs.
Introduction: The Prominence of the Thiazolidine Core in Medicinal Chemistry
The thiazolidine ring, a five-membered saturated heterocycle containing a sulfur and a nitrogen atom, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] A significant facet of their therapeutic utility lies in their ability to modulate the activity of a wide array of enzymes, making them a focal point in the development of novel therapeutics for numerous diseases.[3][4]
This document will explore the diverse landscape of thiazolidine-based enzyme inhibitors, with a particular focus on providing actionable insights and protocols for their study. We will dissect the mechanisms of both indirect and direct enzyme modulation and provide detailed, step-by-step guides for key in vitro assays.
Mechanisms of Enzyme Inhibition by Thiazolidine Derivatives
The inhibitory actions of thiazolidine derivatives can be broadly categorized into two main mechanistic classes: indirect modulation of enzyme expression and direct inhibition of enzyme activity.
Indirect Enzyme Modulation: The Thiazolidinedione (TZD) Paradigm
The most well-known class of thiazolidine derivatives, the thiazolidinediones (TZDs) or "glitazones," primarily exert their effects not by directly inhibiting a single enzyme, but by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor.[5][6] This interaction leads to a cascade of downstream effects on gene transcription, ultimately altering the expression levels of numerous enzymes involved in glucose and lipid metabolism.[7][8]
Mechanism of Action:
-
PPARγ Activation: TZDs bind to and activate PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR).[6][9]
-
Gene Transcription Modulation: This PPARγ/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter regions of target genes.[8]
-
Metabolic Enzyme Regulation: This binding event modulates the transcription of genes encoding key metabolic enzymes, leading to:
This indirect mechanism of action underscores the profound impact that modulating a single nuclear receptor can have on a wide network of metabolic enzymes.
Caption: Mechanism of indirect enzyme modulation by Thiazolidinediones (TZDs).
Direct Enzyme Inhibition: A Diverse Array of Targets
Beyond the TZDs, a vast number of other thiazolidine derivatives have been developed that act as direct inhibitors of specific enzymes. These compounds offer a more targeted approach to therapeutic intervention.
Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives are a prominent class of direct enzyme inhibitors.[10] They have been shown to inhibit a wide range of enzymes, including:
-
Proteases: Rhodanine derivatives have been identified as inhibitors of bacterial proteases, such as anthrax lethal factor and botulinum neurotoxin type A.[11]
-
Protein Tyrosine Phosphatases (PTPs): Certain rhodanine-containing compounds have demonstrated inhibitory activity against PTPs, which are key regulators of signal transduction pathways.
-
HIV-1 Integrase: This class of compounds has shown potential as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.
The mechanism of inhibition by rhodanines can vary depending on the target enzyme, but often involves interactions with the enzyme's active site. However, it is important to note that rhodanines have been flagged as potential Pan-Assay Interference Compounds (PAINS), and their biological activity should be critically evaluated to rule out non-specific mechanisms.[10][12]
This subclass of thiazolidine derivatives has shown significant promise as inhibitors of several key enzymes:
-
Aldose Reductase: These compounds can selectively inhibit aldose reductase, an enzyme implicated in the development of diabetic cataracts.[6]
-
Bacterial MurD Ligase: By targeting the D-Glu- and diphosphate-binding pockets, these derivatives can inhibit MurD ligase, an essential enzyme in bacterial peptidoglycan biosynthesis.[5]
-
PIM Kinases: 2-Thioxothiazolidin-4-one analogs have been developed as potent pan-PIM kinase inhibitors, which are promising targets in cancer therapy.[9]
This group of compounds has been explored for its inhibitory activity against enzymes involved in carbohydrate metabolism and viral replication:
-
α-Amylase and α-Glucosidase: Derivatives of thiazolidine-4-carboxylic acid have demonstrated potent inhibition of these key digestive enzymes, suggesting their potential in managing postprandial hyperglycemia.[13][14]
-
Influenza Neuraminidase: These compounds have been evaluated for their ability to inhibit the neuraminidase of the influenza A virus, a crucial enzyme for viral propagation.[1][15]
The versatility of the thiazolidinone scaffold has led to the development of inhibitors for a wide range of other enzymes, including:
-
Carbonic Anhydrases: Thiazolidinone-based compounds have been identified as inhibitors of carbonic anhydrase isoenzymes, with some showing selectivity for fungal over human isoforms.[16][17]
-
Protein Tyrosine Phosphatase 1B (PTP1B): Thiazolidin-4-one derivatives have been designed as competitive inhibitors of PTP1B, a key negative regulator of insulin signaling.[18][19]
-
Xanthine Oxidase: This enzyme, involved in purine metabolism and implicated in gout, is another target for thiazolidine-based inhibitors.
Caption: Diverse enzyme targets of various classes of thiazolidine derivatives.
Application Notes & Protocols for In Vitro Enzyme Inhibition Assays
The following section provides detailed, step-by-step protocols for a selection of common in vitro enzyme inhibition assays relevant to the study of thiazolidine derivatives. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
α-Amylase Inhibition Assay
Principle: This colorimetric assay measures the amount of reducing sugars produced from the enzymatic digestion of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars in an alkaline solution upon heating to produce a colored compound that can be quantified spectrophotometrically at 540 nm.[20] A reduction in the color intensity in the presence of an inhibitor indicates enzyme inhibition.
Materials and Reagents:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
3,5-dinitrosalicylic acid (DNSA)
-
Sodium potassium tartrate
-
Sodium hydroxide (NaOH)
-
Sodium phosphate buffer (0.02 M, pH 6.9 with 6 mM NaCl)
-
Test compound (thiazolidine derivative)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
α-Amylase solution (0.5 mg/mL): Dissolve α-amylase in sodium phosphate buffer. Prepare fresh.[20]
-
Starch solution (1% w/v): Dissolve soluble starch in sodium phosphate buffer by gentle heating.[20]
-
DNSA reagent: Dissolve 1 g of DNSA in 50 mL of distilled water. Add 30 g of sodium potassium tartrate and slowly add 20 mL of 2 M NaOH. Adjust the final volume to 100 mL with distilled water.[20]
-
Test compound and Acarbose solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound or positive control at various concentrations to the wells. For the control (100% enzyme activity), add 50 µL of buffer.
-
Add 50 µL of the α-amylase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.[20]
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the plate at 37°C for 20 minutes.[20]
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 850 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
α-Glucosidase Inhibition Assay
Principle: This assay measures the activity of α-glucosidase by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of p-nitrophenol produced is proportional to the enzyme activity and can be measured spectrophotometrically at 405 nm.[21]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium carbonate (Na2CO3)
-
Phosphate buffer (pH 6.8)
-
Test compound
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
α-Glucosidase solution: Prepare the enzyme solution in phosphate buffer.
-
pNPG solution: Dissolve pNPG in phosphate buffer.
-
Sodium carbonate solution: Prepare a 1 M solution in distilled water.
-
Test compound and Acarbose solutions: Prepare stock solutions and serial dilutions in buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound or positive control at various concentrations to the wells. For the control, add 20 µL of buffer.
-
Add α-glucosidase enzyme solution to each well and incubate at 37°C for 5 minutes.[21]
-
Initiate the reaction by adding pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.[21]
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate.[21]
-
Measure the absorbance at 405 nm.[21]
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the α-amylase assay.
-
Determine the IC50 value from the dose-response curve.
-
Aldose Reductase Inhibition Assay
Principle: This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[3]
Materials and Reagents:
-
Aldose reductase enzyme (human recombinant or from another source)
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (pH 6.2)
-
Test compound
-
Positive control (e.g., Quercetin or Epalrestat)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Protocol:
-
Preparation of Reagents:
-
Aldose reductase solution: Prepare the enzyme solution in phosphate buffer.
-
DL-glyceraldehyde solution: Prepare a stock solution in phosphate buffer.
-
NADPH solution: Prepare a fresh solution in phosphate buffer and keep it on ice, protected from light.[3]
-
Test compound and positive control solutions: Prepare stock solutions and serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add the phosphate buffer, test compound or positive control, and aldose reductase solution.
-
Add the NADPH solution to all wells except the blank.
-
Pre-incubate at 37°C for 10 minutes.[3]
-
Initiate the reaction by adding the DL-glyceraldehyde solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.[3]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔAbs/min).
-
Determine the percentage of inhibition relative to the control reaction.
-
Calculate the IC50 value.
-
Xanthine Oxidase Inhibition Assay
Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a strong absorbance at approximately 295 nm.[7]
Materials and Reagents:
-
Xanthine oxidase
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
Test compound
-
Positive control (e.g., Allopurinol)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading at 295 nm
Protocol:
-
Preparation of Reagents:
-
Xanthine oxidase solution: Prepare a stock solution in phosphate buffer.[7]
-
Xanthine solution: Dissolve xanthine in the buffer.
-
Test compound and Allopurinol solutions: Prepare stock solutions and serial dilutions.
-
-
Assay Procedure:
-
To the wells or cuvettes, add the phosphate buffer, test compound or positive control, and xanthine oxidase solution.
-
Pre-incubate at 25°C or 37°C for a specified time (e.g., 15 minutes).[22]
-
Initiate the reaction by adding the xanthine solution.
-
Monitor the increase in absorbance at 295 nm over time.[7]
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (ΔAbs/min).
-
Determine the percentage of inhibition and the IC50 value.
-
Caption: General workflow for in vitro enzyme inhibition assays.
Data Presentation: Comparative Analysis of Inhibitory Potency
To facilitate the comparison of the inhibitory potential of different thiazolidine derivatives, it is crucial to present the data in a clear and structured format. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the potency of an inhibitor.
| Thiazolidine Derivative Class | Target Enzyme | Example Compound | IC50 (µM) | Reference |
| Thiazolidine-4-carboxylic Acid | α-Amylase | Compound 5e | 24.13 µg/mL | [13][14] |
| Thiazolidine-4-carboxylic Acid | α-Glucosidase | Compound 5f | 22.76 µg/mL | [13][14] |
| 2-Thioxothiazolidin-4-one | MurD Ligase | Compound (S)-9 | 10 | [5] |
| Thiazolidinone | Fungal Carbonic Anhydrase | Compound 4h | 0.1-10 | [16] |
| Imino-Thiazolidinone | Carbonic Anhydrase II | Acetazolamide (standard) | 1.089 | [23] |
Note: The inhibitory activities are highly dependent on the specific assay conditions and the structure of the derivative. The data presented here are for illustrative purposes.
Conclusion and Future Directions
Thiazolidine derivatives represent a rich and diverse source of enzyme inhibitors with significant therapeutic potential. The well-established role of thiazolidinediones as indirect modulators of metabolic enzymes via PPARγ agonism has paved the way for the treatment of type 2 diabetes. Furthermore, the growing body of research on other thiazolidine derivatives as direct, potent, and selective inhibitors of a wide range of enzymes highlights the immense opportunities for drug discovery in areas such as infectious diseases, cancer, and inflammatory disorders.
The protocols and methodologies outlined in this guide provide a robust framework for the in vitro evaluation of these promising compounds. As our understanding of the intricate roles of various enzymes in disease pathogenesis continues to expand, the versatile thiazolidine scaffold is poised to remain a cornerstone of medicinal chemistry efforts to develop novel and effective enzyme-targeted therapeutics. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to translate their in vitro potency into clinical success.
References
-
Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites. PubMed. Available at: [Link]
-
Substituted 2-thioxothiazolidin-4-one derivatives showed protective effects against diabetic cataract via inhibition of aldose reductase. PubMed. Available at: [Link]
-
2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. PubMed. Available at: [Link]
-
Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. NIH. Available at: [Link]
-
In vitro α-glucosidase inhibitory assay. Protocols.io. Available at: [Link]
-
New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics. Available at: [Link]
-
(PDF) New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. Available at: [Link]
-
In vitro α-amylase inhibitory assay. Protocols.io. Available at: [Link]
-
Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
In vitro α-amylase and α-glucosidase inhibitory assay. Protocols.io. Available at: [Link]
-
(PDF) A Library of Thiazolidin‐4‐one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents. ResearchGate. Available at: [Link]
-
Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. PMC - PubMed Central. Available at: [Link]
-
New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. PubMed. Available at: [Link]
-
Full article: Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. Taylor & Francis Online. Available at: [Link]
-
Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. Bentham Science Publishers. Available at: [Link]
-
(PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available at: [Link]
-
Thiazole-based and thiazolidine-based protein tyrosine phosphatase 1B inhibitors as potential anti-diabetes agents. ResearchGate. Available at: [Link]
-
Rhodanine derivatives as selective protease inhibitors against bacterial toxins. PubMed. Available at: [Link]
-
Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Xanthine Oxidase Assay (XO). ScienCell Research Laboratories. Available at: [Link]
-
In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura. Available at: [Link]
-
Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. ResearchGate. Available at: [Link]
-
Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. PubMed. Available at: [Link]
-
In vitro α-amylase and α-glucosidase inhibitory assay. Protocols.io. Available at: [Link]
-
Synthesis and Evaluation of Thiazolidinone-Isatin Hybrids for Selective Inhibition of Cancer-Related Carbonic Anhydrases. PMC - PubMed Central. Available at: [Link]
-
Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. ResearchGate. Available at: [Link]
-
Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. Available at: [Link]
-
Thiazolidinone Derivatives as Competitive Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). ResearchGate. Available at: [Link]
-
(PDF) In vitro α-amylase inhibitory assay v1. ResearchGate. Available at: [Link]
-
Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Semantic Scholar. Available at: [Link]
-
Aldose reductase inhibition Assay protocol. ResearchGate. Available at: [Link]
-
Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves. Frontiers. Available at: [Link]
-
Structure-based design and discovery of protein tyrosine phosphatase inhibitors incorporating novel isothiazolidinone heterocyclic phosphotyrosine mimetics. PubMed. Available at: [Link]
-
Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. PMC - PubMed Central. Available at: [Link]
-
Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. Available at: [Link]
-
High Throughput Screening – Probing the Unknown. Drug Discovery Opinion. Available at: [Link]
-
[PDF] Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. Semantic Scholar. Available at: [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]
-
Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
-
BMR Aldose Reductase Assay Kit. Biomedical Research Service. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-thioxothiazolidin-4-one derivatives showed protective effects against diabetic cataract via inhibition of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodanine derivatives as selective protease inhibitors against bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation | Semantic Scholar [semanticscholar.org]
- 13. jpbsci.com [jpbsci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. In vitro α-glucosidase inhibitory assay [protocols.io]
- 22. revistabionatura.com [revistabionatura.com]
- 23. Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield and product purity. The methodologies and solutions presented herein are grounded in established chemical principles and supported by relevant scientific literature.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
You've followed the general protocol, but after the reaction time, TLC analysis shows little to no formation of the desired product, with starting materials (3-methyl-2-thiophenecarboxaldehyde and the amino acid) still prominent.
Possible Cause 1: Inefficient Imine Formation
The initial and rate-determining step of this reaction is the condensation of the aldehyde with the primary amine of the amino acid (L-cysteine or D-penicillamine) to form a Schiff base (imine) intermediate. This is a reversible reaction, and the equilibrium may not favor the imine under your current conditions. The thiophene ring, while aromatic, can influence the reactivity of the adjacent aldehyde group.
Solution:
-
pH Adjustment: The formation of the imine is pH-dependent. A slightly acidic medium is often optimal as it protonates the carbonyl oxygen, making the carbon more electrophilic, but does not excessively protonate the amine nucleophile.
-
Action: If your reaction medium is neutral or basic, consider adding a catalytic amount of a mild acid like acetic acid. A common practice is to use a solvent system like methanol with a small percentage of acetic acid.[1]
-
-
Water Removal: The formation of the imine releases a molecule of water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product.
-
Action: If your reaction is sensitive to this equilibrium, consider using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene), or add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Possible Cause 2: Steric Hindrance (Especially with D-Penicillamine)
D-penicillamine possesses two methyl groups on the carbon adjacent to the thiol group. This steric bulk can hinder the approach of the nucleophilic amine and thiol groups to the aldehyde, slowing down both the initial imine formation and the subsequent cyclization step compared to L-cysteine.[2]
Solution:
-
Extended Reaction Time: Reactions involving D-penicillamine may require significantly longer reaction times to achieve comparable yields to those with L-cysteine.
-
Action: Monitor the reaction progress by TLC over an extended period (e.g., 24-48 hours) before concluding that it has failed.
-
-
Increased Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.
-
Action: If the reaction is being performed at room temperature, try heating it to a moderate temperature (e.g., 40-50 °C) and monitor the progress.
-
Problem 2: Formation of a Complex Mixture of Byproducts
Your TLC plate shows multiple spots in addition to the starting materials and the desired product, making purification difficult and lowering the overall yield.
Possible Cause 1: Aldehyde Self-Condensation or Oxidation
Aldehydes, especially under basic conditions, can undergo self-condensation reactions (e.g., aldol condensation). While 3-methyl-2-thiophenecarboxaldehyde lacks an alpha-hydrogen on the aldehyde carbon, other base-catalyzed reactions can still occur. Additionally, aldehydes can be susceptible to oxidation to the corresponding carboxylic acid (3-methyl-2-thiophenecarboxylic acid), particularly if the reaction is exposed to air for extended periods.
Solution:
-
Control of Basicity: If you are using a base to deprotonate the thiol or for other reasons, ensure it is a mild base and used in stoichiometric amounts.
-
Action: Consider using a non-basic or mildly acidic protocol. A common method involves dissolving the amino acid hydrochloride and a base like sodium acetate in water, then adding an ethanolic solution of the aldehyde.[3]
-
-
Inert Atmosphere: To prevent oxidation, perform the reaction under an inert atmosphere.
-
Action: Purge the reaction vessel with nitrogen or argon before adding the reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Possible Cause 2: Thiol Oxidation
The thiol groups of both L-cysteine and D-penicillamine are susceptible to oxidation, leading to the formation of disulfide-linked dimers (cystine or the penicillamine equivalent). This side reaction consumes the amino acid and prevents it from participating in the desired cyclization.
Solution:
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Action: Degas your solvents by bubbling an inert gas through them for 15-30 minutes before use.
-
-
Control of Reaction pH: The rate of thiol oxidation is pH-dependent and is generally faster at higher pH.
-
Action: Maintaining a neutral to slightly acidic pH can help minimize this side reaction.
-
Problem 3: Difficulty in Product Isolation and Purification
The reaction appears to have worked, but you are struggling to isolate a pure solid product from the reaction mixture. The product may be an oil or remain dissolved in the solvent.
Possible Cause 1: High Polarity of the Product
The product, being a carboxylic acid with a thiazolidine ring, is a highly polar molecule. This can make it very soluble in polar solvents like water, methanol, and ethanol, which are commonly used for this reaction.
Solution:
-
pH Adjustment for Precipitation: The carboxylic acid group can be deprotonated to a carboxylate at higher pH, increasing its water solubility. Conversely, at its isoelectric point, its solubility in water will be at a minimum.
-
Action: After the reaction is complete, try adjusting the pH of the aqueous solution to the isoelectric point of the product (typically in the range of pH 3-5) to induce precipitation.
-
-
Solvent Evaporation and Trituration:
-
Action: Carefully remove the reaction solvent under reduced pressure. To the resulting residue, add a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexane, or a mixture thereof). Triturate the residue with a glass rod to encourage the formation of a solid, which can then be collected by filtration.
-
-
Chromatography for Highly Polar Compounds: If precipitation and trituration fail, column chromatography is an option.
-
Action: Use a polar stationary phase like silica gel with a relatively polar mobile phase, such as a gradient of methanol in dichloromethane. For very polar compounds that streak on silica, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid.[4][5]
-
Possible Cause 2: Presence of Diastereomers
The cyclization reaction creates a new chiral center at the C2 position of the thiazolidine ring. Since you are starting with a chiral amino acid (L-cysteine or D-penicillamine), the product will be a mixture of diastereomers (cis and trans).[6] These diastereomers may have slightly different physical properties, which can sometimes complicate crystallization.
Solution:
-
Characterize the Mixture: Accept that the product is likely a mixture of diastereomers. This is a common outcome for this type of reaction.
-
Action: Use NMR spectroscopy to determine the ratio of the diastereomers. Often, this mixture is suitable for subsequent steps or biological testing.
-
-
Chromatographic Separation: Diastereomers can often be separated by careful column chromatography.
-
Action: Use a high-resolution column and a carefully optimized eluent system. Monitor the fractions closely by TLC to achieve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds through a two-step mechanism:
-
Imine Formation: The nitrogen atom of the amino group of L-cysteine or D-penicillamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-methyl-2-thiophenecarboxaldehyde. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The thiol group of the amino acid then performs an intramolecular nucleophilic attack on the carbon of the imine. This ring-closing step forms the five-membered thiazolidine ring.[1]
Q2: Should I use L-cysteine or D-penicillamine? What are the key differences?
A2: The choice between L-cysteine and D-penicillamine will depend on the desired final structure and potential downstream applications.
-
L-cysteine: This is the more common and less sterically hindered of the two. Reactions with L-cysteine are generally faster and may proceed under milder conditions. The resulting thiazolidine will be unsubstituted at the C5 position.
-
D-penicillamine: The two methyl groups at the C5 position of the resulting thiazolidine ring add significant steric bulk.[2] This can influence the reaction rate and may also affect the biological activity and conformational properties of the final molecule. D-penicillamine is often used in drug design to introduce specific structural constraints.
Q3: How does the 3-methyl-thiophene group affect the reaction?
A3: The 3-methyl-thiophene group has two main effects:
-
Electronic Effect: The methyl group is an electron-donating group. This can slightly increase the electron density of the thiophene ring, which in turn can influence the reactivity of the aldehyde. However, for the condensation reaction, the primary factor is the electrophilicity of the aldehyde carbon.
-
Steric Effect: The methyl group at the 3-position is adjacent to the aldehyde at the 2-position. This can introduce some steric hindrance, potentially slowing down the initial nucleophilic attack by the amino acid compared to an unsubstituted thiophene-2-carboxaldehyde.
Q4: What is the expected diastereoselectivity of this reaction?
A4: The formation of the new chiral center at C2 will result in a mixture of two diastereomers (e.g., (2R, 4R) and (2S, 4R) if starting with L-cysteine). The ratio of these diastereomers can be influenced by the reaction solvent and temperature.[6] In some cases, one diastereomer may be thermodynamically more stable and become the major product, especially if the reaction is allowed to equilibrate over a longer period. It is important to analyze the product mixture by NMR to determine the diastereomeric ratio.
Q5: Are there any specific safety precautions for handling 3-methyl-2-thiophenecarboxaldehyde?
A5: Yes. According to safety data, 3-methyl-2-thiophenecarboxaldehyde is known to cause skin and serious eye irritation, and may cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Below are generalized, step-by-step protocols for the synthesis using either L-cysteine or D-penicillamine. These should be optimized based on your specific laboratory conditions and observations.
Protocol 1: Synthesis using L-Cysteine
-
Reagent Preparation: In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of deionized water.
-
Aldehyde Addition: In a separate flask, dissolve 3-methyl-2-thiophenecarboxaldehyde (1.0 eq) in ethanol.
-
Reaction: Add the ethanolic solution of the aldehyde to the aqueous solution of L-cysteine with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stirred for 12-24 hours.[3]
-
Work-up and Isolation:
-
If a precipitate forms, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with cold ethanol and then diethyl ether.
-
If no precipitate forms, reduce the volume of the solvent under vacuum. Adjust the pH of the remaining aqueous solution to ~4 with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration.
-
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography if necessary.
Protocol 2: Synthesis using D-Penicillamine
-
Reagent Preparation: In a round-bottom flask, dissolve D-penicillamine (1.0 eq) in a mixture of methanol and a catalytic amount of acetic acid.
-
Aldehyde Addition: Add 3-methyl-2-thiophenecarboxaldehyde (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C. Due to potential steric hindrance, this reaction may require a longer time.
-
Monitoring: Monitor the reaction by TLC for 24-48 hours.
-
Work-up and Isolation:
-
Remove the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether or an ether/hexane mixture to induce solidification.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Recrystallize from an appropriate solvent or purify by column chromatography as needed.
| Parameter | Protocol 1 (L-Cysteine) | Protocol 2 (D-Penicillamine) |
| Amino Acid | L-Cysteine Hydrochloride | D-Penicillamine |
| Base | Sodium Acetate | Not explicitly required (mildly acidic) |
| Solvent System | Water/Ethanol | Methanol/Acetic Acid |
| Typical Temp. | Room Temperature | Room Temperature to 50 °C |
| Expected Time | 12 - 24 hours | 24 - 48 hours |
Visualizations
Reaction Workflow
Caption: Condensation reaction to form the target thiazolidine-4-carboxylic acid.
References
-
Mousa, H., Jasim, H., & Jaber, H. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of the Romanian Society for Cell Biology, 25(1), 4653–4663. Available at: [Link]
-
Shin, H. S., Ahn, H. S., & Lee, B. H. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Journal of Chromatography B, 857(2), 333-338. Available at: [Link]
-
Pini, E., Nava, D., & Stradi, R. (2004). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. ChemInform, 35(36). Available at: [Link]
-
Weston, A. W., & Michaels, R. J. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 108. Available at: [Link]
-
Khan, K. M., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]
-
Petros, A. K., Shaner, S. E., Costello, A. L., Tierney, D. L., & Gibney, B. R. (2004). Comparison of cysteine and penicillamine ligands in a Co(II) maquette. Inorganic chemistry, 43(16), 4793–4795. Available at: [Link]
-
El-Sayed, N. N. E. (2006). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2007(1), 108-123. Available at: [Link]
-
Jamil, W., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1639-1644. Available at: [Link]
-
Roth, G. P., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1316–1326. Available at: [Link]
-
Al-Masoudi, N. A., & Al-Sultani, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of an aldehyde with cysteine. Available at: [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences, 2(4). Available at: [Link]
-
Zmysłowski, A. (2018). For highly polar compound, how to do the purification? ResearchGate. Available at: [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]
Sources
Stability of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid in different solvents
Technical Support Center: 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid
Prepared by: Senior Application Scientist, Advanced Chemical Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability challenges encountered during experimental workflows and offers robust troubleshooting strategies and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in solution?
The principal stability issue arises from the thiazolidine ring . This heterocyclic system is formed by the condensation of L-cysteine and an aldehyde (in this case, 3-methyl-2-thiophenecarboxaldehyde). This formation is often a reversible equilibrium. The primary degradation pathway is the hydrolysis of the thiazolidine ring, which leads to the release of its constituent starting materials. This characteristic is so fundamental that similar 2-substituted thiazolidine-4-carboxylic acids are often considered prodrugs of L-cysteine, designed to release the amino acid under physiological conditions[1].
Q2: How does solvent pH influence the stability of the compound?
The stability of the thiazolidine ring is highly dependent on pH. Acidic conditions, particularly those below pH 5, are known to significantly accelerate the rate of hydrolysis (ring-opening). Studies on analogous structures have demonstrated that degradation is more pronounced at a pH of 4.4, which is representative of beer, compared to a pH of 6.0[2]. Conversely, while historical perspectives suggested that acidic conditions were necessary for the formation of the ring, more recent research has shown that the condensation reaction can be fast and efficient at a physiological pH of 7.4, yielding a stable product[3][4]. Therefore, for maximum stability in aqueous media, maintaining a neutral to slightly alkaline pH is recommended.
Q3: Is the 3-methyl-thiophene portion of the molecule a source of instability?
No, under typical experimental conditions, the thiophene ring is a very stable aromatic system[5][6]. Its aromaticity means it does not exhibit the reactivity of a typical sulfide; it is resistant to oxidation and alkylation under standard solvent conditions[7]. Degradation of the thiophene moiety would require harsh reagents, such as strong oxidizing agents or conditions promoting electrophilic substitution, which are not encountered in common solvents like water, alcohols, DMSO, or acetonitrile[7][8].
Q4: What are the expected degradation products I should look for in my analysis?
The primary degradation products resulting from the hydrolysis of the thiazolidine ring are L-cysteine and 3-methyl-2-thiophenecarboxaldehyde . When troubleshooting or performing stability studies, it is crucial to have analytical standards for these two compounds to confirm their appearance as the parent compound degrades.
Q5: What are the recommended storage conditions for solutions of this compound?
For short-term storage (hours to a few days), solutions should be kept refrigerated at 2-8°C. For long-term storage, it is advisable to prepare aliquots in a suitable, dry organic solvent like anhydrous DMSO or ethanol and store them at -20°C or -80°C to minimize hydrolysis. Aqueous solutions, especially buffered ones, should be prepared fresh before use.
Troubleshooting Guide
Issue 1: My compound is rapidly degrading in my aqueous buffer, confirmed by HPLC.
-
Probable Cause: The pH of your buffer is likely acidic (pH < 6.0), which catalyzes the hydrolysis of the thiazolidine ring[2].
-
Solution:
-
Verify Buffer pH: Measure the pH of your buffer solution.
-
Adjust to Neutral pH: If possible for your experiment, adjust the buffer to a pH between 7.0 and 7.4. Studies have shown that the thiazolidine linkage can be highly stable at neutral pH[3][4].
-
Use a Non-Aqueous Solvent: If the experimental design permits, dissolve the compound in an aprotic organic solvent such as DMSO or DMF, where the lack of water will prevent hydrolysis. Add the concentrated organic stock solution to your aqueous medium immediately before the experiment to minimize exposure time.
-
Issue 2: I observe multiple, shifting, or broad peaks for my compound during NMR analysis.
-
Probable Cause 1: Epimerization. The carbon atom at the 2-position of the thiazolidine ring is a chiral center. In solution, particularly in certain NMR solvents, the compound can epimerize through a ring-opening and re-closing mechanism, leading to a mixture of diastereomers[9]. This results in a more complex NMR spectrum than expected.
-
Solution 1:
-
Acquire the NMR spectrum immediately after dissolution at a low temperature to minimize epimerization.
-
Acknowledge the presence of diastereomers in your analysis. This is an inherent chemical property of the molecule in solution.
-
-
Probable Cause 2: Degradation in NMR Solvent. If the NMR solvent contains traces of acid or water (e.g., non-anhydrous DMSO-d6 or CDCl3), it can promote slow degradation over the course of the analysis.
-
Solution 2:
-
Use high-purity, anhydrous NMR solvents.
-
Run a time-course experiment (e.g., spectra at t=0, t=2h, t=24h) to monitor for the appearance of degradation product signals (L-cysteine and the parent aldehyde).
-
Issue 3: The compound has poor solubility in my desired aqueous medium.
-
Probable Cause: The molecule contains two relatively non-polar heterocyclic rings (thiophene and thiazolidine), which limit its aqueous solubility, although the carboxylic acid group provides some polarity. Thiophene itself is insoluble in water[7].
-
Solution:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration.
-
Dilute into Aqueous Medium: Add the required volume of the concentrated stock solution to your aqueous buffer or medium with vigorous stirring. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid impacting the experiment.
-
pH Adjustment: For the carboxylic acid moiety, adjusting the pH of the aqueous solution to be above its pKa (typically around 3-4) will deprotonate it to the more soluble carboxylate salt, which can improve overall solubility.
-
Protocol: Forced Degradation Study for Stability Assessment
This protocol outlines a systematic approach to evaluate the stability of this compound in various solvents and under different stress conditions, based on established methods for thiazole derivatives[10].
Workflow for Stability Assessment
Caption: Workflow for the forced degradation study.
Materials and Methods
Reagents:
-
This compound
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
DMSO (Anhydrous)
-
Phosphate Buffer (pH 7.4)
-
Citrate Buffer (pH 4.0)
-
Hydrogen Peroxide (30%)
-
Water (HPLC Grade)
Instrumentation:
-
HPLC system with UV Detector (set to the λmax of the compound)
-
Analytical HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Incubator or water bath
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL primary stock solution. Sonicate briefly if necessary.
-
-
Preparation of Stress Samples:
-
For each condition below, dilute the primary stock solution 1:10 into the respective solvent to achieve a final concentration of 100 µg/mL. Prepare in triplicate.
-
Acidic Hydrolysis: 100 µL of stock + 900 µL of pH 4.0 citrate buffer.
-
Neutral Condition: 100 µL of stock + 900 µL of pH 7.4 phosphate buffer.
-
Methanolysis: 100 µL of stock + 900 µL of methanol.
-
DMSO: 100 µL of stock + 900 µL of DMSO.
-
Oxidative Stress: 100 µL of stock + 900 µL of a freshly prepared 3% H2O2 solution in water.
-
-
Control Sample: Prepare a "time zero" control by immediately diluting the 100 µg/mL acetonitrile solution to the final analytical concentration (10 µg/mL) with the mobile phase.
-
Incubated Control: Store an aliquot of the 100 µg/mL solution in acetonitrile at 4°C. This serves as the 100% reference at the end of the incubation period.
-
-
Incubation:
-
Incubate all stress samples (except the controls) at a controlled temperature (e.g., 40°C) for 24 hours.
-
-
Sample Analysis:
-
After incubation, allow all samples to return to room temperature.
-
Dilute an aliquot of each stress sample and the incubated control 1:10 with the HPLC mobile phase to a final theoretical concentration of 10 µg/mL.
-
Analyze all samples by HPLC. Use a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) that provides good separation of the parent peak from any degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of the compound remaining using the following formula: % Remaining = (Area_stress_sample / Area_incubated_control) * 100
-
Summary of Expected Stability
The following table summarizes the expected stability profile based on the known chemistry of the thiazolidine and thiophene rings. Actual results must be determined experimentally.
| Solvent/Condition | Expected Stability (after 24h @ 40°C) | Rationale |
| Aqueous Buffer, pH 4.0 | Low (<50% remaining) | Acid-catalyzed hydrolysis of the thiazolidine ring is the dominant degradation pathway[2]. |
| Aqueous Buffer, pH 7.4 | High (>90% remaining) | The thiazolidine ring is significantly more stable at neutral pH[3][4]. |
| Methanol | Moderate to High | Potential for slow solvolysis (methanolysis) of the thiazolidine ring, but much slower than aqueous hydrolysis. |
| DMSO (Anhydrous) | Very High (>98% remaining) | As an aprotic solvent, DMSO lacks the protons necessary to facilitate hydrolysis, leading to excellent stability. |
| 3% H2O2 (Oxidative) | Moderate to High | The thiophene ring is resistant to mild oxidation[7]. The thiazolidine sulfur is a potential site for oxidation, but this is generally a slower process than hydrolysis for this class of compound. |
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]
-
ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. [Link]
-
PubMed Central (PMC). (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]
-
PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. [Link]
-
ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]
-
PubMed. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. [Link]
-
PubMed Central (PMC). (n.d.). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]
-
MDPI. (n.d.). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. [Link]
-
Royal Society of Chemistry. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. [Link]
-
National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Indian Academy of Sciences. (n.d.). Solvent effects on proton chemical shifts in thiophenes. [Link]
-
PubMed. (n.d.). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. [Link]
-
PubChem. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. [Link]
-
ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left.... [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. [Link]
-
PubMed Central (PMC). (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Wikipedia. (n.d.). Thiophene. [Link]
Sources
- 1. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05405C [pubs.rsc.org]
- 4. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of thiazolidin-4-ones
Welcome to the technical support center for the synthesis of thiazolidin-4-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this versatile heterocyclic scaffold. Thiazolidin-4-ones are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4]
This document moves beyond standard protocols to provide in-depth troubleshooting and optimization strategies in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to resolve common issues and enhance the efficiency and reproducibility of your syntheses.
Section 1: Foundational Principles of the Synthesis
Understanding the core reaction is the first step to effective troubleshooting. The most common and versatile method for synthesizing 2,3-disubstituted thiazolidin-4-ones is a one-pot, three-component condensation reaction.[5][6]
FAQ 1: What is the fundamental reaction mechanism?
The synthesis proceeds via a two-step sequence within a single pot:
-
Imine Formation: The reaction initiates with the acid- or base-catalyzed condensation of a primary amine and an aldehyde (or ketone) to form a Schiff base (imine) intermediate, with the elimination of a water molecule.
-
Cyclocondensation: The sulfur atom of a mercaptocarboxylic acid (most commonly thioglycolic acid) acts as a nucleophile, attacking the electrophilic carbon of the imine. This is followed by an intramolecular cyclization and dehydration to form the five-membered thiazolidin-4-one ring.[7]
Application Scientist's Insight: The rate-limiting step can vary depending on the reactants and conditions. For aromatic aldehydes with electron-withdrawing groups, imine formation can be slower. Conversely, for sterically hindered amines, the nucleophilic attack by the thiol may be the slower step. Efficient removal of water is critical as it drives the equilibrium towards the imine intermediate.[5]
Section 2: Troubleshooting Common Synthesis Problems
This section addresses the most frequent challenges encountered during synthesis, providing both direct solutions and the scientific reasoning behind them.
Problem Area 1: Low or No Product Yield
Q: My reaction is giving a very low yield, or I'm only recovering starting materials. What are the primary factors to investigate?
A: Low yield is the most common issue. Systematically check the following factors, starting with the simplest.
-
Reactant Quality & Stoichiometry:
-
Aldehydes: Aromatic aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. Verify the purity of your aldehyde. If it's old, consider purifying it by distillation or recrystallization.
-
Amines: Primary amines can also degrade. Ensure they are pure and used in the correct stoichiometric ratio (typically 1:1:1 with aldehyde and thioglycolic acid).
-
Thioglycolic Acid: This reagent is prone to air oxidation, forming a disulfide. Use a freshly opened bottle or distill it under reduced pressure if you suspect degradation. The presence of a disulfide impurity will directly reduce your theoretical yield.
-
-
Water Removal: The formation of the imine intermediate is a reversible reaction that produces water.[7] If water is not effectively removed, the equilibrium will not favor the product. For reactions run in solvents like toluene or benzene, a Dean-Stark apparatus is essential for azeotropic removal of water.[5]
-
Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in toluene (approx. 110 °C) is common.[6] If the temperature is too low, the reaction may be impractically slow. If it's too high, you risk decomposition of reactants or products.
Application Scientist's Insight: Before blaming the catalyst or solvent, always confirm the purity of your starting materials. A simple 1H NMR of your aldehyde and amine can save hours of troubleshooting. For thioglycolic acid, a simple test is its pungent odor; a diminished smell can indicate significant oxidation.
Q: How does my choice of solvent affect the reaction?
A: The solvent plays a critical role in reactant solubility, reaction temperature, and the mechanism of water removal. There is no single "best" solvent, as the optimal choice depends on the specific substrates.
| Solvent | Boiling Point (°C) | Polarity | Key Considerations & Use Cases |
| Toluene | 111 | Non-polar | Gold Standard. Ideal for azeotropic water removal with a Dean-Stark trap. Solubilizes most organic reactants well.[5] |
| Dioxane | 101 | Polar aprotic | Good solvent, but water is not easily removed azeotropically. Often used with a dehydrating agent like anhydrous ZnCl2.[8][9] |
| Ethanol | 78 | Polar protic | Can work for some substrates, but its lower boiling point means longer reaction times. Can participate in side reactions. |
| Acetonitrile | 82 | Polar aprotic | Used in some modern protocols, especially with catalysts like VOSO4 under ultrasound irradiation.[6] |
| PEG-400 | Decomposes | Polar | A "green" solvent option. However, some studies report that product formation can be very slow or non-existent in PEG, while the similar PPG works well.[6] |
| Solvent-free | N/A | N/A | An environmentally friendly option, often requiring a solid catalyst (e.g., metal chlorides) and grinding or heating.[10] |
Application Scientist's Insight: Start with toluene and a Dean-Stark apparatus. This setup is robust and provides a visual confirmation (water collection) that the reaction is proceeding. If your reactants have poor solubility in toluene, consider dioxane with a catalyst that also acts as a Lewis acid/dehydrating agent, such as anhydrous zinc chloride.[9]
Q: Is a catalyst required? Which one should I use?
A: While the reaction can proceed without a catalyst, it is often very slow. Catalysts can accelerate imine formation, promote cyclization, and assist in dehydration.
-
Lewis Acids (e.g., Anhydrous ZnCl2): This is a very common and effective catalyst. It activates the aldehyde's carbonyl group towards nucleophilic attack by the amine and also acts as a dehydrating agent.[8][9]
-
Brønsted Acids (e.g., Acetic Acid, H2SO4, Heteropolyacids): These protonate the aldehyde's carbonyl, making it more electrophilic. However, strong acids can sometimes lead to side reactions or product degradation.[11][12]
-
Modern Catalysts: A variety of newer catalysts have been developed to improve yields and reaction conditions, including vanadyl sulfate (VOSO4), nano-Fe3O4, and various ionic liquids.[6][13][14] These are often used in "green" chemistry protocols.
Troubleshooting Workflow for Low Yield
Problem Area 2: Product Isolation and Purification
Q: My crude product is a dark, sticky oil that won't crystallize. What are my options?
A: This is a common purification challenge, especially when minor impurities inhibit crystallization.
-
Initial Work-up: After the reaction, ensure you have thoroughly removed any acid or base catalyst. A typical work-up involves washing the organic layer with a sodium bicarbonate solution to remove unreacted thioglycolic acid and any acidic byproducts, followed by a brine wash.[15]
-
Solvent Trituration: Try dissolving the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexanes, petroleum ether) dropwise while scratching the inside of the flask with a glass rod. This can often induce precipitation or crystallization.
-
Column Chromatography: If trituration fails, column chromatography is the most reliable method.[6] Use a gradient elution, starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity. The desired product is moderately polar and should elute before any highly polar baseline impurities.
Application Scientist's Insight: Don't overheat the crude product when removing the solvent under reduced pressure. Thiazolidin-4-ones can decompose or oligomerize at high temperatures, leading to the formation of intractable tars. Gentle removal of the solvent is key.
Q: I see multiple spots on my TLC. What are the likely side products?
A: Besides unreacted starting materials, you may encounter:
-
Disulfide of Thioglycolic Acid: Forms from oxidation. It is highly polar and will likely remain at the baseline of your TLC plate.
-
N-acylated Amine: The amine can react with the carboxylic acid group of thioglycolic acid, especially at high temperatures, to form an amide.
-
Self-condensation Products of the Aldehyde: Aldehydes can undergo self-condensation, though this is less common under these reaction conditions.
The most important spots to track are your starting amine, starting aldehyde, and the product spot. A good TLC solvent system might be 20-30% Ethyl Acetate in Hexanes.
Section 3: Standard Operating Protocols
Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
This protocol is a robust starting point for the synthesis of a wide range of thiazolidin-4-ones.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the primary amine (10 mmol, 1.0 eq) and the aldehyde (10 mmol, 1.0 eq).
-
Solvent Addition: Add 50 mL of toluene.
-
Reaction Initiation: Begin stirring and add thioglycolic acid (11 mmol, 1.1 eq).
-
Heating: Heat the reaction mixture to reflux (oil bath temperature of ~120-130 °C).
-
Monitoring: Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by TLC analysis (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 2-12 hours.[5]
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude solid or oil can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[6]
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent like hexanes or petroleum ether.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% Hexanes). Gradually increase the polarity by adding ethyl acetate (e.g., progressing from 2% to 5%, 10%, 20% EtOAc in Hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified thiazolidin-4-one.
References
-
de Souza, A. C., de Farias, F. M. C., Wardell, S. M. S. V., Wardell, J. L., & de Souza, M. V. N. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. RSC Advances, 9(60), 35147–35158. [Link]
-
Farmacia, C. (2011). Synthesis, characterization and antioxidant activity of some new thiazolidin-4-one derivatives. Farmacia, 59(5), 656-665. [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of 4-thiazolidinone. Retrieved from [Link]
-
Lakhekar, S. N., Rahatikar, G. B., Habib, S., & Baseer, M. A. (2022). SYNTHESIS, CHARACTERZATION AND ANTIBACTERIAL ACTIVITIES OF NEW 4- THIAZOLIDINONES. International Journal of Current Science (IJCSPUB), 12(4), 11-16. [Link]
-
Karanikolou, D., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(10), 3234. [Link]
-
Kumar, D., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Bioorganic Chemistry, 115, 105232. [Link]
-
Singh, S., et al. (2012). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 124-131. [Link]
-
ResearchGate. (n.d.). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Retrieved from [Link]
-
Sun, J., et al. (2021). Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. New Journal of Chemistry, 45(30), 14508-14512. [Link]
-
ResearchGate. (n.d.). Mechanism of synthesis thiazolidine-4-one catalysed by HLE. Retrieved from [Link]
-
Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International journal of health sciences, 6(S5), 10511-10522. [Link]
-
ResearchGate. (n.d.). Standard model reaction for the synthesis of 4-thiazolidinones. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Thiazolidine-4-One For Their Anthelmintic Activity. Retrieved from [Link]
-
Sadou, N., et al. (2018). Acid-Catalyzed Synthesis of Thiazolidin-4-ones. Polycyclic Aromatic Compounds, 38(4), 334-343. [Link]
-
Karanikolou, D., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(10), 3234. [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Synthesis of Thiazolidin-4-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel one-pot four-component condensation cyclization reactions for the synthesis of thiazolidine-4-one and 3 H -thiazoles. Retrieved from [Link]
-
MDPI. (n.d.). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). One-pot reactions in the synthesis of thiazolidinone derivatives by nano-Fe3O4–cysteine catalyst. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. Retrieved from [Link]
-
Poła, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6486. [Link]
-
ResearchGate. (n.d.). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of thiazolidine-4-one compounds derived from chalcone and evaluation of the biological activity of some of them. Retrieved from [Link]
-
Kantevari, S., et al. (2009). Design and synthesis of some thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. Arkivoc, 2009(11), 265-276. [Link]
-
National Institutes of Health. (n.d.). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Retrieved from [Link]
-
MDPI. (n.d.). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Retrieved from [Link]
-
Singh, T., et al. (2014). Synthesis and Evaluation of Thiazolidine-4-One for their Antibacterial Activity. Journal of Pharmaceutical and Scientific Research, 4(1), 110-113. [Link]
-
National Institutes of Health. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]
-
Scribd. (n.d.). Comprehensive Review of Thiazolidine-4-ones. Retrieved from [Link]
-
Poła, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6486. [Link]
-
Chemical Methodologies. (n.d.). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Retrieved from [Link]
-
Neliti. (2022). Synthesis and characterization of thiazolidine- 4-one and thiazine-4-one derived from 2- aminoterephthalic acid by microwave met. Retrieved from [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of some thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. scribd.com [scribd.com]
Common side products in the synthesis of 2-substituted thiazolidines
Welcome to the Technical Support Center for the synthesis of 2-substituted thiazolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation in their experiments. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity.
Introduction: The Synthetic Landscape of 2-Substituted Thiazolidines
The synthesis of 2-substituted thiazolidines, most commonly through the condensation of a 1,2-aminothiol like L-cysteine with an aldehyde, is a cornerstone reaction in medicinal chemistry and drug development.[1][2] The resulting heterocyclic scaffold is a key component in a wide array of biologically active molecules, including the renowned antibiotic penicillin.[3] While seemingly straightforward, this reaction is often accompanied by the formation of various side products that can complicate purification and reduce yields. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these unwanted byproducts.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of 2-substituted thiazolidines.
FAQ 1: My yield of the desired 2-substituted thiazolidine is low, and I'm recovering a significant amount of my starting materials (cysteine and aldehyde). What is happening?
Answer: This is one of the most common issues and is often related to the inherent instability of the thiazolidine ring, which is highly pH-dependent. The formation of the thiazolidine is a reversible process, and under certain pH conditions, the ring can hydrolyze back to the starting cysteine and aldehyde.[4]
Causality: The thiazolidine ring is susceptible to acid-catalyzed hydrolysis. The equilibrium between the cyclic thiazolidine and the open-chain Schiff base intermediate, which can then hydrolyze to the starting materials, is significantly influenced by the pH of the reaction medium. While acidic conditions can catalyze the initial condensation, excessively low pH can favor the reverse reaction.
Troubleshooting Protocol:
-
pH Optimization: The optimal pH for thiazolidine formation is a delicate balance. It is generally accepted that mildly acidic to neutral conditions (pH 4-7) are favorable.[5] It is recommended to perform small-scale experiments across a pH gradient to identify the optimal condition for your specific substrates.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR. This will help you determine the point of maximum product formation before significant decomposition occurs.
-
Work-up Conditions: Ensure that the work-up and purification steps are not performed under strongly acidic conditions that could lead to product degradation. The use of buffered solutions during extraction can be beneficial.
Visualizing the Equilibrium:
Caption: Reversible formation of 2-substituted thiazolidines.
FAQ 2: I've observed a side product with a mass corresponding to the oxidized form of my thiazolidine. How can I prevent this?
Answer: Oxidation of the thiazolidine ring is a common side reaction, leading to the formation of thiazolines or other oxidized species. This can be particularly problematic if your starting materials or product are sensitive to air or oxidizing agents.
Causality: The sulfur atom in the thiazolidine ring is susceptible to oxidation. This can be mediated by atmospheric oxygen, especially in the presence of metal catalysts or under prolonged reaction times. In some cases, redox reactions catalyzed by buffer components like phosphate ions can also lead to the conversion of thiazolidine to the corresponding thiazoline.[6][7]
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Carefully review all reagents and catalysts to ensure they do not have oxidizing properties.
-
Control Reaction Time: Minimize the reaction time to reduce the window for potential oxidation.
Experimental Protocol for Reaction under Inert Atmosphere:
-
Assemble the reaction glassware and flame-dry it under vacuum to remove any adsorbed water and oxygen.
-
Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Add the degassed solvent and starting materials to the reaction flask via cannula or syringe.
-
Maintain a positive pressure of the inert gas throughout the reaction.
FAQ 3: My NMR spectrum shows a complex mixture of products, and I suspect polymerization. What causes this and how can I avoid it?
Answer: Polymerization can be a significant issue, especially when using aliphatic aldehydes. The Schiff base intermediate formed during the reaction can be unstable and prone to self-condensation or polymerization.[8]
Causality: Schiff bases derived from aliphatic aldehydes are often less stable than their aromatic counterparts. Under the reaction conditions, these intermediates can polymerize, leading to a complex mixture of oligomeric or polymeric side products. This is often observed as an insoluble or oily residue in the reaction mixture.
Troubleshooting Protocol:
-
Control of Stoichiometry: Use a precise 1:1 stoichiometry of the aminothiol and the aldehyde. An excess of the aldehyde can promote polymerization.
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of polymerization relative to the rate of cyclization.
-
Choice of Solvent: The choice of solvent can influence the stability of the Schiff base intermediate. Protic solvents may help to stabilize the intermediate through hydrogen bonding.
-
Gradual Addition: Adding the aldehyde slowly to the solution of the aminothiol can help to maintain a low concentration of the aldehyde and the Schiff base intermediate, thereby disfavoring polymerization.
FAQ 4: I have isolated an unexpected bicyclic product. What could be the cause?
Answer: In some cases, thiazolidine derivatives can undergo stereoselective rearrangements to form fused bicyclic systems, such as oxathiane-γ-lactams.[9] This is a less common but important side reaction to be aware of, particularly when working with specific substituted thiazolidines.
Causality: This type of rearrangement is often driven by the inherent strain in the initial thiazolidine ring and the presence of functional groups that can participate in an intramolecular cyclization. The reaction mechanism can be complex and may be influenced by the stereochemistry of the starting materials.
Troubleshooting Protocol:
-
Structural Confirmation: If an unexpected product is formed, it is crucial to perform a thorough structural characterization (e.g., 2D NMR, X-ray crystallography) to confirm its identity.
-
Reaction Conditions: Varying the reaction temperature and solvent may help to disfavor the rearrangement pathway.
-
Substrate Modification: If the rearrangement is persistent, modification of the starting materials to disfavor the intramolecular cyclization may be necessary.
Visualizing a Potential Rearrangement Pathway:
Caption: Potential rearrangement of a substituted thiazolidine.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Causative Factors | Mitigation Strategies |
| Starting Materials (from Ring Opening) | pH-dependent equilibrium, especially under acidic conditions.[4] | Optimize pH (typically 4-7), monitor reaction, control work-up conditions. |
| Oxidized Products (e.g., Thiazolines) | Exposure to atmospheric oxygen, presence of oxidizing agents or certain catalysts.[6][7] | Use inert atmosphere, degassed solvents, avoid oxidizing agents, minimize reaction time. |
| Polymers/Oligomers | Instability of Schiff base intermediates, especially with aliphatic aldehydes.[8] | Control stoichiometry, lower reaction temperature, gradual addition of aldehyde. |
| N-Acylated Thiazolidines | Presence of acylating agents in the reaction mixture. | Ensure purity of starting materials and solvents; avoid acylating agents if N-acylation is not desired. |
| Rearrangement Products (Bicyclic Systems) | Inherent strain and specific functional groups on the thiazolidine ring.[9] | Modify reaction conditions (temperature, solvent), consider substrate modification. |
References
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. Available at: [Link]
-
Rearrangement of thiazolidine derivatives – a synthesis of chiral fused oxathiane-γ-lactam bicyclic system. ResearchGate. Available at: [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. Available at: [Link]
-
N-Terminal cysteine modification via thiazolidine and proposed proximal... ResearchGate. Available at: [Link]
-
Products of reactions between cysteine and aldehydes and ketones.... ResearchGate. Available at: [Link]
-
Synthesis of Thiazolidinedione Compound Library. MDPI. Available at: [Link]
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. pubs.acs.org. Available at: [Link]
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. pubs.acs.org. Available at: [Link]
-
Reaction of acetaldehyde with cysteine and its potential significance in alcoholic liver disease. INIS-IAEA. Available at: [Link]
-
A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. Available at: [Link]
-
Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. journal.uokufa.edu.iq. Available at: [Link]
-
Reaction of an aldehyde with cysteine can result, among others, in hemithioacetals, in thioacetals in acidic environments, and in 2-substituted 1,3-thiazolidine-4-carboxylic acids. ResearchGate. Available at: [Link]
-
1,3-Dithiane. Organic Syntheses Procedure. Available at: [Link]
-
Formaldehyde. Wikipedia. Available at: [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC - PubMed Central. Available at: [Link]
-
Synthesis and characterization of thiazolidine- 4-one and thiazine-4-one derived from 2- aminoterephthalic acid by microwave met. Neliti. Available at: [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Formaldehyde - Wikipedia [en.wikipedia.org]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Visualizing thiazolidine ring formation in the reaction of D-cysteine and pyridoxal-5'-phosphate within L-cysteine desulfurase SufS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Stabilization of Thiophene-Containing Compounds
Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who work with thiophene-based molecules. Thiophenes are invaluable building blocks in pharmaceuticals, agrochemicals, and organic electronics.[1][2][3] However, the unique electronic properties of the thiophene ring, while bestowing desirable functions, also render it susceptible to degradation during synthetic manipulations.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose problems, optimize your reactions, and prevent the degradation of these critical compounds.
Understanding Thiophene Stability and Reactivity
Thiophene is an aromatic heterocycle where the sulfur atom's lone pair electrons participate in the π-system, creating an electron-rich aromatic ring.[4] This aromaticity confers significant stability, but the ring is more electron-rich and thus more reactive towards electrophiles than benzene.[5][6] The sulfur atom itself, along with the adjacent α-carbons (C2 and C5), are key reactive centers. Degradation often stems from irreversible reactions at these sites.
The primary modes of degradation during synthesis are:
-
Oxidation: The sulfur atom can be oxidized to a thiophene-S-oxide and subsequently to a thiophene-S,S-dioxide (sulfone).[1][7][8] These intermediates are often highly reactive and can undergo dimerization, polymerization, or ring-opening.[1][9]
-
Ring-Opening: Under certain conditions, particularly with strong bases or organometallic reagents, the thiophene ring can undergo cleavage.[10][11][12]
-
Acid-Catalyzed Polymerization: Strong acids can protonate the thiophene ring, leading to oligomerization or polymerization.[13]
-
Decomposition on Purification Media: The electron-rich nature of some thiophene derivatives can make them sensitive to acidic purification media like standard silica gel.[14]
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My thiophene compound is decomposing during an oxidation reaction. What is happening and how can I prevent it?
Plausible Cause: You are likely over-oxidizing the thiophene ring. The primary degradation pathway involves the oxidation of the sulfur atom to form a reactive thiophene-S-oxide intermediate.[1][9] This intermediate is not stable and can rapidly undergo a Diels-Alder-type dimerization or be further oxidized to the corresponding sulfone.[1][9] Another minor, but significant, pathway involves epoxidation across the C2-C3 bond, which rearranges to thiophen-2-one.[1]
dot
Caption: Major and minor oxidative degradation pathways for the thiophene ring.
Solutions & Protocols
-
Controlled Oxidation: The key is to control the stoichiometry and delivery of the oxidant.
-
Protocol: Dissolve your thiophene substrate in a chlorinated solvent (e.g., DCM) and cool the solution to 0 °C or -78 °C. Add the oxidizing agent (e.g., m-CPBA) portion-wise or via syringe pump as a dilute solution. Monitor the reaction closely by TLC or LCMS to avoid the accumulation of excess oxidant and the formation of the sulfone.
-
-
Choice of Oxidant: Use a milder or more selective oxidizing agent. While peracids are common, catalyst systems can offer greater control.
-
Steric Protection: If your synthetic route allows, install bulky substituents at the C2 and C5 positions. These groups can sterically hinder the approach of the oxidizing agent to the sulfur atom, increasing the stability of the ring.[15]
-
pH Control: The formation of thiophen-2-one can be influenced by the acidity of the reaction medium.[9] In some cases, buffering the reaction mixture can suppress this side reaction.
Q2: I'm attempting a Paal-Knorr synthesis of a thiophene from a 1,4-dicarbonyl, but my yields are low and I'm isolating a furan byproduct.
Plausible Cause: This is a classic competing reaction pathway in the Paal-Knorr thiophene synthesis.[16] The sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are also potent dehydrating agents.[17][18] They can promote the acid-catalyzed cyclization and dehydration of your 1,4-dicarbonyl starting material to form the thermodynamically stable furan ring, which then does not convert to the thiophene.[17][16]
Solutions & Protocols
-
Switch Sulfurizing Agent: Lawesson's reagent is often more effective and can provide higher yields of the thiophene under milder conditions compared to P₄S₁₀.[16] It is generally more soluble in organic solvents and its reaction mechanism is less prone to promoting the furan-forming side reaction.
-
Optimize Reaction Conditions:
-
Temperature: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable conversion rate to disfavor the dehydration pathway.
-
Solvent: Use a non-polar, aprotic solvent like toluene or xylene. Polar or protic solvents can sometimes facilitate the competing dehydration reaction.
-
-
Alternative Synthesis Routes: If the Paal-Knorr synthesis remains problematic, consider the Gewald aminothiophene synthesis, which builds the ring from a ketone, an active methylene nitrile, and elemental sulfur.[14] This route avoids the 1,4-dicarbonyl precursor and its associated side reactions.
Q3: During a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille), I'm seeing significant amounts of debromination and homocoupling byproducts.
Plausible Cause: Thiophene-based substrates, especially bromo- and iodothiophenes, can be sensitive during cross-coupling reactions. The causes of low yield or byproduct formation are often multifaceted.
-
Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation.
-
Inefficient Oxidative Addition: The C-Br bond on an electron-rich thiophene ring can be difficult to activate, leading to slow oxidative addition. This slow step can allow side reactions like protodebromination (reaction with trace water or solvent) or homocoupling to become competitive.
-
Ligand Choice: The ligand on the palladium catalyst is critical. Insufficiently electron-rich or sterically bulky ligands may not effectively stabilize the catalytic species or promote the desired reaction steps.[19]
Solutions & Protocols
-
Ligand and Catalyst Screening: This is the most critical parameter to optimize.
-
Protocol: Screen a panel of phosphine ligands. For Suzuki couplings, electron-rich, bulky monophosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often highly effective for heteroaromatic substrates.[19][20] For Stille couplings, PPh₃ can be effective, but sometimes more specialized ligands are needed.
-
-
Base and Solvent Selection: The choice of base is crucial. For Suzuki couplings, a milder base like K₃PO₄ or Cs₂CO₃ is often superior to stronger bases like NaOH or KOtBu, which can promote substrate degradation. Ensure you are using anhydrous solvents to minimize protodehalogenation.
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction. Set up the reaction in a glovebox or use robust Schlenk line techniques. Oxygen can lead to the oxidation and decomposition of both the catalyst and the phosphine ligands.
| Reaction Type | Recommended Catalyst/Ligand | Recommended Base | Solvent | Temperature (°C) |
| Suzuki Coupling | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Stille Coupling | Pd(PPh₃)₄ or Pd₂ (dba)₃ / P(fur)₃ | N/A | Toluene or DMF | 80-120 |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140 |
| Direct Arylation | Pd(OAc)₂ / PCy₃·HBF₄ | KOAc or K₂CO₃ | DMA or Toluene | 110-150 |
Caption: General starting conditions for optimizing cross-coupling reactions with thiophene substrates.
Frequently Asked Questions (FAQs)
Q: How should I store my thiophene-containing compounds to ensure long-term stability? A: Store them in a cool, dark place, preferably in a refrigerator or freezer.[15] Protect them from light, as some thiophenes are photolabile. For particularly sensitive compounds, store them under an inert atmosphere (argon or nitrogen) to prevent slow oxidation by air.[15]
Q: I'm purifying my thiophene derivative via column chromatography, and it seems to be decomposing on the silica gel. What should I do? A: This is a common problem, as standard silica gel is slightly acidic and can cause decomposition of electron-rich or acid-sensitive thiophenes.[14]
-
Solution: Neutralize your silica gel. Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another non-nucleophilic base). After stirring for 15-20 minutes, pack the column as usual. This neutralized stationary phase is much milder. Alternatively, consider using alumina or reverse-phase chromatography.
Q: My reaction is sluggish or fails to start. Could it be an issue with my starting materials? A: Absolutely. Impure starting materials are a frequent cause of reaction failure.[14] Commercial thiophene can contain impurities that inhibit catalysts.[21][22] If you suspect your starting material is impure, consider purifying it by distillation or by washing with a dilute acid solution to remove certain sulfur-containing impurities, followed by distillation.[21]
Q: Are there any general "green chemistry" considerations for thiophene synthesis? A: Yes. Domino reactions, like the Gewald synthesis, are highly efficient as they form multiple bonds in a single step, reducing waste and improving atom economy.[14] The use of newer, highly active palladium catalysts allows for lower catalyst loadings in cross-coupling reactions. Additionally, exploring reactions in greener solvents like water or deep eutectic solvents is an active area of research.[23]
dot
Caption: A systematic workflow for troubleshooting problematic thiophene reactions.
References
- Thiophene - Wikipedia. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (n.d.).
-
Treiber, A. (2002). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. The Journal of Organic Chemistry, 67(21), 7261–7266. [Link]
-
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. [Link]
- Troubleshooting low yields in domino reactions for thiophene synthesis. (2025). BenchChem.
- The mechanism of thiophene oxidation on metal-free two-dimensional hexagonal boron nitride. (n.d.). RSC Publishing.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.).
- Synthetic Uses of Ring-Opening and Cycloaddition Reactions of Thiophene-1,1-Dioxides. (n.d.).
-
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. [Link]
- Overcoming competing elimination reactions in thiophene compound synthesis. (2025). BenchChem.
- Caesar, P. D. (1956). Process for the purification of thiophene (U.S. Patent No. 2,745,843A). U.S.
-
McMullen, J. S., White, A. J. P., & Crimmin, M. R. (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. Chemical Communications, 59(95), 14215-14218. [Link]
- Thiophene Ring-Opening Reactions V. Expedient Synthesis of 1,3,4-... (2022). Ingenta Connect.
- Technical Support Center: Stability of Thiophene-Containing Compounds. (2025). BenchChem.
- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2015). Request PDF. Retrieved January 17, 2026, from [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
-
Thiophene: Bromination & Reduction. (2023, October 21). StudySmarter. Retrieved January 17, 2026, from [Link]
-
Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(4), 385–416. [Link]
- Preparation and Properties of Thiophene. (n.d.).
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies. Retrieved January 17, 2026, from [Link]
-
Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. (n.d.). Organic Letters. Retrieved January 17, 2026, from [Link]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Ring-expansion and desulfurisation of thiophenes with an aluminium( i ) reagent - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04594C [pubs.rsc.org]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 19. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 20. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 22. cognizancejournal.com [cognizancejournal.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Thiazolidine-4-Carboxylic Acid Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges of thiazolidine-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in their experiments due to the poor aqueous solubility of this important class of compounds. Here, we will explore the underlying reasons for these solubility issues and provide practical, evidence-based troubleshooting strategies and detailed protocols to help you achieve your experimental goals.
Fundamentals of Solubility for Thiazolidine-4-Carboxylic Acid Derivatives
Thiazolidine-4-carboxylic acid and its derivatives often exhibit poor aqueous solubility due to a combination of factors inherent to their molecular structure. The thiazolidine ring, while containing heteroatoms, is largely nonpolar. The overall solubility is a delicate balance between the hydrophilic carboxylic acid group and the often lipophilic substituents at various positions on the ring.[1][2] The crystalline nature of these compounds can also contribute significantly to their low solubility, as strong intermolecular forces in the crystal lattice require substantial energy to overcome during dissolution.[3][4]
Understanding the interplay of these factors is the first step in devising an effective solubilization strategy. The following sections will provide a systematic approach to troubleshooting common solubility problems.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may be encountering in the lab.
Q1: My thiazolidine-4-carboxylic acid derivative precipitates out of my aqueous buffer during my biological assay. How can I prevent this?
A1: This is a common and frustrating issue. Precipitation during an assay can invalidate your results. Here’s a systematic approach to troubleshoot and resolve this problem:
-
pH Adjustment: The carboxylic acid moiety of your derivative is ionizable. By adjusting the pH of your buffer, you can significantly influence the solubility.[5] For a carboxylic acid, increasing the pH above its pKa will deprotonate the acid, forming a more soluble carboxylate salt.[6]
-
Actionable Advice: Prepare your stock solution in a slightly basic buffer (e.g., pH 7.4-8.0) if your compound's stability permits. Always check for pH-dependent degradation before proceeding with your main experiment.
-
-
Co-solvents: Introducing a water-miscible organic solvent can disrupt the hydrophobic interactions that lead to precipitation.[7][8]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are frequently used.[9]
-
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the nonpolar regions of your molecule to remain in solution.[8]
-
Important Consideration: Always run a vehicle control in your assay to ensure the co-solvent itself does not interfere with the biological system. Start with a low percentage of co-solvent (e.g., 0.1-1%) and gradually increase if necessary.
-
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[11][12]
-
Mechanism: The lipophilic part of your derivative partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[10][13]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[13]
-
Q2: I am struggling to prepare a stock solution of my thiazolidine-4-carboxylic acid derivative at a high enough concentration for my in vivo studies. What are my options?
A2: Achieving a high concentration for in vivo dosing is a significant hurdle for many poorly soluble compounds. Here are several advanced strategies to consider:
-
Salt Formation: Converting the carboxylic acid to a salt can dramatically increase aqueous solubility.[14]
-
Rationale: Salts are ionic and generally have much higher solubility in polar solvents like water compared to the neutral form.
-
Common Counter-ions: Sodium and potassium salts are common for acidic compounds.[15]
-
Protocol: This typically involves reacting the carboxylic acid with an equimolar amount of a suitable base (e.g., sodium hydroxide or potassium hydroxide) followed by lyophilization or precipitation to isolate the salt.
-
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations can be very effective.[3][16] These systems present the drug in a solubilized state, which can enhance absorption.
-
Types of Lipid Formulations: These range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS).[17][18]
-
Mechanism of Action: When administered, these formulations disperse in the gastrointestinal fluids to form fine emulsions or microemulsions, which facilitate drug dissolution and absorption.[18]
-
-
Nanotechnology Approaches: Reducing the particle size of your compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate.[19][20][21]
-
Techniques: Nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles are some of the nanotechnology-based strategies.[22][23]
-
Underlying Principle: The Noyes-Whitney equation describes the relationship between dissolution rate, surface area, and solubility. By increasing the surface area through nanosizing, the dissolution rate is enhanced.[3]
-
Q3: I am considering a prodrug approach to improve the bioavailability of my thiazolidine-4-carboxylic acid derivative. What should I keep in mind?
A3: The prodrug approach is a powerful strategy where the physicochemical properties of a drug are temporarily modified to improve its absorption, distribution, metabolism, and excretion (ADME) profile.[24] For thiazolidine-4-carboxylic acids, this often involves masking the polar carboxylic acid group.[25][26]
-
Esterification: Converting the carboxylic acid to an ester is a common prodrug strategy.[24] This increases lipophilicity, which can enhance membrane permeability. The ester is then hydrolyzed in vivo by ubiquitous esterases to release the active carboxylic acid.
-
Thiazolidine Ring as a Prodrug Moiety: In some cases, the thiazolidine ring itself can act as a prodrug for L-cysteine.[25][26] The ring can open in vivo to release the cysteine and the corresponding aldehyde or ketone. This is a key consideration in the design and interpretation of your experiments.
-
Key Considerations:
-
Activation: Ensure the prodrug is efficiently converted to the active drug at the target site.
-
Stability: The prodrug should be stable enough to reach the target before it is activated.
-
Toxicity: The promoiety (the part that is cleaved off) should be non-toxic.
-
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for selecting an appropriate solubilization strategy.
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
FAQs
-
What is a good starting point for a co-solvent?
-
DMSO is a very common starting point due to its strong solubilizing power. However, always check for its compatibility with your assay. Aim for the lowest possible concentration that maintains solubility.
-
-
How do I choose the right cyclodextrin?
-
HP-β-CD is a good first choice for many applications due to its favorable safety profile and high aqueous solubility.[13]
-
-
Can I combine different solubilization methods?
-
Yes, and it is often beneficial. For example, you might use a co-solvent in a pH-adjusted buffer. This combination can have a synergistic effect on solubility.[7]
-
-
My compound is still not soluble. What else can I do?
Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
-
Determine the pKa: If the pKa of your thiazolidine-4-carboxylic acid derivative is unknown, it can be estimated using software or determined experimentally via titration.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from below the pKa to at least 2 units above the pKa (e.g., if the pKa is 4.5, prepare buffers at pH 4.5, 5.5, 6.5, and 7.5).
-
Solubility Measurement: Add an excess amount of your compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH for solubilization.
Protocol 2: Co-solvent Solubility Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol).
-
Prepare Co-solvent Mixtures: Prepare aqueous solutions of each co-solvent at various concentrations (e.g., 1%, 5%, 10%, 20% v/v).
-
Solubility Measurement: Add an excess of your compound to each co-solvent mixture.
-
Equilibration and Quantification: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Plot solubility versus co-solvent concentration to determine the most effective co-solvent and the required concentration.
| Solubilization Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid group. | Simple, cost-effective. | Risk of pH-dependent degradation or altered activity. |
| Co-solvents | Reduces the polarity of the solvent system. | Effective for many compounds, easy to prepare. | Potential for toxicity or interference with assays. |
| Cyclodextrins | Encapsulation of the drug molecule in a hydrophobic cavity. | Can significantly increase solubility, low toxicity. | Can be expensive, may alter drug-protein binding. |
| Salt Formation | Creates a more soluble ionic form of the compound. | Can lead to a large increase in solubility. | May require chemical synthesis and isolation steps. |
| Nanotechnology | Increases surface area, leading to faster dissolution. | Can improve bioavailability for oral administration. | Requires specialized equipment and formulation expertise. |
Conclusion
Overcoming the poor solubility of thiazolidine-4-carboxylic acid derivatives is a multifaceted challenge that often requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the likelihood of success in their experiments. Always remember to validate your chosen solubilization method to ensure it does not compromise the stability of your compound or interfere with your experimental system.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
-
Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI.
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.
-
Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. Preprints.org.
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC - PubMed Central.
-
Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Bentham Science Publishers.
-
Exploring Hydrogen Peroxide Responsive Thiazolidinone-Based Prodrugs. PMC - NIH.
-
Structure of thiazolidine-4-carboxylic acids, where R = R 0 = H (A1), R... ResearchGate.
-
2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. PubMed.
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository.
-
Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. ScienceDirect.
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science.
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate.
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC - PubMed Central.
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed.
-
2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry - ACS Publications.
-
Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega - ACS Publications.
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH.
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Taylor & Francis Online.
-
Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges - Books.
-
Improving solubility via structural modification. ResearchGate.
-
L(-)-Thiazolidine-4-carboxylic acid 34592-47-7. AHH Chemical Co., Ltd.
-
Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Publications.
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
-
Improving Solubility via Structural Modification. OUCI.
-
Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. Benchchem.
-
(PDF) New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate.
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
Thiazolidine-4-carboxylic acid, sodium salt. PubChem.
-
Cysteine. Wikipedia.
-
L(-)-Thiazolidine-4-carboxylic acid. ChemicalBook.
-
(PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate.
-
Isolation of a Carboxylic acid. Reddit.
-
Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.
-
Carboxyl Derivatives. Chemistry LibreTexts.
-
Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares. ResearchGate.
-
Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. MacSphere.
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
Sources
- 1. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [wisdomlib.org]
- 12. chemicaljournals.com [chemicaljournals.com]
- 13. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Thiazolidine-4-carboxylic acid, sodium salt | C4H6NNaO2S | CID 23686667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. iipseries.org [iipseries.org]
- 20. mdpi.com [mdpi.com]
- 21. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. Exploring Hydrogen Peroxide Responsive Thiazolidinone-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. books.rsc.org [books.rsc.org]
- 28. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions concerning this specific synthesis. Our aim is to combine established chemical principles with practical, field-tested insights to ensure a robust and scalable process.
I. Overview of the Synthesis
The synthesis of this compound is achieved through the condensation reaction of 3-methyl-2-thiophenecarboxaldehyde and L-cysteine. This reaction forms the thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms. Thiazolidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.
The reaction proceeds via a nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization with the elimination of water. The use of L-cysteine introduces a chiral center at the 4-position of the thiazolidine ring, and a new stereocenter is created at the 2-position during the reaction, leading to the potential for diastereomers.
Caption: Reaction pathway for the synthesis.
II. Detailed Experimental Protocols
A. Lab-Scale Synthesis (1-10 g)
This protocol is optimized for a smaller scale and is suitable for initial studies and material characterization.
Materials:
-
3-Methyl-2-thiophenecarboxaldehyde (97% purity or higher)
-
L-cysteine hydrochloride monohydrate
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Diethyl ether
Procedure:
-
Preparation of L-cysteine solution: In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1.1 equivalents) in deionized water. Add sodium acetate (1.1 equivalents) to this solution and stir until all solids have dissolved. This in-situ generation of the free base of L-cysteine is crucial for the reaction.
-
Reaction Setup: To the L-cysteine solution, add a solution of 3-methyl-2-thiophenecarboxaldehyde (1.0 equivalent) in ethanol. The use of a water/ethanol solvent system ensures the solubility of both the ionic L-cysteine and the organic aldehyde.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Upon completion of the reaction, a precipitate of the product should form. Cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a wash with cold diethyl ether to remove any unreacted aldehyde and other organic impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40 °C to obtain the final product.
B. Pilot-Scale Synthesis (100-500 g)
Scaling up the synthesis requires careful consideration of heat transfer, mixing, and product isolation to maintain yield and purity.
Key Considerations for Scale-Up:
-
Heat Management: The condensation reaction is typically not highly exothermic, but on a larger scale, it's important to have adequate temperature control to prevent any potential side reactions.
-
Mixing: Efficient mixing is critical to ensure homogeneity and maximize the reaction rate. The use of an overhead mechanical stirrer is recommended.
-
Product Precipitation and Filtration: The volume of the precipitate will be significantly larger. Ensure that the filtration apparatus is appropriately sized. A centrifuge can be a more efficient alternative to vacuum filtration for large quantities.
Procedure:
-
Reactor Setup: Charge a suitably sized jacketed glass reactor with deionized water.
-
Reagent Addition: With stirring, add L-cysteine hydrochloride monohydrate and then sodium acetate. Ensure complete dissolution.
-
Aldehyde Addition: Prepare a solution of 3-methyl-2-thiophenecarboxaldehyde in ethanol and add it to the reactor at a controlled rate.
-
Reaction and Monitoring: Maintain the reaction temperature at 20-25 °C and monitor the reaction progress by HPLC.
-
Crystallization and Isolation: Once the reaction is complete, cool the reactor to 0-5 °C to induce crystallization. The product can be isolated by filtration or centrifugation.
-
Washing and Drying: Wash the product cake with cold water and then with a suitable organic solvent like cold ethanol or diethyl ether. Dry the product in a vacuum oven with precise temperature control.
III. Troubleshooting Guide
Caption: General troubleshooting workflow.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect pH: The reaction is pH-sensitive. The free amine of cysteine needs to be available for cyclization. | Ensure the addition of a base like sodium acetate to neutralize the hydrochloride salt of L-cysteine. The optimal pH is typically between 4 and 7. |
| Oxidation of L-cysteine: The thiol group can oxidize to form cystine, which is unreactive. | Use deaerated solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction Reversibility: The thiazolidine ring formation can be reversible, especially in the presence of excess water or at elevated temperatures. | Once the product has precipitated, filter it without prolonged exposure to the reaction mixture. Avoid excessive heating during drying. | |
| Poor Quality Starting Materials: Impurities in the 3-methyl-2-thiophenecarboxaldehyde can inhibit the reaction. | Use high-purity starting materials. The aldehyde can be purified by distillation if necessary. | |
| Presence of Impurities in the Final Product | Unreacted Starting Materials: Incomplete reaction. | Increase the reaction time or slightly increase the equivalents of one of the reactants. Ensure efficient mixing. |
| Diastereomer Formation: The reaction creates a new stereocenter at the C-2 position, leading to a mixture of diastereomers. | The diastereomeric ratio can sometimes be influenced by the solvent and temperature. If a single diastereomer is required, purification by fractional crystallization or chromatography may be necessary. | |
| Side Products: The aldehyde may undergo self-condensation (aldol reaction) under basic conditions. | Maintain the pH in the slightly acidic to neutral range to minimize aldol condensation. | |
| Reaction Stalls or is Sluggish | Poor Solubility of Reactants: On a larger scale, ensuring all reactants are well-dissolved or suspended is crucial. | Increase the solvent volume or adjust the ethanol/water ratio to improve solubility. Ensure vigorous stirring. |
| Low Temperature: While the reaction proceeds at room temperature, very low ambient temperatures can slow down the reaction rate. | Maintain the reaction temperature within the recommended range of 20-25 °C. | |
| Product is an Oil or Gummy Solid | Presence of Impurities: Impurities can inhibit crystallization. | Try to purify a small sample by chromatography to obtain a seed crystal. Adding a seed crystal to the bulk mixture can induce crystallization. |
| Incorrect Solvent for Precipitation: The chosen solvent system may not be optimal for crystallization. | Experiment with different anti-solvents on a small scale to find one that promotes the formation of a crystalline solid. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: Based on analogous reactions reported in the literature, yields for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids are typically in the range of 80-95% on a lab scale. On a larger scale, a yield of 75-85% should be achievable with proper optimization.
Q2: How can I confirm the structure and purity of my final product?
A2: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC, and if necessary, by elemental analysis.
Q3: Is it possible to control the diastereoselectivity of the reaction?
A3: The formation of diastereomers is common in this type of reaction. While achieving high diastereoselectivity can be challenging without the use of a chiral catalyst or auxiliary, the diastereomeric ratio can sometimes be influenced by the choice of solvent and reaction temperature. It is recommended to characterize the obtained diastereomeric ratio and, if necessary, develop a purification method to isolate the desired isomer.
Q4: What are the critical safety precautions for this synthesis?
A4: 3-Methyl-2-thiophenecarboxaldehyde can be irritating to the skin and eyes. L-cysteine hydrochloride is an acidic solid. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The reaction should be performed in a well-ventilated fume hood.
Q5: Can I use a different base instead of sodium acetate?
A5: Yes, other mild bases such as sodium bicarbonate or triethylamine can be used to neutralize the L-cysteine hydrochloride. However, it is important to avoid strong bases, as they can promote side reactions like the aldol condensation of the aldehyde.
Q6: What is the stability of the final product?
A6: Thiazolidine-4-carboxylic acids are generally stable solids at room temperature. However, they can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which can lead to ring-opening. It is recommended to store the final product in a cool, dry place.
V. References
-
Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]
-
Naz, S., et al. (2023). Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Schmolka, I. R., & Spoerri, P. E. (1957). The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids. Journal of the American Chemical Society, 79(17), 4716–4720. [Link]
-
PubChem. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. [Link]
Technical Support Center: HPLC Method Development for Thiazolidine Diastereomers
Welcome to the technical support center for resolving thiazolidine diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these unique stereoisomers. As diastereomers possess different physicochemical properties, their separation by HPLC is feasible, yet often challenging due to subtle structural differences. This resource provides foundational knowledge, actionable troubleshooting advice, and detailed protocols to streamline your method development process.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the core concepts and common initial questions researchers face when beginning method development for thiazolidine diastereomers.
Q1: Why is separating thiazolidine diastereomers challenging, and what is the fundamental principle of their separation by HPLC?
Answer: Thiazolidine rings are often formed via the condensation of a cysteine derivative with an aldehyde or ketone. This reaction can create a new stereocenter at the C2 position of the thiazolidine ring. If the parent molecule already contains one or more chiral centers, this results in the formation of a mixture of diastereomers[1].
Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have distinct properties, including polarity, solubility, and melting points. HPLC separation relies on exploiting these differences. The challenge lies in the fact that these property differences can be very slight. The separation mechanism depends on differential interactions between the diastereomers, the stationary phase, and the mobile phase. The goal of method development is to find a chromatographic system that magnifies these subtle differences to achieve baseline resolution[2].
Q2: Should I use a chiral or an achiral stationary phase to separate diastereomers?
Answer: This is a critical decision point. While it seems counterintuitive, an achiral stationary phase (like standard C18, silica, or phenyl-hexyl) is often the first and best choice for separating diastereomers. Since diastereomers have different physical properties, they do not require a chiral environment to be distinguished[3]. The separation is based on differences in polarity, hydrophobicity, or shape.
However, if separation on achiral phases proves unsuccessful, a chiral stationary phase (CSP) can be a powerful alternative. CSPs can provide unique stereoselective interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) that can resolve diastereomers that are very similar in polarity and hydrophobicity[4]. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns are excellent starting points for screening[5][6].
Q3: What are the primary HPLC modes for separating thiazolidine diastereomers?
Answer: The choice of chromatographic mode is dictated by the overall polarity of your thiazolidine derivatives.
-
Reversed-Phase (RP-HPLC): This is the most common mode, ideal for moderately polar to nonpolar compounds. It uses a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol)[7]. For thiazolidines, which often contain polar functional groups, RP-HPLC is a robust starting point.
-
Normal-Phase (NP-HPLC): This mode is suitable for nonpolar and moderately polar compounds that are soluble in organic solvents. It employs a polar stationary phase (e.g., silica, cyano) and a nonpolar mobile phase (e.g., hexane/ethanol)[8]. NP-HPLC can offer unique selectivity based on interactions with polar functional groups and is particularly effective for separating isomers[4].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is used for very polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase and a mobile phase rich in a water-miscible organic solvent, with a small amount of aqueous buffer.
Q4: What is the "indirect" method of separation, and when should I consider it?
Answer: The indirect method involves chemically converting your diastereomers into a new set of diastereomers by reacting them with a chiral derivatizing agent (CDA). This creates a new molecule with an additional chiral center, which can significantly enhance the differences in physical properties between the diastereomeric pair, often making them easily separable on a standard achiral column[9].
You should consider this approach when direct separation on both achiral and chiral columns fails or provides poor resolution. For example, a racemic thiazolidine carboxylic acid can be esterified with an enantiopure alcohol, yielding diastereomeric esters that may be readily separated on a simple silica gel column[10][11]. However, this method adds complexity, requiring a reaction step and subsequent removal of the derivatizing agent if the original compound is needed.
Part 2: Strategic HPLC Method Development Workflow
A systematic approach is crucial to efficiently develop a robust separation method. The following workflow outlines the key decision points and optimization loops.
Caption: A systematic workflow for HPLC method development for thiazolidine diastereomers.
Part 3: Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a simple question-and-answer format.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Q: My diastereomer peaks are co-eluting or have very poor resolution (Rs < 1.0). What should I do first? | 1. Insufficient Selectivity: The chosen stationary/mobile phase combination does not sufficiently differentiate between the diastereomers.[12] 2. Inappropriate Mobile Phase Strength: The organic solvent percentage is too high, causing the analytes to elute too quickly without adequate interaction with the stationary phase. | 1. Modify Mobile Phase Composition: a. Change Organic Solvent: Switch from acetonitrile to methanol (or vice versa) in reversed-phase. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a dipole. This change in interaction can significantly alter selectivity. b. Adjust pH (for ionizable compounds): If your thiazolidine has acidic or basic groups, altering the mobile phase pH with a buffer can change the ionization state, which dramatically affects retention and selectivity. Aim for a pH at least 2 units away from the analyte's pKa.[13] 2. Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or embedded polar group phase). A phenyl phase can provide π-π interactions that may be selective for aromatic thiazolidines.[2] 3. Reduce Mobile Phase Strength: In RP-HPLC, decrease the percentage of organic solvent. In NP-HPLC, decrease the percentage of the polar modifier (e.g., ethanol). This will increase retention times and give the column more opportunity to resolve the peaks. |
| Q: I have some separation, but the peaks are broad and tailing. Why is this happening? | 1. Secondary Interactions: Basic amine groups on the thiazolidine can interact with acidic residual silanols on the silica surface of the column, causing peak tailing.[7] 2. Column Overload: Injecting too much sample mass can saturate the stationary phase. 3. Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | 1. Suppress Silanol Interactions: a. Add a Competing Base: In RP-HPLC, add a small amount of an amine additive like triethylamine (TEA) (0.1%) to the mobile phase. TEA will preferentially interact with the active silanols, masking them from your analyte. b. Use a Low pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) (0.1%) will protonate the silanols, suppressing their ionic interaction with basic analytes.[14] 2. Reduce Sample Concentration: Dilute your sample and reinject. Check if the peak shape improves. 3. Match Injection Solvent: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample. |
| Q: My retention times are drifting and not reproducible. What is the cause? | 1. Lack of Column Equilibration: The column is not fully equilibrated with the mobile phase between injections, especially after a gradient run or mobile phase change.[15] 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., selective evaporation of a volatile component like TFA or TEA). 3. Temperature Fluctuations: The column temperature is not controlled, leading to viscosity and retention changes.[16] | 1. Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection and between runs. Monitor the baseline until it is stable. 2. Prepare Fresh Mobile Phase Daily: Do not store buffered mobile phases for extended periods. Keep solvent bottles capped to prevent evaporation. 3. Use a Column Thermostat: Set the column temperature (e.g., 30 °C or 40 °C) to ensure a stable and reproducible chromatographic environment. Higher temperatures also reduce mobile phase viscosity, which can improve efficiency. |
| Q: I tried several achiral columns and mobile phases with no success. What is my next step? | 1. Extremely Subtle Physicochemical Differences: The diastereomers are too similar in structure and polarity for separation on an achiral phase. | 1. Switch to a Chiral Stationary Phase (CSP): This is the logical next step. Screen a few CSPs with different selectivities. • Polysaccharide-based columns (e.g., Chiralpak® series) are versatile and effective in NP, RP, and polar organic modes.[17] • Macrocyclic glycopeptide columns (e.g., CHIROBIOTIC® series) are excellent for polar and ionizable compounds and can be used across multiple mobile phase modes.[6] 2. Consider the Indirect Method (Derivatization): If CSPs fail or are not available, derivatize your compound with a chiral reagent to amplify the differences between the diastereomers, allowing for separation on an achiral column.[10][11] |
Part 4: Detailed Experimental Protocols
Protocol 1: Generic Screening Method for Thiazolidine Diastereomers on Achiral Columns
This protocol provides a starting point for screening on common reversed-phase and normal-phase columns.
1. Sample Preparation:
-
Prepare a stock solution of your diastereomeric mixture at approximately 1 mg/mL.
-
For RP-HPLC, dissolve the sample in a 50:50 mixture of acetonitrile:water or methanol:water.
-
For NP-HPLC, dissolve the sample in a 50:50 mixture of hexane:isopropanol.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
2. Reversed-Phase (RP) Screening Conditions:
-
Columns to Screen:
-
C18 (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18)
-
Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Generic Gradient:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV (scan for optimal wavelength, e.g., 254 nm, or use a PDA detector)
3. Normal-Phase (NP) Screening Conditions:
-
Columns to Screen:
-
Silica (e.g., Waters Atlantis HILIC Silica)
-
Cyano (CN)
-
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)
-
Generic Gradient:
Time (min) % B 0.0 2 20.0 50 25.0 50 25.1 2 | 30.0 | 2 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV (e.g., 254 nm)
4. Data Evaluation:
-
Examine the chromatograms from all conditions.
-
Identify the condition that provides the best selectivity (separation factor, α) and resolution (Rs).
-
Use the best-performing condition as the starting point for further optimization (e.g., converting the gradient to an isocratic hold, fine-tuning the mobile phase composition).
References
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]
-
Fekete, J., & Milen, M. (n.d.). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
Zhang, T., & Wang, C. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Chromatographia, 77(1-2), 155-160. [Link]
-
Dong, M. W. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(11), 1084-1095. [Link]
-
Omar, A. M., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 28(19), 6799. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Zhang, T., et al. (2013). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Journal of the Serbian Chemical Society, 78(9), 1295-1304. [Link]
-
Berger, T. A., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presented at HPLC 2012. [Link]
-
Gaskell, M., et al. (1993). Validation of a Separation of Diastereomers in the Pharmaceutical Industry. Journal of Liquid Chromatography, 16(8), 1749-1761. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]
-
Ilisz, I., et al. (2013). Chiral mobile phase additives in HPLC enantioseparations. Journal of Separation Science, 36(18), 2951-2970. [Link]
-
Lee, S., et al. (2015). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. Journal of Analytical Methods in Chemistry, 2015, 871031. [Link]
-
Ali, I., et al. (2014). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 38(s4), 16-23. [Link]
-
Gecse, Z., et al. (2019). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 24(24), 4448. [Link]
-
Kumar, P. (2011). Hplc method development and validation: an overview. SciSpace. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Kim, H. G., et al. (2012). Development and validation of an HPLC/MS/MS method for determining the thiazolidinone PG15 in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 66, 359-363. [Link]
-
Jain, P. S., et al. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. [Link]
-
Phenomenex. (2018). HPLC Troubleshooting Guide. ResearchGate. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Daicel Chiral Technologies. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Chan, E. C. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology, 28(10), 86-94. [Link]
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]
-
Chromatography Solutions. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. [Link]
Sources
- 1. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. longdom.org [longdom.org]
- 14. chiraltech.com [chiraltech.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to In Vivo Efficacy Studies of Thiazolidine-Based Compounds
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the in vivo efficacy of thiazolidine-based compounds across key therapeutic areas. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and validated understanding of how to assess these promising molecules in a preclinical setting.
Introduction to Thiazolidine-Based Compounds: A Scaffold of Diverse Therapeutic Potential
The thiazolidine ring is a versatile heterocyclic scaffold that has given rise to a multitude of compounds with a wide array of biological activities. From the well-established anti-diabetic thiazolidinediones (TZDs) to emerging anti-cancer and anti-inflammatory agents, this chemical moiety continues to be a focal point in medicinal chemistry. This guide will compare the in vivo performance of representative thiazolidine-based compounds in three major therapeutic areas: type 2 diabetes, cancer, and inflammation. We will explore the experimental models used to generate efficacy data, present comparative data in a structured format, and provide detailed protocols to aid in the design of your own in vivo studies.
I. Thiazolidinediones (TZDs) in Type 2 Diabetes Mellitus: A Deep Dive into PPARγ Agonism
The most prominent class of thiazolidine-based drugs are the thiazolidinediones, which are potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitization.[4]
Mechanism of Action: The PPARγ Signaling Pathway
Activation of PPARγ by TZDs leads to a cascade of downstream events that ultimately improve glycemic control. The binding of a TZD to PPARγ causes a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
Caption: Workflow for the alloxan-induced diabetic rat model.
II. Thiazolidine Derivatives as Anti-Cancer Agents: Targeting Cell Proliferation and Survival
Recent research has highlighted the potential of thiazolidine derivatives as anti-cancer agents, with some compounds demonstrating potent activity against various cancer cell lines and in in vivo tumor models. [7][8][9]
Mechanisms of Anti-Cancer Activity
The anti-cancer mechanisms of thiazolidine derivatives are diverse and can be both PPARγ-dependent and -independent. [7]
-
PPARγ-dependent mechanisms: Similar to their role in diabetes, some thiazolidine-based compounds can activate PPARγ in cancer cells, leading to cell cycle arrest, apoptosis, and differentiation. [1][2][3][7]* PPARγ-independent mechanisms: Many thiazolidine derivatives exert their anti-cancer effects through other pathways, including:
-
Induction of apoptosis: Triggering programmed cell death through various signaling cascades. [8] * Cell cycle arrest: Halting the progression of the cell cycle, thereby inhibiting proliferation. [7] * Inhibition of angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.
-
Targeting specific kinases: Some derivatives have been shown to inhibit key kinases involved in cancer cell growth and survival.
-
Comparative In Vivo Efficacy of Anti-Cancer Thiazolidine Derivatives
The in vivo anti-cancer efficacy of these compounds is often assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Compound | Cancer Type | Animal Model | Dose | Key Efficacy Parameters | Reference |
| Compound 39 | Breast Cancer | Orthotopic breast cancer tumor model in BALB/c mice | 1 and 10 mg/kg | 33% and 66% reduction in tumor growth, respectively | [10] |
| Compound 28 | Various | Not specified in vivo | Not specified | Potent anti-proliferative and anti-metastatic activity in vitro | [11] |
| Compound 4 | Lung, Colon, Breast Cancer | Not specified in vivo | Not specified | Reduced cell proliferation and induced apoptosis in vitro with IC50 values of 0.073 µM (lung), 0.35 µM (colon), and 3.10 µM (breast) | [11] |
| Compound 27b | Chronic Myeloid Leukemia | Not specified in vivo | Not specified | IC50 of 4.86 µM against K-562 cells in vitro | [10] |
| Compound 18 | Breast Cancer | Not specified in vivo | Not specified | IC50 of 1.27 µM against MCF-7 cells in vitro | [10] |
| Compound 1 | Breast Cancer, Liver Cancer | Not specified in vivo | Not specified | IC50 of 0.37 µM (MCF-7) and 1.58 µM (HepG2) in vitro | [11] |
| Compound 2 | Breast Cancer, Liver Cancer | Not specified in vivo | Not specified | IC50 of 0.54 µM (MCF-7) and 0.24 µM (HepG2) in vitro | [11] |
Experimental Protocol: Xenograft Tumor Model
This protocol outlines the key steps for establishing a subcutaneous xenograft model to evaluate the anti-tumor efficacy of thiazolidine derivatives. The use of immunocompromised mice (e.g., nude or SCID mice) is crucial to prevent the rejection of human tumor cells. [12] Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel or Cultrex BME (optional, to improve tumor take and growth) * Test compound and vehicle
-
Standard-of-care chemotherapy agent
Procedure:
-
Cell Culture: Culture the cancer cells under sterile conditions until they reach 70-80% confluency.
-
Cell Preparation:
-
Harvest the cells using trypsin-EDTA and wash them with PBS.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 3 x 10^6 cells in 100-200 µL). [12]3. Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² x length/2. [12]5. Treatment:
-
Randomize the mice into treatment groups once the tumors reach the desired size.
-
Administer the test compound, vehicle, and standard drug according to the planned dosing schedule and route of administration.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Caption: Workflow for a subcutaneous xenograft tumor model.
III. Anti-Inflammatory Thiazolidine Compounds: Modulating the Inflammatory Cascade
Thiazolidine derivatives have also demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases. [13]
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of thiazolidine compounds are mediated through several mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Some derivatives act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes. [14][15]* Modulation of Cytokine Production: Thiazolidine compounds can suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β). [16][17]* PPARγ-dependent and -independent pathways: Similar to their other therapeutic effects, the anti-inflammatory actions can involve both PPARγ activation and other signaling pathways. Some studies suggest a potential link to the glucocorticoid receptor pathway. [18]
Comparative In Vivo Efficacy of Anti-Inflammatory Thiazolidine Derivatives
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening acute anti-inflammatory activity. [19][20][21]
| Compound | Animal Model | Dose | Key Efficacy Parameters | Reference |
|---|---|---|---|---|
| Rosiglitazone | Carrageenan-induced paw edema in mice | Not specified | Anti-inflammatory activity reversed by GR antagonist RU486 | [18] |
| Ciglitazone | Carrageenan-induced paw edema in mice | Not specified | Anti-inflammatory activity reversed by GR antagonist RU486 | [18] |
| Compound 1b | Carrageenan-induced inflammatory pain in mice | 1, 3, 10 mg/kg | Attenuated thermal hyperalgesia and mechanical allodynia; reduced IL-1β expression | [16][17] |
| Compound 1d | Carrageenan-induced inflammatory pain in mice | 1, 3, 10 mg/kg | Attenuated thermal hyperalgesia and mechanical allodynia; reduced IL-1β expression | [16][17] |
| BEHT | Carrageenan-induced paw edema in mice | 5, 10 mg/kg | Significant reversal of carrageenan-induced paw edema | [22] |
| CEHNT | Carrageenan-induced paw edema in mice | 5, 10 mg/kg | Significant reversal of carrageenan-induced paw edema | [22]|
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing acute inflammation in the rat paw to assess the anti-inflammatory potential of test compounds. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the evaluation of compounds targeting different inflammatory mediators. [19][20] Materials:
-
Male Wistar rats (150-200g)
-
Lambda carrageenan
-
0.9% sterile saline solution
-
Plethysmometer or digital calipers
-
Test compound and vehicle
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week as previously described.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration:
-
Administer the test compound, vehicle, or standard drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally or orally. [23]4. Induction of Inflammation:
-
Thirty minutes after compound administration, inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw. [23]5. Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [23]6. Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Perspectives
Thiazolidine-based compounds represent a rich source of therapeutic agents with demonstrated in vivo efficacy in diverse disease areas. The established thiazolidinediones for diabetes serve as a blueprint for the development of novel derivatives targeting cancer and inflammation. The experimental models and protocols detailed in this guide provide a framework for the preclinical evaluation of these compounds. As our understanding of the complex signaling pathways involved in these diseases grows, so too will our ability to design and test the next generation of highly effective and safe thiazolidine-based therapeutics. The key to success lies in rigorous, well-designed in vivo studies that provide a clear rationale for advancing these promising molecules to the clinic.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and <i>in vivo</i> studies - Arabian Journal of Chemistry [arabjchem.org]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic Acid Analogs for Anticancer Drug Discovery
For Immediate Release
Introduction
The thiazolidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] The versatility of this heterocyclic system, particularly the ease of substitution at the C-2 position, allows for the generation of diverse chemical libraries for drug discovery. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a specific subclass: 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid and its analogs, with a focus on their potential as anticancer agents.
While direct and extensive SAR studies on this specific family of compounds are emerging, this guide synthesizes data from closely related 2-aryl and 2-heteroaryl-thiazolidine-4-carboxylic acid derivatives to extrapolate and predict key structural determinants for biological activity. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and evaluation, and present a comparative analysis of structural modifications to guide future drug development efforts.
Core Scaffold: this compound
The core structure consists of a thiazolidine-4-carboxylic acid ring linked at the C-2 position to a 3-methyl-thiophene moiety. The inherent chirality at C-4 of the thiazolidine ring (derived from L-cysteine) and the potential for diastereomers at C-2 offer stereochemical diversity that can significantly impact biological activity.
Caption: Core structure of this compound with key regions for SAR exploration.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of thiazolidine-4-carboxylic acid analogs is highly dependent on the nature of the substituent at the C-2 position, as well as modifications to the thiazolidine ring and the carboxylic acid group.[3]
Modifications of the Thiophene Ring
The thiophene ring, as a bioisostere of the phenyl ring, is a common moiety in many active pharmaceutical ingredients.[4] Substituents on the thiophene ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
-
Position and Nature of Substituents: Based on SAR studies of related 2-arylthiazolidine derivatives, it is hypothesized that the position and electronic nature of substituents on the thiophene ring will be critical for activity. For instance, in a series of 2-arylthiazolidine-4-carboxylic acid amides, electron-withdrawing groups on the phenyl ring were found to enhance anticancer activity.[3] It is plausible that similar trends would be observed with substituted thiophene analogs. The methyl group at the 3-position of the thiophene ring in the parent compound likely contributes to a specific steric and electronic profile that can be optimized.
-
Comparative Analysis with Phenyl Analogs: Studies on 2-phenylthiazolidine-4-carboxylic acid derivatives have shown that substituents at the para position of the phenyl ring often lead to potent activity.[3] For 2-thienyl analogs, the corresponding 5-position on the thiophene ring would be a key site for modification.
Table 1: Hypothetical SAR of Thiophene Ring Modifications
| Modification on Thiophene Ring | Predicted Effect on Anticancer Activity | Rationale based on Analogous Series |
| Shifting the methyl group from C-3 to C-4 or C-5 | May decrease or alter activity | Changes in steric hindrance and electronic distribution affecting target binding. |
| Addition of electron-withdrawing groups (e.g., -Cl, -NO2) at C-5 | Potential increase in activity | Mimics the effect observed in 2-aryl analogs where electron-withdrawing groups enhance potency.[5] |
| Addition of electron-donating groups (e.g., -OCH3) at C-5 | May decrease activity | In some series of 2-arylthiazolidines, electron-donating groups have been shown to reduce anticancer activity.[3] |
| Replacement of thiophene with other heterocycles (e.g., furan, pyridine) | Variable, potential for novel activity profiles | Each heterocycle offers a unique electronic and hydrogen bonding profile. |
Modifications of the Thiazolidine Ring
The thiazolidine ring itself offers opportunities for modification that can impact the compound's stability, lipophilicity, and interaction with target proteins.
-
N-3 Position: The nitrogen at the 3-position is a common site for substitution. N-acylation or N-alkylation can alter the compound's pharmacokinetic properties and may introduce new interactions with the biological target.
-
C-5 Position: Substitution at the C-5 position can influence the conformation of the thiazolidine ring and introduce additional steric bulk.
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety is a key functional group that is often involved in hydrogen bonding interactions with target proteins. It also contributes to the overall polarity and pharmacokinetic profile of the molecule.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide is a common strategy to increase cell permeability and bioavailability. Several studies on 2-arylthiazolidine-4-carboxylic acid amides have demonstrated potent anticancer activity.[3] The nature of the amine used for amidation can be varied to explore a larger chemical space.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can maintain the key interactions while potentially improving the metabolic stability and pharmacokinetic properties of the compound.
Experimental Protocols
General Synthesis of 2-(Substituted-thienyl)-thiazolidine-4-carboxylic Acid Analogs
The synthesis of the title compounds is typically achieved through a condensation reaction between L-cysteine and the corresponding substituted thiophene-2-carboxaldehyde.[6]
Caption: General synthetic scheme for 2-(substituted-thienyl)-thiazolidine-4-carboxylic acids.
Step-by-Step Protocol:
-
Dissolution: Dissolve L-cysteine hydrochloride (1 equivalent) in a mixture of ethanol and water.
-
Addition of Aldehyde: To the stirred solution, add the desired substituted thiophene-2-carboxaldehyde (1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The product, which often precipitates out of the solution, is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Anticancer Activity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.[7]
Caption: Workflow for the MTT assay to determine the in vitro anticancer activity.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium.
-
Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Comparative Performance and Future Directions
While specific experimental data for a wide range of this compound analogs is not yet extensively published, the analysis of related compound series provides a strong foundation for rational drug design.
Key Takeaways:
-
Thiophene Ring Substitution is Key: The electronic and steric properties of substituents on the thiophene ring are predicted to be major determinants of anticancer activity. Systematic exploration of substituents at the C-5 position is a promising avenue for optimization.
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to amides has proven to be a successful strategy for enhancing the anticancer potency of 2-arylthiazolidine-4-carboxylic acids and is a highly recommended approach for the 2-thienyl series.[3]
-
Stereochemistry Matters: The stereochemistry at C-2 and C-4 of the thiazolidine ring can significantly influence biological activity. The synthesis and evaluation of individual diastereomers are crucial for understanding the SAR and identifying the most active stereoisomer.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions on both the thiophene and thiazolidine rings. This will enable the development of a comprehensive SAR and the identification of lead compounds with potent and selective anticancer activity.
References
-
Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-495. [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Chemistry Central Journal, 7, 126. [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of the Iranian Chemical Society, 18, 2795–2839. [Link]
-
Thiazolidines: Synthesis and Anticancer Activity. ResearchGate. [Link]
-
Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. Natural Product Communications, 13(5), 575-578. [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(10), 2657-2688. [Link]
-
Synthesis, Antimicrobial, Anticancer Evaluation of 2-(aryl)-4- Thiazolidinone Derivatives and their QSAR Studies. Current Topics in Medicinal Chemistry, 15(11), 1056-1071. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 15(12), 1598. [Link]
-
Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine -4-one and Thiadiazol Derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. ResearchGate. [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 22(21), 11598. [Link]
-
Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy. Current Medicinal Chemistry, 32(1), 1-1. [Link]
-
Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(4), 811-817. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(16), 3589. [Link]
-
Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids. ResearchGate. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 082. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8968. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]
-
The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-19. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pjps.pk [pjps.pk]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of different synthetic routes to thiazolidine-4-carboxylic acids
<
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Thiazolidine-4-carboxylic acids are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents, including antivirals and antioxidants.[1][2] Their structural similarity to proline and the inherent chirality derived from cysteine precursors make them valuable building blocks in medicinal chemistry and peptide synthesis.[3][4] This guide provides a comparative analysis of the primary synthetic methodologies, offering insights into the mechanistic nuances, practical advantages, and limitations of each route to aid researchers in selecting the optimal strategy for their specific application.
The Cornerstone: Cysteine-Based Condensation Reactions
The most prevalent and straightforward approach to synthesizing 2-substituted thiazolidine-4-carboxylic acids is the direct condensation of L-cysteine with an aldehyde or ketone.[2][3][5] This reaction leverages the nucleophilic character of both the amino and thiol groups of cysteine to form the stable five-membered thiazolidine ring.
Reaction Mechanism and Stereochemistry
The reaction proceeds via the initial formation of a Schiff base (imine) intermediate between the primary amine of cysteine and the carbonyl group of the aldehyde/ketone.[6][7] This is followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to cyclization and the formation of the thiazolidine ring.[6]
When L-cysteine is used as the starting material, the chirality at the C4 position is retained from the natural amino acid. The condensation reaction introduces a new stereocenter at the C2 position, resulting in the formation of a mixture of diastereomers (cis and trans).[3][8] The ratio of these diastereomers can be influenced by the reaction solvent and the nature of the substituent on the aldehyde or ketone.[3]
Advantages and Limitations
Advantages:
-
Operational Simplicity: The reaction is typically a one-pot procedure performed under mild conditions, often at room temperature.[5]
-
High Atom Economy: It is a condensation reaction where the primary byproduct is water, making it an efficient process.
-
Readily Available Starting Materials: L-cysteine and a vast array of aldehydes and ketones are commercially available.
Limitations:
-
Diastereoselectivity: The formation of diastereomeric mixtures often necessitates challenging separation and purification steps.[3]
-
Substrate Scope: The reaction can be sensitive to the electronic and steric properties of the carbonyl compound.
-
Reversibility: The formation of the thiazolidine ring is a reversible process, and the stability of the product can be influenced by pH and the substituent at the C2 position.[7]
Generalized Experimental Protocol
The following protocol outlines a typical procedure for the synthesis of 2-aryl thiazolidine-4-carboxylic acids.
Materials:
-
L-cysteine hydrochloride
-
Sodium acetate
-
Substituted aromatic aldehyde
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve L-cysteine hydrochloride in distilled water.
-
Add sodium acetate to the solution.
-
In a separate flask, dissolve the aromatic aldehyde in ethanol.
-
Add the aldehyde solution to the cysteine solution and stir vigorously at room temperature for approximately 24 hours.[5]
-
Induce precipitation by placing the reaction vessel in an ice bath.
-
Collect the precipitate by suction filtration and wash with cold ethanol.[5]
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-aryl thiazolidine-4-carboxylic acid.[2]
Multicomponent Reactions: The Path to Molecular Diversity
Multicomponent reactions (MCRs) offer an efficient alternative for generating molecular complexity in a single step. For the synthesis of thiazolidine derivatives, the Strecker and Ugi reactions are particularly relevant.[9]
The Strecker Synthesis
The Strecker synthesis is a classic method for producing amino acids from aldehydes, ammonia, and cyanide.[10][11] While not a direct route to the thiazolidine ring itself, it can be adapted to create precursors or analogs. The core of the reaction involves the formation of an α-aminonitrile from an aldehyde, which is then hydrolyzed to the corresponding amino acid.[11]
Mechanism Overview:
-
Formation of an imine from the aldehyde and ammonia.
-
Nucleophilic addition of cyanide to the imine to form an α-aminonitrile.
-
Hydrolysis of the nitrile group to a carboxylic acid.[10]
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[12][13] By strategically choosing bifunctional starting materials, this reaction can be employed to construct the thiazolidine core. For instance, using cysteine as the amine component (containing both an amine and a thiol) can lead to post-Ugi modifications that form the thiazolidine ring.
Mechanism Overview:
-
Condensation of the amine and the carbonyl compound to form an imine.
-
Reaction of the imine with the isocyanide and the carboxylic acid to form a nitrilium ion intermediate.
-
Intramolecular attack of the carboxylate on the nitrilium ion, followed by a Mumm rearrangement to yield the final product.[13]
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Cysteine Condensation | One-pot reaction of cysteine and a carbonyl compound.[2][3] | Simple, high atom economy, readily available starting materials. | Often produces diastereomeric mixtures, limited stereocontrol, reversibility.[3][7] | 81-93%[5] |
| Strecker Synthesis | Forms α-amino acids from aldehydes, ammonia, and cyanide.[10] | Well-established, versatile for amino acid synthesis. | Requires handling of toxic cyanide, harsh hydrolysis conditions. | Varies |
| Ugi Reaction | Four-component reaction yielding α-acylamino carboxamides.[12] | High convergence, creates molecular diversity, good for library synthesis.[9][13] | Requires isocyanides (often have unpleasant odors), complex product mixtures possible. | Varies |
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic strategies, the following diagrams illustrate the core transformations.
Caption: Cysteine Condensation Pathway.
Caption: Strecker Synthesis Pathway.
Conclusion and Future Perspectives
The synthesis of thiazolidine-4-carboxylic acids is dominated by the robust and straightforward condensation of cysteine with carbonyl compounds. This method's simplicity and efficiency make it the workhorse for accessing a wide range of 2-substituted derivatives. However, the inherent challenge of controlling diastereoselectivity remains a key area for methodological improvement.
Multicomponent reactions like the Ugi synthesis represent a more sophisticated approach, enabling the rapid generation of complex and diverse molecular scaffolds. While currently less common for the direct synthesis of the basic thiazolidine-4-carboxylic acid ring, their potential for creating highly functionalized derivatives is significant, especially in the context of combinatorial chemistry and drug discovery.
Future research will likely focus on the development of highly stereoselective catalytic methods. The use of chiral catalysts could provide a solution to the diastereoselectivity issue in cysteine condensations, offering a more efficient route to enantiomerically pure thiazolidine-4-carboxylic acids. Furthermore, the exploration of green chemistry principles, such as the use of biocatalysis or solvent-free reaction conditions, will continue to refine these essential synthetic transformations.
References
- Benchchem. (n.d.). Optimizing reaction conditions for the condensation of L-cysteine with aldehydes.
- Berezovskaya, I. V., & Boveris, A. (n.d.). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. PubMed.
- El-Gazzar, A. R., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Current Topics in Medicinal Chemistry.
- Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience.
- ResearchGate. (n.d.). Reaction scheme for the formation of thiazolidines as proposed in parts in the literature.
- Ludescher, B., et al. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Analytical and Bioanalytical Chemistry.
- Jagtap, R. M., et al. (n.d.). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Nova Science Publishers.
- Benchchem. (2026). Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists.
- National Center for Biotechnology Information. (n.d.). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PubMed Central.
- Benchchem. (n.d.). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers.
- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives.
- Bireddy, S., et al. (n.d.). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives.
- Sharma, A., et al. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central.
- Benchchem. (n.d.). Comparative Analysis of Thiazolidine Derivatives: A Statistical and Methodological Guide.
- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pak J Pharm Sci.
- Biosynth. (n.d.). N-Acetyl-thiazolidine 4-carboxylic acid.
- TCI (Shanghai) Development Co., Ltd. (n.d.). Ugi Four-component Reaction.
- National Center for Biotechnology Information. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. DSpace at My University.
Sources
- 1. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. nbinno.com [nbinno.com]
- 5. pjps.pk [pjps.pk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. novapublishers.com [novapublishers.com]
- 9. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. Ugi Four-component Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 13. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid on Target Enzymes: A Comparative Guide
In the landscape of modern drug discovery, the identification and validation of novel enzyme inhibitors are paramount.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the inhibitory potential of the novel compound, 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid. Drawing from established principles of enzyme kinetics and inhibitor characterization, this document outlines a logical, multi-stage experimental approach, from initial target identification to in-depth mechanistic studies.[3][4]
The unique structural composition of this compound, which integrates a thiazolidine-4-carboxylic acid core with a methyl-thiophene moiety, suggests a compelling potential for interaction with a range of enzymatic targets. Thiazolidine derivatives have demonstrated inhibitory activity against various enzymes, including α-amylase, α-glucosidase, and influenza neuraminidase.[5][6][7] Furthermore, the thiophene ring is a well-recognized pharmacophore in medicinal chemistry, known for its presence in anti-inflammatory agents that target enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[8]
This guide is structured to provide not just a set of protocols, but a self-validating experimental workflow that ensures the generation of robust and reliable data. We will explore the rationale behind each experimental choice, enabling researchers to adapt and troubleshoot effectively.
Part 1: Target Identification and Initial Screening
The first critical step is to identify potential enzyme targets for this compound. Based on its structural motifs, a primary screening panel should include enzymes from the following classes:
-
Proteases: The carboxylic acid and thiazolidine ring may interact with active sites of proteases.
-
Kinases: Thiophene derivatives have been explored as kinase inhibitors.[9]
-
Carbohydrate-metabolizing enzymes: Given the activity of other thiazolidine derivatives, enzymes like α-amylase and α-glucosidase are plausible targets.[5][6]
-
Enzymes in inflammatory pathways: The thiophene moiety suggests potential activity against COX and LOX enzymes.[8]
Experimental Workflow: Initial Screening
The initial screening phase aims to identify a "hit" from the panel of potential targets. High-throughput screening (HTS) methodologies are ideal for this purpose.[1]
Caption: High-level workflow for initial screening and hit identification.
Part 2: Quantitative Characterization of Inhibition
Once a target enzyme has been identified, the next phase involves quantifying the inhibitory potency of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter for this purpose.[10][11][12]
Protocol: IC50 Determination
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its specific substrate in an appropriate assay buffer. The optimal pH and buffer components should be determined beforehand.[13]
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound. The concentration range should typically span several orders of magnitude around the estimated IC50.
-
Assay Setup: In a microplate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction Progress: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the initial reaction velocity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
Data Presentation: Comparative IC50 Values
To provide context, the IC50 of the test compound should be compared with a known inhibitor of the target enzyme (positive control) and a structurally similar but inactive molecule (negative control).
| Compound | Target Enzyme | IC50 (µM) |
| This compound | [Target X] | [XX.X] |
| [Known Inhibitor (e.g., Oseltamivir for Neuraminidase)] | [Target X] | [YY.Y] |
| [Negative Control Compound] | [Target X] | >100 |
Part 3: Elucidating the Mechanism of Inhibition
Understanding how an inhibitor interacts with its target is crucial for lead optimization.[3][4] The primary goal is to determine the mode of inhibition: competitive, non-competitive, uncompetitive, or mixed.[14]
Experimental Design: Kinetic Studies
To determine the mechanism of inhibition, enzyme kinetics are studied at varying concentrations of both the substrate and the inhibitor.
Caption: Workflow for determining the mechanism of enzyme inhibition.
Data Analysis and Interpretation
The data from these kinetic experiments are typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines at different inhibitor concentrations reveals the mechanism of inhibition.
| Mechanism of Inhibition | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Varies | Lines intersect at a point other than the axes. |
Part 4: Comparison with Alternative Inhibitors
A critical aspect of this guide is to objectively compare the performance of this compound with existing inhibitors of the target enzyme. This comparison should be multi-faceted, considering not only potency but also selectivity and potential for off-target effects.
Selectivity Profiling
The selectivity of an inhibitor is its ability to inhibit the target enzyme without affecting other related enzymes.[1]
Protocol: Selectivity Panel Screening
-
Select Related Enzymes: Choose a panel of enzymes that are structurally or functionally related to the primary target.
-
Perform Inhibition Assays: Determine the IC50 of this compound against each enzyme in the panel.
-
Calculate Selectivity Index: The selectivity index is the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target. A higher selectivity index indicates greater selectivity.
Comparative Data Summary
The performance of the test compound should be benchmarked against at least one well-characterized competitor inhibitor.
| Parameter | This compound | Competitor Inhibitor [Name] |
| Target Enzyme | [Target X] | [Target X] |
| IC50 (µM) | [XX.X] | [ZZ.Z] |
| Mechanism of Action | [Determined Mechanism] | [Known Mechanism] |
| Selectivity Index | [Value] | [Value] |
Conclusion
This guide provides a robust and scientifically rigorous framework for the validation of this compound as an enzyme inhibitor. By following this structured approach, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this compound as a potential therapeutic agent. The emphasis on comparative analysis with existing inhibitors will provide a clear understanding of its relative advantages and potential for further investigation.
References
- IC50 Determination. (n.d.). edX.
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. Retrieved January 17, 2026, from [Link]
-
Enzyme Inhibitors Market Size, Growth, Trends, Report 2035. (n.d.). Retrieved January 17, 2026, from [Link]
-
Arif, M. N., et al. (2025, April 18). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics. Retrieved January 17, 2026, from [Link]
-
Arif, M. N., et al. (2025, May 25). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved January 17, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual. NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
-
Enzyme Activity Assays. (n.d.). Amsbio. Retrieved January 17, 2026, from [Link]
-
Jain, N., et al. (2023, April 1). Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. Current Catalysis. Retrieved January 17, 2026, from [Link]
-
Steady-state enzyme kinetics. (2021, May 10). The Biochemist. Portland Press. Retrieved January 17, 2026, from [Link]
-
Enzyme Inhibitors and Activators. (2017, March 29). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. Retrieved January 17, 2026, from [Link]
-
Enzyme inhibitory assay: Significance and symbolism. (2025, September 7). Retrieved January 17, 2026, from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Enzyme Inhibitor Market Size, Competitors & Forecast to 2032. (n.d.). Retrieved January 17, 2026, from [Link]
-
Enzyme Activity Assay. (n.d.). Creative BioMart. Retrieved January 17, 2026, from [Link]
-
Mechanism-based Inhibition of Enzymes. (2010, April 5). YouTube. Retrieved January 17, 2026, from [Link]
-
Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual. NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025, September 12). PubMed. Retrieved January 17, 2026, from [Link]
-
Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Enzyme Inhibitor Market Size to Hit USD 45.72 Billion by 2034. (2025, July 3). Precedence Research. Retrieved January 17, 2026, from [Link]
-
Enzyme Inhibitors Companies. (n.d.). Mordor Intelligence. Retrieved January 17, 2026, from [Link]
-
Global Markets for Enzyme Inhibitors. (n.d.). BCC Research. Retrieved January 17, 2026, from [Link]
-
2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain. (1993, July 6). PubMed. Retrieved January 17, 2026, from [Link]
-
Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. (2024, March 14). NIH. Retrieved January 17, 2026, from [Link]
-
Regulated Formation of Inhibited Color and Enhanced Flavor Derived from Heated 2-Threityl-Thiazolidine-4-Carboxylic Acid with Additional Cysteine Targeting at Different Degradation Stages. (2023, October 4). PubMed. Retrieved January 17, 2026, from [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PMC. Retrieved January 17, 2026, from [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. marketresearchfuture.com [marketresearchfuture.com]
- 3. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jpbsci.com [jpbsci.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
A Head-to-Head Comparison of Thiazolidine Derivatives in Biological Assays: A Guide for Researchers
Thiazolidine derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive, head-to-head comparison of various thiazolidine derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance in key biological assays. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their own investigations.
The core of the thiazolidine structure, a five-membered ring containing sulfur and nitrogen, allows for extensive modification at several positions, leading to a vast chemical space with diverse pharmacological properties.[3][4] These derivatives have shown significant promise as anticancer, antimicrobial, antidiabetic, and antioxidant agents.[5][6][7] This guide will explore these activities through the lens of comparative data and detailed experimental protocols.
The Thiazolidine Core: A Foundation for Diverse Bioactivity
The thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3.[8] Modifications at positions 2, 3, 4, and 5 of the thiazolidine ring have profound effects on the resulting compound's biological activity.[3][9] For instance, the presence of a carbonyl group at position 4 gives rise to the thiazolidin-4-one scaffold, a common feature in many biologically active derivatives.[9] Furthermore, the substitution at the 5-position with different aryl groups has been a key strategy in developing potent therapeutic agents.
Comparative Analysis of Anticancer Activity
Thiazolidine derivatives have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis in various cancer cell lines.[6][10] The following data summarizes the cytotoxic effects of several thiazolidine derivatives against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as the primary metric for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 28a | HepG2 (Liver) | 27.59 | [3] |
| MCF-7 (Breast) | 8.97 | [3] | |
| HT-29 (Colon) | 5.42 | [3] | |
| 28b | HepG2 (Liver) | 4.97 | [3] |
| MCF-7 (Breast) | 5.33 | [3] | |
| HT-29 (Colon) | 3.29 | [3] | |
| 39 | MDA-MB-231 (Breast) | 1.9 | [3][5] |
| HepG2 (Liver) | 5.4 | [3][5] | |
| HT-29 (Colon) | 6.5 | [3][5] | |
| Compound 5d | Leukemia SR | 2.04 | [11] |
| NCI-H522 (Non-Small Cell Lung) | 1.36 | [11] | |
| COLO 205 (Colon) | 1.64 | [11] | |
| SK-MEL-2 (Melanoma) | 1.64 | [11] | |
| RXF 393 (Renal) | 1.15 | [11] | |
| MDA-MB-468 (Breast) | 1.11 | [11] | |
| Compound 28 | HeLa (Cervical) | 3.2 | [6] |
| MCF-7 (Breast) | 2.1 | [6] | |
| LNCaP (Prostate) | 2.9 | [6] | |
| A549 (Lung) | 4.6 | [6] |
Expert Insights: The data clearly indicates that minor structural modifications can lead to significant differences in anticancer potency. For instance, the substitution pattern on the arylidene moiety at position 5 plays a crucial role in determining the cytotoxic activity. The superior activity of compound 28b compared to 28a against the tested cell lines highlights the importance of specific functional groups in mediating the anticancer effect.[3] Similarly, the broad-spectrum activity of compound 5d across multiple cancer types underscores the potential of thiazolidine derivatives as versatile anticancer agents.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[10]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazolidine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Causality Behind Experimental Choices: The choice of cell lines is critical and should be representative of the cancer type being investigated. The incubation time for compound treatment is optimized to allow for the compound to exert its effect without causing excessive cell death in the control group. The MTT assay is chosen for its simplicity, reliability, and high-throughput nature.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Comparative Analysis of Antimicrobial Activity
Thiazolidine derivatives have also demonstrated significant activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[12][13] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
| Compound ID | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) | Reference |
| Compound 5 | S. aureus | 0.06 | S. Typhimurium | 0.008 | [13] |
| Compound 8 | S. aureus | 0.12 | S. Typhimurium | 0.015 | [13] |
| Compound 15 | S. aureus | 0.12 | S. Typhimurium | 0.015 | [13] |
| Derivatives (general) | Gram-positive bacteria | 2-16 | - | - | [12] |
| Chloro-substituted | S. aureus | - | E. coli | - | [14][15] |
Expert Insights: The data reveals that certain thiazolidine derivatives exhibit potent antibacterial activity, with some compounds showing greater efficacy against specific bacterial strains. For instance, compound 5 is particularly effective against S. Typhimurium.[13] The presence of specific substituents, such as chloro groups, has been shown to enhance antimicrobial activity.[14][15]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Culture the test bacteria overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of the thiazolidine derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculate Wells: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Causality Behind Experimental Choices: The use of a standardized inoculum and specific growth medium ensures reproducibility of the results. The 0.5 McFarland standard is crucial for achieving the correct final bacterial concentration. The incubation conditions are optimized for the growth of the specific bacterial strains being tested.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Analysis of Antidiabetic Activity
Thiazolidinediones (TZDs), a specific class of thiazolidine derivatives, are well-known for their use in the treatment of type 2 diabetes.[16][17] They act as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[18]
| Compound ID | Target | Activity | Reference |
| Pioglitazone | PPAR-γ | Agonist | [18] |
| Rosiglitazone | PPAR-γ | Agonist | [18] |
| TZDD1 | Aldose Reductase | IC50 = 27.54 µg/mL | [16] |
| Compound 6 | α-amylase | Potent inhibitor | [19] |
| Compound 11 | α-amylase | Potent inhibitor | [19] |
Expert Insights: The data highlights the multifaceted antidiabetic potential of thiazolidine derivatives. While classic TZDs like pioglitazone and rosiglitazone target PPAR-γ, newer derivatives are being explored for their ability to inhibit other key enzymes involved in glucose metabolism, such as aldose reductase and α-amylase.[16][19] This suggests the possibility of developing multi-target antidiabetic drugs with improved efficacy and reduced side effects.
Signaling Pathway: PPAR-γ Activation by Thiazolidinediones
The activation of PPAR-γ by thiazolidinedione derivatives leads to a cascade of events that ultimately improves insulin sensitivity.
PPAR-γ Signaling Pathway
Caption: Mechanism of action of thiazolidinediones via PPAR-γ activation.
Conclusion
This comparative guide underscores the significant potential of thiazolidine derivatives across multiple therapeutic areas. The presented data and protocols provide a solid foundation for researchers to design and execute their own studies. The versatility of the thiazolidine scaffold, coupled with the ever-expanding understanding of its structure-activity relationships, ensures that this class of compounds will remain a fertile ground for drug discovery for years to come. As a self-validating system, the protocols described herein, when followed diligently, will yield reliable and reproducible results, contributing to the advancement of medicinal chemistry and the development of novel therapeutics.
References
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. (2021-10-26). Available from: [Link]
-
Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2025-09-19). Available from: [Link]
-
Biological Activities of Thiazolidine - A Review - SciSpace. Available from: [Link]
-
Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2025-09-19). Available from: [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. Available from: [Link]
-
Thiazolidine - Wikipedia. Available from: [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - MDPI. Available from: [Link]
-
Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - MDPI. Available from: [Link]
-
Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - NIH. Available from: [Link]
-
(PDF) Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine -4-one and Thiadiazol Derivatives - ResearchGate. Available from: [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Available from: [Link]
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC - NIH. Available from: [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - MDPI. Available from: [Link]
-
Design synthesis and evaluation of novel thiazolidinedione derivatives as antidiabetic agents - The Pharma Innovation Journal. (2017-11-30). Available from: [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH. Available from: [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH. Available from: [Link]
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024-08-25). Available from: [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. Available from: [Link]
-
Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. Available from: [Link]
-
Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC - PubMed Central. (2022-01-27). Available from: [Link]
-
General structure of thiazolidinone derivatives. - ResearchGate. Available from: [Link]
-
Structure of the thiazolidine-2,4-dione scaffold. - ResearchGate. Available from: [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC - NIH. Available from: [Link]
-
Biological potential of thiazolidinedione derivatives of synthetic origin - PMC. (2017-12-08). Available from: [Link]
Sources
- 1. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolidine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanobioletters.com [nanobioletters.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. mdpi.com [mdpi.com]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Navigating the Preclinical Gauntlet: A Comparative Guide to the Toxicological Profile of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicity is paramount to de-risking its progression towards clinical evaluation. This guide provides a comprehensive framework for evaluating the toxicological profile of a novel thiazolidine derivative, 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid. As a Senior Application Scientist, my objective is not merely to present a rigid protocol but to offer a strategic and scientifically-grounded approach. This document will compare the anticipated toxicological performance of our lead compound against established drugs within the same therapeutic class, the thiazolidinediones (TZDs), namely Pioglitazone and Rosiglitazone. The experimental designs herein are constructed to be self-validating, ensuring the generation of robust and interpretable data.
Mechanistic Context: Understanding the Thiazolidinedione Class
Thiazolidinediones exert their therapeutic effects, primarily in the context of type 2 diabetes, through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.[1][2][3][4][5] Activation of PPARγ modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity.[4] However, this mechanism is not without its liabilities, as evidenced by the adverse effect profiles of marketed TZDs, which include concerns of fluid retention, weight gain, and cardiovascular risks.[1] Our investigational compound, this compound, shares the core thiazolidine ring, necessitating a thorough investigation of both on-target and off-target toxicities.
A Tiered Approach to Toxicity Assessment: From In Silico to In Vivo
A logical and resource-efficient toxicological evaluation follows a tiered progression. We begin with computational and in vitro assays to rapidly identify potential liabilities, followed by more complex and physiologically relevant in vivo models for confirmation and deeper mechanistic understanding.
Tier 1: In Vitro General Cytotoxicity Assessment
The initial step is to ascertain the compound's general toxicity to living cells. This is a fundamental measure of its potential to induce cell death and provides a therapeutic window context.[6][7][8][9][10]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human hepatoma (HepG2) cells and human embryonic kidney (HEK293) cells will be cultured in appropriate media to 80% confluency in 96-well plates.
-
Compound Treatment: Cells will be treated with a concentration range of this compound, Pioglitazone, and Rosiglitazone (e.g., 0.1 µM to 100 µM) for 24 and 48 hours. A vehicle control (e.g., 0.1% DMSO) will be included.
-
MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization and Absorbance Reading: The formazan crystals will be solubilized, and the absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability will be expressed as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) will be calculated.
Expected Comparative Data:
| Compound | HepG2 IC50 (µM) | HEK293 IC50 (µM) |
| This compound | > 100 | > 100 |
| Pioglitazone | > 100 | > 100 |
| Rosiglitazone | > 100 | > 100 |
| Doxorubicin (Positive Control) | ~1 | ~0.5 |
Causality and Interpretation: A high IC50 value for our lead compound, comparable to the established TZDs, would suggest a favorable initial cytotoxicity profile. Doxorubicin serves as a positive control to validate the assay's sensitivity to cytotoxic agents.
Caption: Workflow for MTT-based cytotoxicity assay.
Tier 2: Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.[11][12] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these tests.[11][12][13][14]
Experimental Protocol: In Vitro Micronucleus Assay (OECD TG 487)
-
Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes will be used.
-
Compound Exposure: Cells will be exposed to at least three concentrations of the test compounds, with and without metabolic activation (S9 fraction), for a short duration (3-6 hours) followed by a recovery period, or for a longer duration (24 hours) without a recovery period.
-
Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Binucleated cells are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Expected Comparative Data:
| Compound | Concentration Range (µM) | Micronucleus Frequency (-S9) | Micronucleus Frequency (+S9) |
| This compound | 1 - 10 | No significant increase | No significant increase |
| Pioglitazone | 1 - 10 | No significant increase | No significant increase |
| Rosiglitazone | 1 - 10 | No significant increase | No significant increase |
| Mitomycin C (Positive Control, -S9) | 0.1 - 1 | Significant increase | N/A |
| Cyclophosphamide (Positive Control, +S9) | 1 - 10 | N/A | Significant increase |
Causality and Interpretation: The absence of a significant increase in micronuclei for our lead compound, in line with the established TZDs, would strongly suggest a lack of clastogenic or aneugenic activity. The inclusion of both direct-acting (Mitomycin C) and metabolically activated (Cyclophosphamide) positive controls is essential for validating the assay's integrity.
Caption: Signaling pathway of thiazolidinediones via PPARγ activation.
Conclusion and Forward Look
This guide outlines a robust, multi-tiered strategy for the comprehensive toxicological assessment of this compound. By employing a combination of validated in vitro assays and, where necessary, targeted in vivo studies, we can build a detailed safety profile of this novel compound. The direct comparison with established drugs like Pioglitazone and Rosiglitazone at each stage provides essential context for data interpretation and decision-making. A favorable outcome from this battery of tests would provide a strong rationale for advancing this promising candidate into formal preclinical development and, ultimately, towards improving patient care.
References
- Andrade, R. J., et al. (2019). Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation.
-
Wikipedia. (2024). Thiazolidinedione. Wikipedia. [Link]
-
Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]
-
Shi, Q., et al. (2010). Biomarkers for drug-induced liver injury. SciSpace. [Link]
-
ResearchGate. (n.d.). Thiazolidinediones - Mechanisms of action. ResearchGate. [Link]
-
Campbell, I. W. (2004). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber. [Link]
-
Yki-Järvinen, H. (2002). The mode of action of thiazolidinediones. PubMed. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Australian Prescriber. (2004). Thiazolidinediones - mechanisms of action. Therapeutic Guidelines. [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
-
Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Marcon, F., & Cordelli, E. (n.d.). OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità. [Link]
-
McGill, M. R., & Jaeschke, H. (2019). Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity. PubMed Central. [Link]
-
UK Animals in Science Committee. (n.d.). Genotoxicity. UKAAT. [Link]
-
Moreno-Torres, R., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. [Link]
-
GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. [Link]
-
GOV.UK. (2024). Guidance on the genotoxicity testing strategies for germ cell mutagens. GOV.UK. [Link]
-
Church, R. J., & Watkins, P. B. (2017). Biomarkers of drug-induced liver injury: progress and utility in research, medicine, and regulation. National Institutes of Health. [Link]
-
Magar, S. (2016). OECD Guidlines By Genotoxicity. Slideshare. [Link]
-
MuriGenics. (n.d.). Toxicology. MuriGenics. [Link]
-
Gogle, M. M., et al. (2023). Insights into Drug Cardiotoxicity from Biological and Chemical Data: The First Public Classifiers for FDA DICTrank. PubMed Central. [Link]
-
Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. Molecular Devices. [Link]
-
Gogle, M. M., et al. (2023). Insights into Drug Cardiotoxicity from Biological and Chemical Data: The First Public Classifiers for FDA Drug-Induced Cardiotoxicity Rank. PubMed Central. [Link]
-
Eurofins Discovery. (2020). High-Throughput Assessment of Compound-Induced Cardiotoxicity Using Human iPSC-Derived Cardiomyocyte. YouTube. [Link]
-
Pacific BioLabs. (n.d.). Toxicology Studies. Pacific BioLabs. [Link]
-
Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Nuvisan. [Link]
-
Altogen Labs. (n.d.). Toxicology Studies. Altogen Labs. [Link]
-
Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene. [Link]
Sources
- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nps.org.au [nps.org.au]
- 4. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. kosheeka.com [kosheeka.com]
- 11. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 12. Genotoxicity | UKAAT [ukaat.org.uk]
- 13. gov.uk [gov.uk]
- 14. OECD Guidlines By Genotoxicity | PPTX [slideshare.net]
A Senior Application Scientist's Guide to Benchmarking New Thiazolidine Compounds Against Known Inhibitors
Introduction: The Enduring Versatility of the Thiazolidine Scaffold
The thiazolidine ring system, particularly the thiazolidin-2,4-dione (TZD) core, represents a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility has led to the development of drugs for a wide array of diseases, from type 2 diabetes to cancer and inflammatory conditions.[2][3][4][5] The well-known "glitazones" (e.g., Pioglitazone, Rosiglitazone) solidified the therapeutic potential of this class by targeting the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) to enhance insulin sensitivity.[6][7] However, the TZD scaffold is not limited to a single target; derivatives have been synthesized to inhibit enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), opening up new therapeutic avenues.[8][9][10][11]
The development of novel TZD derivatives necessitates a rigorous, multi-tiered benchmarking process. It is not enough for a new compound to show activity; it must demonstrate a superior or differentiated profile compared to existing, well-characterized inhibitors. This guide provides a comprehensive framework for researchers and drug development professionals to objectively compare the performance of new thiazolidine compounds with established alternatives, supported by robust experimental design and data interpretation. We will move from direct target engagement in vitro to cellular efficacy and, finally, to preclinical validation, explaining the critical causality behind each experimental choice.
Pillar 1: Understanding the Molecular Target and Mechanism of Action
Before any benchmarking can begin, a deep understanding of the target's biology is paramount. The choice of assays, cell lines, and animal models is entirely dependent on the intended mechanism of action. While TZDs are famously PPARγ agonists, your novel compound may be designed for a different target.[6][12]
A primary mechanism for antidiabetic TZDs involves the activation of PPARγ. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, regulating the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity.[12]
Caption: PPARγ signaling pathway activated by a thiazolidine compound.
Pillar 2: A Multi-Tiered Benchmarking Workflow
A robust benchmarking strategy does not rely on a single experiment. It follows a logical progression from simplified systems to complex biological environments. This tiered approach is cost-effective and ensures that only the most promising candidates advance, weeding out compounds with poor permeability, high toxicity, or off-target effects early in the process.[13][14]
The causality is clear: an inhibitor must first bind its target (Tier 1), then demonstrate efficacy and safety in a living cell (Tier 2), and finally, produce a therapeutic effect in a whole organism (Tier 3).
Caption: A sequential workflow for benchmarking inhibitor performance.
Tier 1: In Vitro Target Engagement and Potency
Objective: To confirm direct interaction with the molecular target and quantify potency through metrics like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). This tier provides the cleanest assessment of a compound's intrinsic activity, free from confounding factors like cell membrane permeability.[15]
Experimental Protocol: Enzyme Inhibition Assay (e.g., for α-Glucosidase)
This protocol is a self-validating system because it includes positive and negative controls and relies on a standardized, measurable output (absorbance).
-
Preparation:
-
Reconstitute recombinant human α-glucosidase enzyme in an appropriate assay buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the assay buffer.
-
Prepare serial dilutions of the new thiazolidine compounds and the known inhibitor (e.g., Acarbose) in DMSO, followed by a final dilution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
-
Assay Execution (96-well plate format):
-
Add 50 µL of the assay buffer to all wells.
-
Add 25 µL of each compound dilution to the sample wells. Add 25 µL of buffer with DMSO to the "no inhibitor" control wells. Add 25 µL of Acarbose dilutions to the positive control wells.
-
Add 25 µL of the α-glucosidase enzyme solution to all wells except the "blank" wells (which receive buffer instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG substrate solution to all wells.
-
Incubate at 37°C for 30 minutes.
-
-
Data Acquisition & Analysis:
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to enzyme activity.[16]
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Summary: In Vitro Potency
| Compound | Target | Assay Type | Potency (IC50/Ki) |
| New Compound A | α-Glucosidase | Enzyme Inhibition | 5.2 ± 0.4 µM |
| New Compound B | α-Glucosidase | Enzyme Inhibition | 9.8 ± 1.1 µM |
| Acarbose (Known Inhibitor) | α-Glucosidase | Enzyme Inhibition | 654.3 ± 65.8 µM[8] |
| New Compound C | VEGFR-2 | Kinase Assay | 0.05 ± 0.01 µM |
| Sorafenib (Known Inhibitor) | VEGFR-2 | Kinase Assay | 0.09 ± 0.02 µM |
Tier 2: Cellular Efficacy and Toxicity
Objective: To determine if the compound can enter a living cell and engage its target to produce a desired biological effect (efficacy) while assessing its impact on cell health (toxicity).[17][18] This step is critical because high in vitro potency does not always translate to cellular activity due to poor membrane permeability or rapid efflux.[13]
Experimental Protocol: Anti-Proliferative Assay (e.g., for an anti-cancer TZD)
This protocol assesses the compound's ability to inhibit the growth of cancer cells that are dependent on the target pathway (e.g., VEGFR-2).
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells for a VEGFR-2 inhibitor) in the recommended medium supplemented with fetal bovine serum and antibiotics.[11]
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the new thiazolidine compounds and a known inhibitor (e.g., Sorafenib) in the cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO) and "no treatment" wells.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2. This duration allows for multiple cell doubling times, making inhibition effects measurable.
-
-
Viability Assessment (using MTT reagent):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the EC50 value (half-maximal effective concentration).
-
To assess toxicity, perform the same assay on a non-cancerous cell line (e.g., human fibroblasts) to determine the CC50 (half-maximal cytotoxic concentration). The ratio of CC50 to EC50 gives the Selectivity Index (SI), a crucial measure of the therapeutic window.
-
Caption: Logic flow for determining cellular efficacy and selectivity.
Data Summary: Cellular Activity and Selectivity
| Compound | Efficacy (EC50) on MCF-7 | Cytotoxicity (CC50) on Fibroblasts | Selectivity Index (SI) |
| New Compound C | 0.64 ± 0.01 µM [11] | > 50 µM | > 78 |
| New Compound D | 1.2 ± 0.2 µM | 10 µM | 8.3 |
| Sorafenib (Known Inhibitor) | 2.5 ± 0.3 µM | > 50 µM | > 20 |
Tier 3: In Vivo Efficacy Studies
Objective: To evaluate the compound's therapeutic effect in a whole-organism disease model. This is the ultimate test of a drug candidate, as it integrates pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[14] A compound must be absorbed, distributed to the target tissue, remain stable long enough to act, and be cleared without causing undue toxicity.[19][20]
Experimental Protocol: Murine Orthotopic Xenograft Model (High-Level)
This protocol is chosen to mimic the tumor microenvironment more accurately than a subcutaneous model.
-
Model Establishment:
-
Human glioblastoma cells (e.g., U87) are surgically implanted into the brains of immunocompromised mice.
-
Tumor growth is monitored via bioluminescence imaging or MRI.
-
-
Treatment Regimen:
-
Once tumors reach a specified size, mice are randomized into groups: Vehicle control, known inhibitor (e.g., Temozolomide), and new thiazolidine compound(s) at various doses.
-
The causal choice here is the route of administration. Since small molecules often have good oral bioavailability, oral gavage is a common and clinically relevant choice.[21][22] Treatment is typically administered daily for a period of several weeks.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Overall survival. The time until mice reach a predetermined humane endpoint (e.g., significant weight loss, neurological symptoms) is recorded.
-
Secondary Endpoint: Tumor growth inhibition. Tumor volume is measured at regular intervals throughout the study.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare them using a log-rank test.
-
Plot mean tumor volume over time for each group.
-
At the end of the study, tissues can be harvested for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3) to validate the on-target mechanism of action in vivo.
-
Data Summary: In Vivo Efficacy
| Treatment Group | Median Survival (Days) | % Increase in Lifespan vs. Vehicle | Tumor Growth Inhibition (%) |
| Vehicle Control | 25 | - | 0% |
| New Compound E (25 mg/kg) | 45 | 80% | 65% |
| Temozolomide (10 mg/kg) | 38 | 52% | 50% |
Conclusion: Synthesizing a Holistic Performance Profile
Benchmarking is not about a single data point but about building a comprehensive profile. The ideal new thiazolidine compound will not only have high potency at the molecular level (Tier 1) but will also translate that potency into selective cellular activity (Tier 2) and, ultimately, demonstrate superior efficacy in a relevant disease model (Tier 3). By systematically progressing through this multi-tiered framework, researchers can make informed, data-driven decisions, ensuring that only the most promising and differentiated compounds advance toward clinical development. This structured approach mitigates risk and maximizes the potential for discovering the next generation of impactful thiazolidine-based therapeutics.
References
-
Title: Thiazolidinediones - mechanisms of action Source: Australian Prescriber URL: [Link]
-
Title: A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential Source: Research J. Pharm. and Tech. URL: [Link]
-
Title: Mechanism of Action of Thiazolidin-2,4-dione Source: Encyclopedia MDPI URL: [Link]
-
Title: Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review Source: PubMed URL: [Link]
-
Title: Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
-
Title: Thiazolidine-2,4-dione derivatives as potential α-glucosidase inhibitors: Synthesis, inhibitory activity, binding interaction and hypoglycemic activity Source: PubMed URL: [Link]
-
Title: Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthetic and therapeutic potential of 4-thiazolidinone and its analogs Source: ResearchGate URL: [Link]
-
Title: 2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review (2012-2018) Source: PubMed URL: [Link]
-
Title: Thiazolidinediones Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation Source: PubMed Central URL: [Link]
-
Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]
-
Title: Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies Source: Taylor & Francis Online URL: [Link]
-
Title: The potency of cell-based assays to predict response to TNF inhibitor therapy Source: PubMed URL: [Link]
-
Title: Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus Source: PubMed Central URL: [Link]
-
Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: ResearchGate URL: [Link]
-
Title: Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies Source: Frontiers URL: [Link]
-
Title: New thiazolidine-2,4-diones as effective anti-proliferative and anti-VEGFR-2 agents: Design, synthesis, in vitro, docking, MD simulations, DFT, ADMET, and toxicity studies Source: PubMed URL: [Link]
-
Title: Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects Source: MDPI URL: [Link]
-
Title: The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas Source: PubMed URL: [Link]
-
Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One URL: [Link]
-
Title: Small molecule inhibitors as emerging cancer therapeutics Source: OAText URL: [Link]
-
Title: Introduction to small molecule drug discovery and preclinical development Source: Frontiers URL: [Link]
-
Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC URL: [Link]
-
Title: Advantages of Small Molecule Inhibitors in Therapeutic Interventions Source: Assay Genie URL: [Link]
-
Title: Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research Source: PubMed URL: [Link]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 6. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thiazolidine-2,4-dione derivatives as potential α-glucosidase inhibitors: Synthesis, inhibitory activity, binding interaction and hypoglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review (2012-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. New thiazolidine-2,4-diones as effective anti-proliferative and anti-VEGFR-2 agents: Design, synthesis, in vitro, docking, MD simulations, DFT, ADMET, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 15. Activity Measurement of Inhibitors in Structure-Based Design [creative-enzymes.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oatext.com [oatext.com]
- 22. assaygenie.com [assaygenie.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid
As scientific exploration ventures into novel chemical entities, the assurance of laboratory safety remains paramount. This guide serves as an essential resource for researchers, scientists, and drug development professionals on the proper handling, personal protective equipment (PPE), and disposal of the compound 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes safety data from structurally similar molecules, namely 3-methylthiophene and thiazolidine-4-carboxylic acid derivatives, to establish a robust framework for safe laboratory practices.
Hazard Analysis: A Composite Profile
The toxicological profile of this compound has not been exhaustively studied. Therefore, a conservative approach is warranted, assuming hazards associated with its core chemical moieties: the 3-methylthiophene group and the thiazolidine-4-carboxylic acid backbone.
Primary Anticipated Hazards:
-
Skin and Eye Irritation: Thiazolidine and thiophene derivatives are frequently categorized as skin and eye irritants.[1][2][3][4] Direct contact may lead to redness, inflammation, or more severe chemical burns.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[4][5]
-
Harmful if Swallowed or Inhaled: Similar compounds have been classified as harmful upon ingestion or inhalation.[3][5][6][7]
-
Flammability: The 3-methylthiophene component suggests a degree of flammability.[5][8] Therefore, the compound should be handled away from open flames or sources of ignition.[8][9]
Table 1: Hazard Summary of Related Compounds
| Hazard Classification | 3-Methylthiophene | Thiazolidine-4-carboxylic acid Derivatives | Anticipated for Target Compound |
| Acute Oral Toxicity | Harmful if swallowed[5] | Harmful if swallowed[6][7] | Assumed Harmful |
| Acute Dermal Toxicity | Not specified, but skin contact to be avoided[8] | Harmful in contact with skin[6][7] | Assumed Harmful |
| Acute Inhalation Toxicity | Harmful by inhalation[5] | Harmful if inhaled[6][7] | Assumed Harmful |
| Skin Corrosion/Irritation | Can cause skin inflammation[8] | Causes skin irritation[1][2][3] | Assumed Skin Irritant |
| Serious Eye Damage/Irritation | Can cause eye irritation[5] | Causes serious eye irritation[1][2][3] | Assumed Eye Irritant |
| Respiratory Irritation | Can cause respiratory irritation[5] | May cause respiratory irritation[4] | Assumed Respiratory Irritant |
| Flammability | Highly flammable[5] | Not generally classified as flammable | Handle as potentially flammable |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following recommendations are based on a risk assessment of the potential hazards.
Core PPE Requirements:
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chemicals. Always inspect gloves for tears or punctures before use. Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[10][11]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fastened. For tasks with a higher risk of splashes or spills, a chemically resistant apron is recommended.[8][10]
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
Respiratory Protection:
Work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any dust, aerosols, or vapors. If a fume hood is not available or if the procedure has a high potential for generating airborne particles, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3]
Caption: Decision flowchart for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan will ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]
-
The storage area should be clearly labeled with the compound's name and associated hazards.
-
Keep the container tightly closed when not in use.[10]
Weighing and Aliquoting:
-
All weighing and aliquoting must be performed within a chemical fume hood.
-
Use anti-static and spark-proof equipment where possible.
-
Handle the compound gently to avoid the generation of dust.
-
Clean any spills immediately with an appropriate absorbent material.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3][10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][10] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle, ensuring minimal environmental impact.
-
Waste Collection: All waste materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Protocol: The disposal of this chemical waste must be conducted through your institution's EHS-approved hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.[1][2]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- Safety Data Sheet - 2-[2-(Methylthio)propyl]thiazolidine-4-carboxylic acid. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET - Thiophene. (2024, March 2). Sigma-Aldrich.
- Comprehensive Overview of 3-Methylthiophene (CAS: 616-44-4). (2025, March 2). ChemAnalyst.
- SAFETY DATA SHEET - Methyl 3-(Chlorosulfonyl)
- SAFETY DATA SHEET - Methyl 3-amino-4-methylthiophene-2-carboxylate. (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET - 4-Methylthiophene-2-carboxylic acid, 97%. (2025, December 20). Fisher Scientific.
-
Thiazolidine-4-carboxylic acid, sodium salt. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET - L(-)-Thiazolidine-4-carboxylic acid. (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET - 2-Thiophenecarboxylic acid. (2025, October 7). Sigma-Aldrich.
- SAFETY DATA SHEET - L-Thiazolidine-4-carboxylic acid. (2025, September 6). Thermo Fisher Scientific.
-
3-methylthiophene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- SAFETY DATA SHEET - 3-Methylthiophene. (n.d.). Fisher Scientific.
- Safety Data Sheet - N-Acetyl-thiazolidine 4-carboxylic acid. (2023, November 30). Biosynth.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Thiazolidine-4-carboxylic acid, sodium salt | C4H6NNaO2S | CID 23686667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. biosynth.com [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
